Phenanthrene-[U-13C]
Description
Properties
CAS No. |
1173018-81-9 |
|---|---|
Molecular Formula |
¹³C₁₄H₁₀ |
Molecular Weight |
192.13 |
Synonyms |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Origin of Product |
United States |
Foundational & Exploratory
Certificate of Analysis: Phenanthrene-[U-13C] - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and relevant biological pathways associated with Phenanthrene-[U-13C]. The information presented herein is essential for ensuring the accuracy and reliability of research data in studies involving this isotopically labeled compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of Phenanthrene-[U-13C].
Table 1: Product Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | Phenanthrene-[U-13C] |
| CAS Number | 1189955-53-0 (for 13C6 variant)[1][2] |
| Molecular Formula | ¹³C₁₄H₁₀ |
| Molecular Weight | 192.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-100 °C |
| Boiling Point | 340 °C |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥98%[1] |
| Isotopic Enrichment | GC-MS | ≥99 atom % ¹³C[3] |
| Residual Solvents | Headspace GC | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
2.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the Phenanthrene-[U-13C] lot by separating it from any unlabeled phenanthrene and other organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse PAH column) is typically used for the separation of polycyclic aromatic hydrocarbons (PAHs).[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program is optimized to ensure baseline separation of phenanthrene from potential impurities.
-
Injection Volume: 10 µL of a sample solution in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Quantification: The purity is determined by calculating the area percentage of the Phenanthrene-[U-13C] peak relative to the total peak area of all components in the chromatogram.
2.2. Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to determine the isotopic enrichment of ¹³C in the labeled phenanthrene.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms) is used.
-
Injector: Split/splitless injector, operated in splitless mode. The injector temperature is maintained at 250°C.[2]
-
Oven Program: The column temperature is programmed to start at a lower temperature (e.g., 120°C) and ramp up to a final temperature (e.g., 300°C) to ensure good separation.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting phenanthrene peak is recorded.
-
Data Analysis: The isotopic enrichment is calculated by analyzing the ion cluster around the molecular ion peak. The relative intensities of the ions corresponding to the fully ¹³C-labeled phenanthrene (m/z 192) and any lower mass isotopologues are used to determine the atom percent of ¹³C.
Visualizations: Workflows and Biological Pathways
3.1. Analytical Workflow for Phenanthrene-[U-13C] Quality Control
The following diagram illustrates the general workflow for the quality control analysis of a batch of Phenanthrene-[U-13C].
3.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that can interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in the metabolism of xenobiotics and is a key area of study in toxicology and drug development.[3]
References
A Technical Guide to the Isotopic Purity of Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic purity of uniformly carbon-13 labeled phenanthrene (Phenanthrene-[U-13C]). This isotopically labeled compound is a crucial tool in various research areas, including environmental analysis, metabolic studies, and as an internal standard in mass spectrometry-based quantification.
Introduction
Phenanthrene-[U-13C] is a stable isotope-labeled version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). In this molecule, all fourteen carbon atoms are the 13C isotope. This uniform labeling provides a distinct mass shift from the natural abundance phenanthrene, making it an ideal internal standard for isotope dilution mass spectrometry, enabling precise and accurate quantification of phenanthrene in complex matrices. Furthermore, its use in metabolic and environmental fate studies allows for unambiguous tracing of the molecule and its degradation products.
Synthesis and Purification
The synthesis of uniformly 13C-labeled PAHs like phenanthrene is a complex process that typically starts from simple, commercially available 13C-labeled precursors, such as U-13C-benzene. Convergent synthetic pathways are often employed to maximize the incorporation of 13C atoms and achieve high isotopic enrichment.
One reported synthesis route involves the Haworth synthesis starting from U-13C-naphthalene. This method, however, can lead to isomeric mixtures that are challenging to separate. An alternative and more efficient pathway has been devised to produce U-13C-phenanthrene with high purity. The final step in one such synthesis involves the dehydrogenation of U-13C-1,2,3,4-tetrahydrophenanthrene using a palladium-on-carbon catalyst to yield the fully aromatic U-13C-phenanthrene.
Purification of the final product is critical to remove any unlabeled or partially labeled species, as well as other chemical impurities. This is typically achieved through techniques such as crystallization and chromatography.
Isotopic Purity Data
The isotopic purity of Phenanthrene-[U-13C] is a critical parameter that defines its quality and suitability for various applications. It is typically expressed as "atom percent 13C," which represents the percentage of carbon atoms in the molecule that are the 13C isotope. Commercially available 13C-labeled phenanthrene, often as Phenanthrene-[13C6], boasts high isotopic purity. While data for the fully-labeled [U-13C] variant is less commonly published in comparative tables, the expected purity is high.
| Product Name | Supplier | Stated Isotopic Purity | Reference |
| Phenanthrene (13C6, 99%) | Cambridge Isotope Laboratories, Inc. | 99 atom % 13C | [1] |
| Phenanthrene-9,10-13C2 | Sigma-Aldrich | 99 atom % 13C | |
| Phenanthrene-13C6 | Santa Cruz Biotechnology | ≥99% | [2] |
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of Phenanthrene-[U-13C] relies on analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear magnetic properties. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining isotopic enrichment. For a non-polar compound like phenanthrene, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common approach.
Experimental Protocol: GC-MS for Isotopic Purity of Phenanthrene-[U-13C]
-
Sample Preparation:
-
Accurately weigh a small amount of the Phenanthrene-[U-13C] sample.
-
Dissolve the sample in a high-purity solvent such as nonane or toluene to a known concentration (e.g., 100 µg/mL).
-
Prepare a serial dilution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating PAHs.
-
Inlet: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 280 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold for several minutes to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Acquisition Mode: Full scan mode to acquire the entire mass spectrum of the eluting peak. The scan range should encompass the molecular ions of both unlabeled phenanthrene (m/z 178) and Phenanthrene-[U-13C] (m/z 192).
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to phenanthrene.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ion peaks for the fully labeled species (m/z 192 for C14H10) and any detected unlabeled (m/z 178) or partially labeled isotopologues.
-
The isotopic purity is calculated based on the relative abundance of the fully labeled molecular ion compared to the sum of all phenanthrene-related molecular ions. Corrections for the natural abundance of 13C in the unlabeled standard may be necessary for very precise measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, provides detailed information about the carbon skeleton of a molecule and can be used to confirm the positions and extent of isotopic labeling.
Experimental Protocol: 13C NMR for Isotopic Purity of Phenanthrene-[U-13C]
-
Sample Preparation:
-
Dissolve a sufficient amount of the Phenanthrene-[U-13C] sample in a deuterated solvent (e.g., CDCl3, benzene-d6). The concentration should be optimized for the specific NMR instrument and probe, typically in the range of 5-20 mg in 0.5-0.7 mL of solvent.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive probe (e.g., a cryoprobe) is recommended.
-
Experiment: A standard proton-decoupled 13C NMR experiment is performed.
-
Acquisition Parameters:
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of appropriate length should be used to ensure quantitative measurements, especially when comparing signals from carbons with different relaxation times.
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate window functions and Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
In the 13C NMR spectrum of a highly enriched Phenanthrene-[U-13C] sample, the signals corresponding to the phenanthrene carbons will be significantly enhanced.
-
The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance phenanthrene is indicative of high isotopic purity.
-
Integration of the signals from the 13C-labeled compound versus any residual unlabeled compound can provide a quantitative measure of isotopic enrichment. The presence of 13C-13C coupling patterns can further confirm uniform labeling.
-
Mandatory Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of Phenanthrene-[U-13C].
Conclusion
The isotopic purity of Phenanthrene-[U-13C] is a paramount characteristic for its effective use in research and development. Through rigorous synthesis and purification, followed by meticulous analytical characterization using techniques like GC-MS and 13C NMR, a high level of isotopic enrichment can be verified. This guide provides the foundational knowledge and experimental frameworks for scientists and professionals to assess and understand the quality of this essential stable isotope-labeled compound.
References
The Chemical Stability of Phenanthrene-[U-13C]: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of Phenanthrene-[U-13C], a crucial consideration for its use as an internal standard in analytical chemistry, particularly in environmental and toxicological studies. Understanding the stability of this isotopically labeled compound is paramount for ensuring data accuracy and reliability in research and drug development.
Introduction to Phenanthrene-[U-13C] and its Stability
Phenanthrene-[U-13C] is a stable isotope-labeled version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The uniform labeling with Carbon-13 makes it an ideal internal standard for quantification of phenanthrene and its metabolites in various matrices using mass spectrometry-based methods. The chemical stability of Phenanthrene-[U-13C] is expected to be nearly identical to that of its unlabeled counterpart. Factors that can influence its stability include temperature, light, and the nature of the solvent in which it is stored.
Factors Affecting Chemical Stability and Recommended Storage
The primary factors that can lead to the degradation of Phenanthrene-[U-13C] are exposure to light (photodegradation) and elevated temperatures (thermal degradation). The choice of solvent can also play a role in the long-term stability of the compound in solution.
Table 1: Summary of Factors Affecting Phenanthrene-[U-13C] Stability and Recommended Practices
| Factor | Influence on Stability | Recommended Practice |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures, ideally at -18°C or lower for long-term storage. For short-term use, refrigeration at 4°C is acceptable. |
| Light | Exposure to UV light can induce photodegradation. | Store in amber vials or protect from light by other means (e.g., storage in the dark). |
| Solvent | The solvent can influence the rate of degradation. | Use high-purity, degassed solvents. Toluene is a common and suitable solvent for long-term storage of PAHs. Acetonitrile and methanol are also used but may be less optimal for very long-term storage. |
| Oxygen | The presence of oxygen can facilitate oxidative degradation. | For maximum stability, solutions can be stored under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Stability Data
Table 2: Stability of Phenanthrene in Toluene under Various Storage Conditions over 12 Months [1]
| Storage Condition | Phenanthrene Recovery (%) after 1 month | Phenanthrene Recovery (%) after 2 months | Phenanthrene Recovery (%) after 4 months | Phenanthrene Recovery (%) after 6 months | Phenanthrene Recovery (%) after 12 months |
| Sunlight (Room Temp.) | Not Reported | Not Reported | Not Reported | Not Reported | Significant Degradation |
| Dark (Room Temp.) | ~98% | ~95% | ~90% | ~85% | ~75% |
| +5°C (Dark) | >99% | ~98% | ~97% | ~96% | ~94% |
| -18°C (Dark) | >99% | >99% | >99% | >99% | >99% |
Data is estimated based on graphical representations and statements in the cited literature for a mixed PAH standard. The study indicates that storage at -18°C in the dark provides the best stability for PAHs, with standard solutions being replaced every 12 months as a precautionary measure in the laboratory.
Degradation Pathways of Phenanthrene
The primary degradation pathway for phenanthrene in environmental contexts is through microbial metabolism. Various bacteria and fungi can utilize phenanthrene as a carbon source, leading to a cascade of intermediate metabolites. Understanding these pathways is crucial for identifying potential degradation products in stability studies.
Caption: Microbial degradation pathway of phenanthrene.
Experimental Protocols for Stability Assessment
A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for Phenanthrene-[U-13C] solutions. Below are detailed methodologies for conducting such a study.
Stability Study Protocol
This protocol outlines the steps for a long-term stability study of a Phenanthrene-[U-13C] solution.
-
Preparation of Stock Solution : Prepare a stock solution of Phenanthrene-[U-13C] in a high-purity solvent (e.g., toluene, acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Aliquoting and Storage : Dispense aliquots of the stock solution into amber glass vials with PTFE-lined caps. Prepare multiple sets of vials for each storage condition to be tested.
-
Storage Conditions : Store the vials under a minimum of four conditions:
-
-18°C in the dark (recommended long-term storage)
-
+4°C in the dark (refrigerated conditions)
-
Room temperature (~25°C) in the dark
-
Room temperature (~25°C) with exposure to ambient light
-
-
Time Points : Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis : At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature and analyze the concentration of Phenanthrene-[U-13C] using a validated stability-indicating analytical method (see section 5.2).
-
Data Evaluation : Compare the concentration at each time point to the initial concentration (time 0). A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
Caption: Experimental workflow for a stability study.
Stability-Indicating Analytical Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of PAHs and their degradation products.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column : A low-polarity capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection :
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial Temperature: 80°C, hold for 1 min
-
Ramp 1: 10°C/min to 290°C
-
Hold at 290°C for 5 min
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Phenanthrene-[U-13C] : Monitor characteristic ions (e.g., m/z 192, considering it is fully labeled, though the exact m/z will depend on the specific isotopic enrichment).
-
Potential Degradation Products : Monitor characteristic ions for known phenanthrene metabolites such as 1-hydroxy-2-naphthoic acid and phthalic acid after appropriate derivatization (e.g., methylation).[2][3][4]
-
-
-
Quantification : An external calibration curve can be prepared using a freshly prepared standard of Phenanthrene-[U-13C] to quantify the concentration in the stability samples.
Stability-Indicating Analytical Method: HPLC-FLD/UV
High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection is another common method for PAH analysis.
-
Instrumentation : An HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column : A C18 reversed-phase column suitable for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Example Gradient: Start with 50% acetonitrile, ramp to 100% acetonitrile over 25 minutes, hold for 10 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detection :
-
Fluorescence (FLD) : Excitation and emission wavelengths are programmed to change during the run to optimize for the detection of phenanthrene and its potential degradation products. For phenanthrene, typical excitation is around 250 nm and emission around 360 nm.
-
UV : Diode array detection (DAD) can be used to monitor the absorbance at multiple wavelengths and to obtain UV spectra for peak identification.
-
-
Quantification : An external calibration curve is used for quantification, similar to the GC-MS method.
Conclusion
Phenanthrene-[U-13C] is a chemically stable compound when stored under appropriate conditions. For optimal long-term stability, it is recommended to store solutions in amber vials at -18°C or below. Regular monitoring of the concentration using a validated stability-indicating method such as GC-MS or HPLC is crucial to ensure the integrity of the standard and the accuracy of experimental results. The information provided in this guide serves as a valuable resource for researchers and scientists in designing and executing studies that rely on the use of Phenanthrene-[U-13C].
References
Safeguarding Isotopic Purity: A Technical Guide to Storing Phenanthrene-[U-13C]
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount for accurate experimental outcomes. This guide provides an in-depth overview of the optimal storage conditions for Phenanthrene-[U-13C], ensuring its stability and purity for reliable use in sensitive analytical applications.
Phenanthrene-[U-13C], a stable isotope-labeled version of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is a critical internal standard for mass spectrometry-based quantification of environmental and biological samples.[1] Proper storage is essential to prevent degradation and maintain its isotopic enrichment. The primary considerations for storage are temperature, light, moisture, and atmospheric conditions.
Recommended Storage Protocols
Based on information from leading suppliers and safety data sheets, the following protocols are recommended for the storage of Phenanthrene-[U-13C]. These guidelines apply to the compound in both solid form and in solution.
General Storage Recommendations:
-
Temperature: Store at room temperature.[2][3] The product is chemically stable under standard ambient conditions.[4]
-
Light: Protect from light.[2] Amber vials or storage in a dark cabinet are recommended to prevent potential photodegradation.
-
Moisture: Keep the container tightly closed and store in a dry environment to prevent hydration.[4]
-
Inert Atmosphere: For long-term storage of the solid compound, handling and storing under an inert gas, such as argon or nitrogen, is recommended to prevent oxidation.[4][5]
For Phenanthrene-[U-13C] supplied in a solvent such as nonane, the supplier's recommendation to store at room temperature away from light and moisture should be strictly followed.[2] For specific products, always refer to the Certificate of Analysis (CoA) for detailed storage instructions, as conditions may vary.[3][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of phenanthrene is crucial for its safe handling and storage. The data presented below is for unlabeled phenanthrene but serves as a reliable reference for its isotopically labeled counterpart.
| Property | Value |
| Appearance | Colorless to beige crystalline solid[7][8] |
| Melting Point | 95 - 101 °C (203 - 213.8 °F)[7] |
| Boiling Point | 332 - 340 °C (629.6 - 644 °F)[6][9] |
| Density | 1.063 g/cm³ at 25 °C (77 °F)[6] |
| Solubility in Water | 1.6 mg/L[8] |
| log Pow (Octanol/Water) | 4.46[4] |
Logical Workflow for Storage Condition Determination
The following diagram illustrates the decision-making process for establishing the appropriate storage conditions for Phenanthrene-[U-13C].
Experimental Protocols
While specific experimental protocols for the storage of Phenanthrene-[U-13C] are not typically published in peer-reviewed literature, the following represents a standardized protocol derived from best practices in chemical management and supplier recommendations.
Protocol for Long-Term Storage of Solid Phenanthrene-[U-13C]:
-
Preparation of Storage Environment:
-
Select a designated, well-ventilated, and secure chemical storage cabinet away from direct sunlight and sources of heat.
-
Ensure the storage area is dry and maintained at a consistent room temperature.
-
Prepare a desiccator containing a suitable desiccant (e.g., silica gel).
-
Have a cylinder of inert gas (e.g., argon or nitrogen) with a regulator and a means to gently flush the storage container.
-
-
Handling and Packaging:
-
All handling should be performed in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use a clean, dry, amber glass vial with a PTFE-lined cap.
-
Weigh the desired amount of Phenanthrene-[U-13C] and transfer it to the vial.
-
-
Inerting the Atmosphere:
-
Gently flush the headspace of the vial with a slow stream of inert gas for 10-15 seconds to displace air and moisture.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
-
Final Storage:
-
Label the vial clearly with the compound name, isotopic labeling, date, and concentration (if applicable).
-
Place the sealed vial inside the desiccator.
-
Store the desiccator in the designated chemical storage cabinet.
-
By adhering to these storage guidelines, researchers can ensure the long-term stability and integrity of their Phenanthrene-[U-13C] standard, leading to more accurate and reproducible experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. フェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.nl [fishersci.nl]
- 8. Phenanthrene - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
Technical Guide: Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Phenanthrene-[U-13C], a uniformly 13C-labeled polycyclic aromatic hydrocarbon (PAH). This isotopically labeled compound is a valuable tool in environmental science, toxicology, and drug metabolism studies, enabling precise tracing and quantification in complex matrices.
Core Compound Identification
The definitive Chemical Abstracts Service (CAS) number for Phenanthrene-[U-13C], where all 14 carbon atoms are the 13C isotope, is 1262770-68-2 . It is crucial to use this CAS number to ensure the procurement of the correct, fully-labeled standard for experimental accuracy.
Physicochemical and Spectroscopic Data
Quantitative data for Phenanthrene-[U-13C] are summarized in the tables below. This information is essential for experimental design, including solvent selection, concentration calculations, and analytical method development.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1262770-68-2 | N/A |
| Molecular Formula | ¹³C₁₄H₁₀ | N/A |
| Molecular Weight | 192.13 g/mol | N/A |
| Appearance | Colorless monoclinic crystals or powder | [1] |
| Melting Point | 98-100 °C | N/A |
| Isotopic Purity | ≥99 atom % ¹³C | N/A |
| Solubility | Soluble in organic solvents such as aromatic hydrocarbons, ethanol, diethyl ether, acetone, benzene, and carbon disulfide.[1] | N/A |
Table 2: Spectroscopic Data for Unlabeled Phenanthrene
No experimentally derived spectra for Phenanthrene-[U-13C] are publicly available. The data below for unlabeled phenanthrene (CAS: 85-01-8) serve as a reference. The 13C labeling will significantly alter the spectra.
| Spectroscopic Data | Details |
| ¹³C NMR (CDCl₃, 25.16 MHz) | Shifts [ppm]: 131.99, 130.25, 128.46, 126.84, 126.46, 122.59[1] |
| Infrared (IR) Spectrum | Major peaks can be viewed on the NIST WebBook[2] |
Note on Spectroscopic Data for Phenanthrene-[U-13C]:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum of the fully labeled compound would exhibit complex splitting patterns due to ¹³C-¹³C coupling, a phenomenon not observed in the spectrum of the natural abundance compound.
-
IR Spectrum: The vibrational frequencies in the IR spectrum of Phenanthrene-[U-13C] will be shifted to lower wavenumbers compared to the unlabeled compound due to the heavier mass of the ¹³C isotope.
Signaling and Metabolic Pathways
Phenanthrene is known to interact with biological systems through various pathways. The use of Phenanthrene-[U-13C] allows for the precise tracking of its fate in these processes.
Mammalian Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene, like other PAHs, can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. Activation of this pathway is a key event in the toxicological effects of PAHs.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Phenanthrene.
Bacterial Degradation Pathway of Phenanthrene
In soil and aquatic environments, various bacteria can degrade phenanthrene. The metabolic pathway typically involves initial dioxygenation followed by ring cleavage. Phenanthrene-[U-13C] is an invaluable tool for studying these degradation pathways and quantifying the rates of mineralization.
Caption: Bacterial degradation pathways of Phenanthrene.
Experimental Protocols
The following sections outline the methodologies for key experiments where Phenanthrene-[U-13C] is utilized. These are based on published research and provide a framework for experimental design.
Trophic Transfer Study in Aquatic Ecosystems
This protocol describes a method to trace the accumulation and transfer of Phenanthrene-[U-13C] from phytoplankton to corals.
1. Preparation of ¹³C-Phenanthrene Stock Solution:
-
Dissolve Phenanthrene-[U-13C] in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.
2. Phytoplankton Exposure:
-
Culture a marine microalga (e.g., Dunaliella salina) in a suitable medium.
-
Introduce the ¹³C-Phenanthrene stock solution to the culture medium to achieve the desired final concentrations.
-
Incubate the culture for a set period (e.g., 48 hours) under controlled light and temperature conditions.
3. Sample Collection and Preparation (Phytoplankton):
-
After incubation, filter the algal culture through glass fiber filters to collect the biomass.
-
Treat the filters with hydrochloric acid fumes to remove inorganic carbon.
-
Dry the filters in a desiccator and store them at -20°C until analysis.
4. Coral Exposure:
-
Aqueous Exposure: Place coral fragments (e.g., Acropora millepora) in jars with filtered seawater and introduce the ¹³C-Phenanthrene stock solution.
-
Dietary Exposure: Feed the corals with the ¹³C-labeled phytoplankton.
-
Maintain the corals under controlled conditions for a specified duration (e.g., up to 6 days), collecting samples at various time points.
5. Sample Collection and Preparation (Coral):
-
Remove coral fragments at designated time points and freeze them at -20°C.
-
Use an airbrush with MilliQ water to remove the tissue from the coral skeleton.
-
Acidify the tissue slurry with HCl to remove inorganic carbon.
-
Filter the tissue onto glass fiber filters, dry, and store in a desiccator.
6. Analysis by Cavity Ring-Down Spectroscopy (CRDS):
-
Pack the dried filter samples into tin capsules.
-
Combust the samples in a furnace to produce CO₂.
-
Analyze the resulting CO₂ using a CRDS instrument to measure the total carbon content and the δ¹³C value.
-
Calculate the amount of ¹³C-phenanthrene accumulated in the samples based on the excess ¹³C detected compared to control samples.[3]
Analysis of Phenanthrene-[U-13C] in Soil
This protocol outlines a general procedure for the extraction and analysis of Phenanthrene-[U-13C] from soil samples, typically used in bioremediation and environmental fate studies.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it to ensure homogeneity.
-
Weigh a representative subsample (e.g., 10-20 g) of the soil into an extraction vessel.
2. Spiking with Internal Standards (Optional but Recommended):
-
Spike the sample with a known amount of a deuterated PAH surrogate standard (e.g., phenanthrene-d10) to monitor extraction efficiency.
3. Extraction:
-
Perform solvent extraction using a suitable method such as:
-
Soxhlet Extraction: Extract with a solvent mixture like dichloromethane/acetone for several hours.
-
Accelerated Solvent Extraction (ASE): Use a certified method like U.S. EPA Method 3545A with an appropriate solvent at elevated temperature and pressure.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A multi-residue extraction method that can be adapted for PAHs.
-
4. Extract Cleanup:
-
Concentrate the extract using a Kuderna-Danish or nitrogen evaporator.
-
Perform a cleanup step to remove interfering compounds using silica gel or Florisil column chromatography.
5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Reconstitute the cleaned extract in a suitable solvent.
-
Analyze the extract using a GC-MS system.
-
GC Conditions: Use a capillary column suitable for PAH analysis (e.g., a low-bleed column). Set up a temperature program that allows for the separation of phenanthrene from other PAHs.
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion of Phenanthrene-[U-13C] (m/z 192) and its fragments, as well as the ions of any internal standards used.
-
Quantification: Create a calibration curve using standards of Phenanthrene-[U-13C] of known concentrations. Quantify the amount in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.[4][5][6]
Experimental Workflow Diagram
Caption: General workflow for the analysis of Phenanthrene-[U-13C] in environmental samples.
References
Technical Guide: Molecular Weight Determination of Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the calculation of the precise molecular weight of uniformly carbon-13 labeled Phenanthrene (Phenanthrene-[U-13C]). This isotopically labeled compound is a critical tool in various analytical applications, including quantitative mass spectrometry, metabolic flux analysis, and advanced NMR studies.
Principle and Core Concepts
The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For isotopically labeled compounds, the specific mass of the stable isotope must be used in place of the natural abundance average atomic weight.
Phenanthrene-[U-13C] refers to the phenanthrene molecule where all carbon atoms have been replaced with the Carbon-13 (¹³C) isotope. The standard molecular formula for phenanthrene is C₁₄H₁₀.[1][2][3] Therefore, the formula for the uniformly labeled variant is ¹³C₁₄H₁₀.
Detailed Methodology for Calculation
The determination of the molecular weight is a precise calculation based on the molecular formula and the exact masses of the constituent isotopes.
Experimental Protocol / Calculation Workflow:
-
Identify the Molecular Formula: The base molecular formula for phenanthrene is C₁₄H₁₀.[1][2][4]
-
Apply Isotopic Labeling: For Phenanthrene-[U-13C], all 14 carbon atoms are the ¹³C isotope. The ten hydrogen atoms are assumed to be the most abundant isotope, Protium (¹H), unless otherwise specified.
-
Obtain Isotopic Masses: The precise atomic mass for each isotope is required:
-
Calculate Total Mass: The molecular weight is calculated by summing the masses of all atoms:
-
Molecular Weight = (Number of ¹³C atoms × Mass of ¹³C) + (Number of ¹H atoms × Mass of ¹H)
-
Molecular Weight = (14 × 13.003354835) + (10 × 1.007825031898)
-
Data Presentation
The quantitative data used for the molecular weight calculation are summarized in the table below for clarity and easy reference.
| Component Isotope | Symbol | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass Contribution (Da) |
| Carbon-13 | ¹³C | 14 | 13.003354835[5][6] | 182.04696769 |
| Hydrogen-1 (Protium) | ¹H | 10 | 1.0078250319[7] | 10.078250319 |
| Total | ¹³C₁₄H₁₀ | 24 | 192.125218009 |
Based on this calculation, the monoisotopic molecular weight of Phenanthrene-[U-13C] is 192.1252 Da .
Visualization of Logical Relationships
The following diagram illustrates the conceptual workflow of creating an isotopically labeled compound from its constituent parts.
References
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenanthrene [webbook.nist.gov]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. Carbon-13 - isotopic data and properties [chemlin.org]
- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
Solubility of Phenanthrene-[U-13C] in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Phenanthrene-[U-13C] in various organic solvents. While specific solubility data for the uniformly carbon-13 labeled phenanthrene is not extensively published, the solubility characteristics are expected to be nearly identical to that of unlabeled phenanthrene. The data presented herein is for unlabeled phenanthrene and serves as a robust proxy for the labeled compound.
Quantitative Solubility Data
The solubility of phenanthrene in a range of common organic solvents is summarized in the table below. This data has been compiled from various scientific sources and provides a comparative reference for solvent selection in experimental and developmental work.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Acetone | 58.08 | 25 | Soluble | - |
| Benzene | 78.11 | 25 | Very Soluble | - |
| Carbon Disulfide | 76.14 | 25 | Soluble | - |
| Carbon Tetrachloride | 153.82 | 25 | 41.67 | 2.71 |
| Diethyl Ether | 74.12 | 25 | Soluble | - |
| Dimethylformamide (DMF) | 73.09 | 25 | ~30 | ~4.10 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | ~30 | ~3.84 |
| Ethanol (95%) | 46.07 | 15 (cold) | 1.67 | 0.36 |
| 78 (boiling) | 10.00 | 2.17 | ||
| Ethanol (absolute) | 46.07 | 25 | 4.00 | 0.87 |
| Glacial Acetic Acid | 60.05 | 25 | Soluble | - |
| Toluene | 92.14 | 25 | 41.67 | 4.52 |
Note: "Soluble" and "Very Soluble" are qualitative descriptors from the literature where exact quantitative data was not provided. The solubility of phenanthrene generally increases with the temperature of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, a widely accepted technique for determining the solubility of a solid compound in a solvent. This protocol can be readily adapted for Phenanthrene-[U-13C].
Materials:
-
Phenanthrene-[U-13C] (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid Phenanthrene-[U-13C] to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed or filter the supernatant through a chemically inert filter (e.g., PTFE) that does not absorb the solute.
-
Sample Dilution and Analysis: Carefully take a known aliquot of the clear, saturated supernatant and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC-UV or HPLC-MS method to determine the concentration of Phenanthrene-[U-13C].
-
Calculation: Calculate the solubility of Phenanthrene-[U-13C] in the solvent at the specified temperature, expressing the result in appropriate units (e.g., g/L, mol/L, or mg/mL).
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of Phenanthrene-[U-13C] is visualized in the following diagram.
Caption: Experimental workflow for determining the solubility of Phenanthrene-[U-13C].
safety data sheet for Phenanthrene-[U-13C]
An In-Depth Technical Guide to the Safety Data Sheet for Phenanthrene-[U-13C]
Disclaimer: This document is a technical guide based on publicly available Safety Data Sheets (SDS) for phenanthrene. Phenanthrene-[U-13C] is a stable isotope-labeled version of phenanthrene. The stable, non-radioactive isotope ¹³C does not significantly alter the chemical or toxicological properties of the molecule. Therefore, the safety precautions for Phenanthrene-[U-13C] are considered identical to those for unlabeled phenanthrene. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling this chemical.
Hazard Identification
Phenanthrene is classified as a hazardous substance. The primary hazards are related to its potential for causing skin and eye irritation, being harmful if swallowed, and its environmental toxicity.[1][2][3][4] It is also identified as a potential carcinogen.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][3][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Carcinogenicity | 1B | H350: May cause cancer.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][4] |
| Hazardous to the aquatic environment, acute | 1 | H400: Very toxic to aquatic life.[4] |
| Hazardous to the aquatic environment, chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Label Elements:
-
Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
First-Aid Measures
Immediate medical attention is required in case of exposure. The following flowchart outlines the recommended first-aid procedures.
-
General Advice: Show the safety data sheet to the doctor in attendance.[2]
-
If Inhaled: Move the person into fresh air. If breathing has stopped, provide artificial respiration.[4][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, get medical advice.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[4][5]
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[2][3] Rinse mouth with water.[2] Do not induce vomiting.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Special Hazards: Combustible material.[2] In the event of a fire, hazardous combustion gases or vapors may be produced.[2] Poisonous gases are produced in a fire.[5]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2][6] Prevent fire extinguishing water from contaminating surface water or groundwater systems.[2]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[6][7]
-
Environmental Precautions: Do not let the product enter drains.[2][7] Discharge into the environment must be avoided as it is very toxic to aquatic life.[2][6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[4][6]
Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[6][7] Provide appropriate exhaust ventilation at places where dust is formed.[4][6] Do not eat, drink or smoke when using this product.[2]
-
Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place.[5][6] Keep the container tightly closed.[5][6] Store away from oxidizing agents, heat, and light.[5]
Exposure Controls/Personal Protection
Exposure Limits:
Exposure limits are typically for coal tar pitch volatiles, which contain phenanthrene.[5]
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 0.2 mg/m³ (as the Benzene soluble fraction)[5] |
| NIOSH (REL) | 0.1 mg/m³ (as the Cyclohexane extractable fraction)[5] |
| ACGIH (TLV) | 0.2 mg/m³ (as the Benzene soluble aerosol)[5] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[6]
-
Skin Protection: Handle with gloves. Recommended materials include nitrile rubber (11-13 mil thickness) for normal use and butyl rubber (12-15 mil thickness) for direct contact or spill cleanup.[1] Wear protective clothing.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
Physical and Chemical Properties
The physical and chemical properties of Phenanthrene-[U-13C] will be very similar to unlabeled phenanthrene, with a slight increase in molecular weight and density.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ (Unlabeled) |
| Molecular Weight | 178.23 g/mol (Unlabeled)[4][7] |
| Appearance | Colorless to white crystalline solid.[5] |
| Odor | Faint aromatic odor.[5][8] |
| Melting Point | 98 - 101 °C (208 - 213.8 °F)[1][7] |
| Boiling Point | 332 - 340 °C (629.6 - 644 °F)[1][7] |
| Density | 1.063 g/cm³ at 20 °C (68 °F)[1] |
| Water Solubility | 1.15 mg/L (Insoluble)[1][7] |
| Partition Coefficient | log Pow: 4.46[7] |
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions.[1]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Possibility of Hazardous Reactions: No dangerous reactions are known.[1]
-
Conditions to Avoid: Heat, light, and sources of ignition.[5]
-
Incompatible Materials: Strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[5]
-
Hazardous Decomposition Products: No dangerous decomposition products are known under normal use.[1] Fire may produce carbon monoxide and carbon dioxide.[9]
Toxicological Information
The toxicological properties of the ¹³C-labeled compound are expected to be identical to the unlabeled compound.
Acute Toxicity:
| Route | Species | Value |
| Oral | Mouse | LD50 = 700 mg/kg[3][7] |
| Oral | Rat | LD50 = 1.8 g/kg[9] |
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: May cause cancer.[1] The International Agency for Research on Cancer (IARC) has classified phenanthrene in Group 3: Not classifiable as to its carcinogenicity to humans, due to inadequate evidence in animals and no adequate data in humans.[10] However, some safety data sheets list it as a potential carcinogen.[1]
-
Germ Cell Mutagenicity: Based on available data, the classification criteria are not met.[3]
-
Reproductive Toxicity: Based on available data, the classification criteria are not met.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
Experimental Protocols:
The provided safety data sheets cite toxicological data such as LD50 values but do not include detailed experimental protocols for these studies. The LD50 value for oral administration in mice (700 mg/kg) is a standard measure of acute toxicity, determined through studies where groups of animals are administered increasing doses of the substance to determine the dose at which 50% of the test animals die.[3][7]
Ecological Information
Phenanthrene is highly toxic to aquatic life with long-lasting effects.[2]
| Test | Species | Result | Duration |
| Toxicity to fish (LC50) | Lepomis macrochirus (Bluegill) | 0.234 mg/l[2] | 96 h |
| Toxicity to daphnia (EC50) | Daphnia magna (Water flea) | 0.212 mg/l[2] | 48 h |
| Bioaccumulative Potential | |||
| Bioconcentration factor (BCF) | Pimephales promelas (fathead minnow) | 5,100[2][7] | 28 d |
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[2] It is recommended to contact a licensed professional waste disposal service.[7] Do not allow the product to reach the sewage system, and do not dispose of it with household garbage.[11]
Transport Information
-
DOT (US): UN number: 3077, Class: 9, Packing group: III. Proper shipping name: Environmentally hazardous substance, solid, n.o.s. (phenanthrene).[2]
Regulatory Information
Phenanthrene is subject to various international and national regulations. It is listed on multiple hazardous substance lists, including those from OSHA, ACGIH, DOT, NIOSH, NTP, and EPA.[5]
References
- 1. agilent.com [agilent.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. gustavus.edu [gustavus.edu]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Synthesis and Purification of Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of uniformly 13C-labeled phenanthrene (Phenanthrene-[U-13C]). The methodologies detailed herein are based on established synthetic pathways for isotopically labeled polycyclic aromatic hydrocarbons (PAHs), offering a robust framework for the production of this valuable compound for various research applications, including metabolic studies, environmental fate analysis, and as an internal standard in mass spectrometry.
Introduction
Phenanthrene-[U-13C] is a stable isotope-labeled analog of phenanthrene, a three-ring polycyclic aromatic hydrocarbon. The uniform incorporation of the heavy carbon isotope (¹³C) at every carbon position makes it an invaluable tool for tracer studies, allowing for the unambiguous differentiation from its naturally abundant (¹²C) counterpart by mass spectrometry. This guide outlines a proven synthetic route and purification strategies to obtain high-purity Phenanthrene-[U-13C].
Synthesis of Phenanthrene-[U-13C]
The synthesis of Phenanthrene-[U-13C] can be achieved through a convergent pathway starting from uniformly ¹³C-labeled precursors. The following protocol is adapted from established methods for the synthesis of U-¹³C labeled PAHs.[1][2][3]
Synthetic Pathway
The overall synthetic scheme involves the dehydrogenation of U-¹³C-1,2,3,4-tetrahydrophenanthrene to yield the final aromatic product, Phenanthrene-[U-13C].
Caption: Synthetic pathway for Phenanthrene-[U-13C].
Experimental Protocol: Dehydrogenation
Materials:
-
U-¹³C-1,2,3,4-tetrahydrophenanthrene
-
10% Palladium on charcoal (Pd-C)
-
Triethylene glycol dimethyl ether
-
Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Argon gas
Procedure:
-
In a suitable reaction vessel, dissolve U-¹³C-1,2,3,4-tetrahydrophenanthrene (224 mg, 1.1 mmol) in triethylene glycol dimethyl ether (5 mL).[1]
-
Add 10% Pd-C (60 mg) to the solution.[1]
-
Heat the reaction mixture to 240 °C under an argon atmosphere for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with benzene (50 mL).[1]
-
Wash the organic layer with water (10 x 15 mL) and then with brine (15 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Remove the solvent by rotary evaporation.[1]
-
The crude product is then purified as described in the following section.
Purification of Phenanthrene-[U-13C]
Purification of the crude product is critical to remove any unreacted starting material, byproducts, and the palladium catalyst. A combination of crystallization and chromatography is typically employed.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of Phenanthrene-[U-13C].
Purification Protocols
Recrystallization is an effective method for purifying solid organic compounds.
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of phenanthrene.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
If crystallization does not yield a product of sufficient purity, column chromatography can be employed. Silica gel is a common stationary phase for the purification of PAHs.
Stationary Phase: Silica gel (100-200 mesh), activated by heating prior to use.
Mobile Phase: A non-polar solvent system is typically used. Hexane is a suitable eluent for phenanthrene. A mixture of hexane and a slightly more polar solvent like dichloromethane can also be used to adjust the elution profile.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel column.
-
Elute the column with hexane, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Phenanthrene-[U-13C].
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Phenanthrene-[U-13C].
| Parameter | Value | Reference |
| Starting Material | U-¹³C-1,2,3,4-tetrahydrophenanthrene (224 mg) | [1] |
| Product | Phenanthrene-[U-13C] (172 mg) | [1] |
| Yield | 78% | [1] |
| Melting Point | 98-99 °C | [1] |
| Molecular Ion (GC-EIMS) | m/z 192 (M⁺) | [1] |
| UV-Vis (λₘₐₓ in ethanol) | 250.0, 274.0, 292.0 nm | [1] |
Quality Control: Purity and Isotopic Enrichment
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by peak area integration.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Determination of Isotopic Enrichment
The isotopic enrichment of the final Phenanthrene-[U-13C] product is a critical parameter and can be determined by mass spectrometry.
Methodology:
-
Acquire a high-resolution mass spectrum of the purified Phenanthrene-[U-13C].
-
Analyze the isotopic cluster of the molecular ion. For a fully ¹³C-labeled phenanthrene (C₁₄H₁₀), the monoisotopic mass will be significantly higher than that of the unlabeled compound.
-
The percentage of ¹³C incorporation can be calculated by comparing the intensities of the mass peaks corresponding to the fully labeled species and any partially labeled or unlabeled species. The relative intensities of the isotopologue peaks in the mass spectrum are used to determine the level of enrichment. More advanced methods may involve comparing the experimental isotopic distribution to theoretically calculated distributions for different enrichment levels.
References
physical and chemical properties of Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Phenanthrene-[U-13C], a stable isotope-labeled version of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document is intended to be a valuable resource for researchers and professionals utilizing this compound in a variety of scientific applications, including environmental fate analysis, metabolic studies, and as an internal standard in quantitative analysis.
Core Physical and Chemical Properties
Phenanthrene-[U-13C] is a form of phenanthrene where all fourteen carbon atoms are the 13C isotope. This uniform labeling provides a distinct mass signature, making it an invaluable tool for tracing and quantification in complex matrices. While some physical properties of the uniformly labeled phenanthrene have been experimentally determined, many are expected to be very similar to its unlabeled counterpart.
Table 1: Physical and Chemical Properties of Phenanthrene and Phenanthrene-[U-13C]
| Property | Value (Unlabeled Phenanthrene) | Value (Phenanthrene-[U-13C]) | Citations |
| Molecular Formula | C14H10 | [13C]14H10 | |
| Molecular Weight | 178.23 g/mol | 192.11 g/mol | |
| Appearance | Colorless, crystal-like solid | White crystalline solid | |
| Melting Point | 98-100 °C | 98–99 °C | |
| Boiling Point | 340 °C | Not experimentally determined, but expected to be very similar to unlabeled phenanthrene. | [1] |
| Solubility in Water | 1.1 mg/L at 25 °C | Not experimentally determined, but expected to be very similar to unlabeled phenanthrene. | |
| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene.[2] | Soluble in ethanol, DMSO, and dimethylformamide (DMF). | [3] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | Expected to have similar stability to unlabeled phenanthrene. | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of Phenanthrene-[U-13C]. The uniform 13C labeling significantly alters the 13C NMR and mass spectra compared to the unlabeled compound.
Table 2: Key Spectroscopic Data for Phenanthrene-[U-13C]
| Spectroscopic Technique | Key Data | Citations |
| Mass Spectrometry (GC-EIMS) | m/z 192 (M+, 100%) | |
| UV-Vis (in ethanol) | λmax: 250.0, 274.0, 292.0 nm | |
| 13C NMR | Due to uniform labeling, the spectrum will exhibit complex 13C-13C coupling patterns, resulting in multiplets for each carbon signal, a significant difference from the singlet pattern of unlabeled phenanthrene in a proton-decoupled spectrum. Specific chemical shifts are expected to be very similar to unlabeled phenanthrene. | |
| Infrared (IR) Spectroscopy | The C-C stretching and bending vibrations will be shifted to lower wavenumbers compared to unlabeled phenanthrene due to the heavier 13C isotope. |
Experimental Protocols
The following are generalized protocols for the characterization and use of Phenanthrene-[U-13C]. Researchers should adapt these methods based on their specific instrumentation and experimental goals.
Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical and isotopic purity of Phenanthrene-[U-13C].
Methodology:
-
Sample Preparation: Prepare a dilute solution of Phenanthrene-[U-13C] in a high-purity solvent such as dichloromethane or hexane.
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of phenanthrene.
-
MS Detection: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).
-
Data Analysis:
-
Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main Phenanthrene-[U-13C] peak. The area percentage of the main peak relative to all peaks provides an estimate of chemical purity.
-
Isotopic Purity: Analyze the mass spectrum of the main peak. The molecular ion (M+) should be at m/z 192. The relative abundances of ions at lower m/z values (e.g., m/z 191, 190, etc.) can be used to assess the isotopic enrichment.
-
Structural Confirmation by 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon skeleton and the uniform incorporation of 13C.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of Phenanthrene-[U-13C] in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Acquisition: Acquire a 13C NMR spectrum on a high-field NMR spectrometer. Due to the extensive 13C-13C coupling, a simple proton-decoupled 13C spectrum will be complex. Advanced NMR techniques, such as 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), may be necessary to trace out the carbon-carbon connectivity and confirm the uniform labeling pattern.
-
Data Analysis: The chemical shifts of the carbon signals should correspond to those of unlabeled phenanthrene. The key difference will be the splitting of each signal into a complex multiplet due to one-bond and long-range 13C-13C couplings.
Applications and Experimental Workflow
Phenanthrene-[U-13C] is primarily used as a tracer in environmental fate and metabolism studies and as an internal standard for the quantification of unlabeled phenanthrene and its metabolites.
Use as an Internal Standard in Environmental Sample Analysis
The following diagram illustrates a typical workflow for the analysis of phenanthrene in an environmental sample (e.g., soil, water) using Phenanthrene-[U-13C] as an internal standard.
Caption: Workflow for quantitative analysis of phenanthrene.
Chemical Reactivity and Stability
The chemical reactivity of Phenanthrene-[U-13C] is expected to be nearly identical to that of unlabeled phenanthrene. The substitution of 12C with 13C is not expected to significantly alter the electronic properties of the molecule, and therefore its participation in chemical reactions should be the same. Key reactions of the phenanthrene core typically occur at the 9 and 10 positions.
Isotopic labeling with 13C provides high stability, as there is no radioactive decay. For long-term storage, it is recommended to store the compound in a cool, dark place, protected from light and strong oxidizing agents, similar to its unlabeled counterpart.[4] Solutions of PAHs in organic solvents may degrade over time, especially when exposed to light.[5]
Isotopic Effects
While the chemical properties are very similar, a kinetic isotope effect (KIE) may be observed in reactions where a C-C or C-H bond involving one of the labeled carbon atoms is broken in the rate-determining step. The C-13C bond is slightly stronger than the C-12C bond, which can lead to a slightly slower reaction rate. This effect is generally small for 13C but can be significant in mechanistic studies. For its use as an internal standard in mass spectrometry-based quantification, the KIE is generally negligible as the molecule is not undergoing a chemical reaction during the analysis.
This technical guide provides a foundational understanding of the properties and applications of Phenanthrene-[U-13C]. For specific experimental applications, it is recommended to consult the relevant scientific literature and perform appropriate validation studies.
References
Commercial Suppliers and Technical Applications of Phenanthrene-[U-13C]: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for a variety of applications, from metabolic studies to environmental analysis. Phenanthrene-[U-13C], a uniformly carbon-13 labeled polycyclic aromatic hydrocarbon (PAH), serves as a critical internal standard and tracer in these investigations. This technical guide provides an overview of commercial suppliers, their product specifications, and general experimental protocols for the application of Phenanthrene-[U-13C].
Commercial Availability and Specifications
Phenanthrene-[U-13C] and related isotopically labeled phenanthrene compounds are available from several specialized chemical suppliers. These companies provide the compound in various purities and formats to suit diverse research needs. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Product Format |
| LGC Standards | Phenanthrene-[U-13C] | 1262770-68-2 | ¹³C₁₄H₁₀ | 192.13 | Not Specified | Neat |
| LGC Standards | Phenanthrene (13C6,99%) 100 µg/mL in Nonane | 1189955-53-0 | ¹³C₆C₈H₁₀ | 184.19 | 99% | 100 µg/mL in Nonane |
| Cambridge Isotope Laboratories, Inc. (CIL) | Phenanthrene (¹³C₆, 99%) 100 μg/mL in nonane | 1189955-53-0 | Not Specified | Not Specified | 99% | 100 µg/mL in nonane |
| Santa Cruz Biotechnology, Inc. | Phenanthrene-13C6 | 1189955-53-0 | C₈(¹³C)₆H₁₀ | 184.19 | ≥99% | Not Specified |
| MedchemExpress | Phenanthrene-13C6 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich (Merck) | Phenanthrene-9,10-¹³C₂ | 334973-64-7 | ¹³C₂C₁₂H₁₀ | 180.21 | 99 atom % ¹³C | Solid |
| ChemicalBook | Phenanthrene-[U-13C] | 1173018-81-9 | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols: A General Overview
Phenanthrene-[U-13C] is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled phenanthrene in various matrices. It is also employed in metabolic and environmental fate studies to trace the biotransformation and distribution of phenanthrene. The following sections outline a generalized experimental workflow.
Sample Preparation and Spiking
The initial and most critical step is the addition of a known amount of Phenanthrene-[U-13C] to the sample at the earliest stage of preparation. This accounts for any loss of the analyte during the subsequent extraction and cleanup procedures.
-
For Environmental Samples (Soil, Water, Air):
-
Soil/Sediment: A weighed amount of the homogenized sample is spiked with a standard solution of Phenanthrene-[U-13C]. Extraction is typically performed using methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with appropriate organic solvents (e.g., dichloromethane, acetone/hexane mixture).
-
Water: A measured volume of the water sample is spiked with the internal standard. Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using a suitable sorbent is then carried out to isolate the analytes.
-
Air: Air samples collected on filters and sorbent cartridges (e.g., polyurethane foam, XAD-2 resin) are spiked with the standard prior to extraction, typically via Soxhlet or PFE.
-
-
For Biological Samples (Tissues, Urine, Plasma):
-
Samples are homogenized and spiked with Phenanthrene-[U-13C].
-
For tissues, enzymatic or alkaline hydrolysis may be necessary to release conjugated metabolites.
-
Extraction is commonly performed using LLE or SPE. A cleanup step, such as gel permeation chromatography (GPC) or silica gel chromatography, is often required to remove lipids and other interfering substances.[1]
-
Sample Cleanup
Crude extracts often contain co-extracted matrix components that can interfere with instrumental analysis. Cleanup procedures are therefore essential to remove these interferences.
-
Solid-Phase Extraction (SPE): SPE cartridges containing silica, Florisil, or alumina are commonly used to separate PAHs from interfering compounds.
-
Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences such as lipids from biological and environmental samples.
-
Silica Gel Column Chromatography: This is a widely used technique for fractionating the extract and isolating the PAH fraction.
Instrumental Analysis
The final extract is concentrated and analyzed by mass spectrometry, typically coupled with a chromatographic separation technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of PAHs. The sample is injected into the GC, where the compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. By monitoring the specific ions for both the native phenanthrene and the ¹³C-labeled internal standard, accurate quantification can be achieved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative technique that is particularly useful for analyzing less volatile or thermally labile metabolites of phenanthrene.
Data Analysis
Quantification is performed using the isotope dilution method. The ratio of the signal intensity of the native analyte to the signal intensity of the ¹³C-labeled internal standard is calculated and compared to a calibration curve generated from standards containing known concentrations of both the native and labeled compounds. This ratio-based quantification method is highly accurate as it is independent of sample volume and recovery efficiency.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for using Phenanthrene-[U-13C] as an internal standard and a logical diagram for the principles of isotope dilution mass spectrometry.
Caption: General experimental workflow for the analysis of phenanthrene using Phenanthrene-[U-13C] as an internal standard.
Caption: Logical flow of the principles behind isotope dilution mass spectrometry for accurate quantification.
References
The Isotopic Fingerprint: A Technical Guide to Phenanthrene-[U-13C] for PAH Source Tracking
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of uniformly labeled carbon-13 phenanthrene (Phenanthrene-[U-13C]) in the source tracking of Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are a class of persistent organic pollutants formed from the incomplete combustion of organic materials, posing significant environmental and health risks. Distinguishing between various PAH sources—such as petrogenic (from petroleum) and pyrogenic (from combustion)—is critical for environmental forensics, risk assessment, and remediation strategies. The use of stable isotope-labeled internal standards, particularly Phenanthrene-[U-13C], in conjunction with Compound-Specific Isotope Analysis (CSIA), provides a robust method for accurate quantification and source apportionment of these contaminants.
Introduction to PAH Source Tracking with Stable Isotopes
PAHs enter the environment from a multitude of sources, including vehicle exhaust, coal combustion, industrial processes, and petroleum spills.[1] Each source imparts a unique isotopic signature, particularly in the ratio of carbon-13 to carbon-12 (δ¹³C), to the PAHs it generates.[2] By measuring the δ¹³C values of individual PAHs in an environmental sample and comparing them to the known isotopic signatures of potential sources, it is possible to identify and apportion the contributions of different polluters.
Phenanthrene is a three-ring PAH that is ubiquitous in the environment and serves as a key marker for source apportionment studies.[3] The use of an isotopically labeled analog, such as Phenanthrene-[U-13C], as a surrogate or internal standard is crucial for accurate quantification.[4] This is because it behaves chemically almost identically to the native analyte throughout the extraction, cleanup, and analysis process, allowing for precise correction of any sample losses. While uniformly labeled phenanthrene is ideal, deuterated (e.g., Phenanthrene-d10) and partially ¹³C-labeled (e.g., Phenanthrene-¹³C₆) analogs are also commonly used for isotope dilution methods.[5][6][7][8]
Quantitative Data for PAH Source Apportionment
The cornerstone of PAH source tracking using CSIA is the comparison of δ¹³C values of phenanthrene from environmental samples to those of known sources. The following table summarizes typical δ¹³C values for phenanthrene from various pyrogenic and petrogenic sources.
| Source Category | Specific Source | Typical δ¹³C of Phenanthrene (‰) | Reference(s) |
| Pyrogenic | Coal Combustion | -22.94 to -28.39 | [9] |
| Wood Combustion | -25.0 to -28.0 | [10] | |
| Gasoline Engine Exhaust | -26.0 to -28.5 | [10] | |
| Diesel Engine Exhaust | -27.0 to -30.0 | [2][10] | |
| Environmental Tobacco Smoke | -21.76 to -29.32 | [9] | |
| Petrogenic | Crude Oil | -28.0 to -32.0 | [2] |
| Creosote | -24.0 to -26.0 | [11] |
Note: These values are indicative and can vary based on specific feedstock, combustion conditions, and environmental weathering.
Experimental Protocols
The following sections detail the methodologies for the analysis of PAHs in environmental samples, such as soil and sediment, using Phenanthrene-[U-13C] as an internal standard for source tracking.
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect soil or sediment samples and store them in amber glass jars at 4°C until analysis to minimize photodegradation and microbial activity.
-
Sample Pre-treatment: Air-dry the samples, gently disaggregate them, and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Spiking with Internal Standard: Prior to extraction, spike a known amount of the sample (e.g., 10-20 g) with a solution of Phenanthrene-[U-13C] (or a suitable surrogate like Phenanthrene-d10) of known concentration. This standard is used to correct for analyte losses during the sample preparation and analysis steps.[8]
-
Soxhlet Extraction: Place the spiked sample in a cellulose thimble and perform Soxhlet extraction for 16-24 hours using a suitable solvent, such as a mixture of dichloromethane and n-hexane (1:1, v/v).[12] The addition of activated copper to the extraction flask is recommended to remove elemental sulfur.
Extract Cleanup
The raw extract contains numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup procedure is therefore necessary.
-
Sulfur Removal: If not already done during extraction, add activated copper granules to the extract and agitate to remove sulfur.
-
Silica Gel/Alumina Column Chromatography:
-
Prepare a chromatography column packed with activated silica gel and alumina.
-
Concentrate the extract and load it onto the column.
-
Elute with a non-polar solvent (e.g., n-hexane) to separate aliphatic hydrocarbons.
-
Elute the aromatic fraction, containing the PAHs, with a more polar solvent mixture (e.g., dichloromethane/n-hexane).[9]
-
-
Solid Phase Extraction (SPE): For further purification, SPE cartridges (e.g., Florisil) can be used. Condition the cartridge, load the sample, wash away interferences, and elute the PAH fraction.[13]
Instrumental Analysis
The cleaned-up extract is analyzed using two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for stable isotope analysis.
-
GC-MS for Quantification:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).[10]
-
Injection: Splitless injection is typically used for trace analysis.[10]
-
Oven Program: A temperature gradient is used to separate the PAHs, for example, starting at 50°C and ramping up to 310°C.[10]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor the molecular ions of the target PAHs and the labeled internal standard.
-
Quantification: Create a calibration curve using a series of PAH standards. The concentration of each PAH in the sample is calculated relative to the recovery of the Phenanthrene-[U-13C] internal standard.
-
-
GC-C-IRMS for δ¹³C Analysis:
-
Instrumentation: A gas chromatograph connected to a combustion interface, which is then linked to an isotope ratio mass spectrometer.
-
GC Conditions: Similar to GC-MS analysis to ensure proper separation of PAHs.
-
Combustion Interface: The eluting PAHs from the GC column are combusted at high temperature (e.g., 1000°C) in the presence of a catalyst (e.g., CuO/NiO) to convert them into CO₂ gas.[10]
-
IRMS Analysis: The CO₂ gas is introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂. This ratio is used to calculate the δ¹³C value for each PAH.
-
Calibration: The system is calibrated using reference gases and a suite of well-characterized isotopic standards.
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows in PAH source tracking.
References
- 1. Time-related Alteration of Aqueous Phase Anthracene and Phenanthrene Photoproducts in the Presence of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolism of [D10]Phenanthrene to Tetraols in Smokers for Potential Lung Cancer Susceptibility Assessment: Comparison of Oral and Inhalation Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 9. researchgate.net [researchgate.net]
- 10. Assessment and Implication of PAHs and Compound-Specific δ13C Compositions in a Dated Marine Sediment Core from Daya Bay, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. provectusenvironmental.com [provectusenvironmental.com]
- 12. dspsystems.eu [dspsystems.eu]
- 13. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Phenanthrene: A Technical Guide to Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols for Assessing Phenanthrene Bioavailability
The determination of phenanthrene's bioavailability necessitates rigorous experimental designs. The following protocols are synthesized from established methodologies in the field.
In Vivo Administration and Sample Collection
A common approach involves the oral administration of isotopically labeled phenanthrene to model organisms.
Animal Models: Studies have utilized various animal models, including goats and mice, to investigate the in vivo fate of phenanthrene.[1][2]
Dosage and Administration: In a study with healthy human adults, deuterium-labeled phenanthrene was administered as a single oral dose of 0.02-0.04 mg/kg.[3] Another study in humans used a microdosing approach with 50 ng of [14C]-benzo[a]pyrene, a related PAH, administered alone or with 1250 ng of phenanthrene.[4] For animal studies, doses can be higher to facilitate metabolite detection.
Sample Collection: Following administration, biological samples are collected at various time points. Commonly analyzed matrices include:
-
Blood/Serum/Plasma: To determine the concentration of the parent compound and its metabolites over time, providing insights into absorption and distribution kinetics.[3][4]
-
Urine and Feces: To quantify the excretion of metabolites, which is a primary route of elimination for phenanthrene.[3] Metabolites of smaller PAHs like phenanthrene are preferentially excreted in the urine.[5]
-
Tissues: In animal studies, tissues such as the liver, adipose tissue, and lungs can be analyzed to understand the distribution and potential accumulation of phenanthrene and its metabolites.[1][6]
-
Milk: In lactating animals, milk can be analyzed to assess the potential for maternal transfer.[1][7]
Analytical Methodologies for Quantification
Accurate quantification of phenanthrene and its metabolites is critical for bioavailability assessment.
Sample Preparation: Biological samples typically undergo an extraction and purification process. This often involves:
-
Enzymatic Hydrolysis: To cleave conjugated metabolites (e.g., glucuronides and sulfates) and release the parent hydroxyphenanthrenes.[1][7]
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To isolate the analytes from the complex biological matrix.[1][7]
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the sensitive and selective detection of phenanthrene and its hydroxylated metabolites.[1][6][7] Selected ion monitoring (SIM) mode is often employed to enhance sensitivity.[1][7]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: Another common method for the analysis of PAHs and their metabolites.[6][8]
-
Ultra-Performance Liquid Chromatography-Accelerator Mass Spectrometry (UPLC-AMS): An extremely sensitive technique used for studies involving very low doses of radiolabeled compounds, such as 14C-labeled PAHs.[4]
Quantitative Bioavailability Data
The following tables summarize key quantitative parameters related to the bioavailability of phenanthrene, compiled from various studies.
Table 1: Toxicokinetic Parameters of Phenanthrene in Humans after a Single Oral Dose [3]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 0.25 - 1.50 hours |
| Biological Half-life (T1/2) of Parent Compound | 1.01 - 2.99 hours |
| Biological Half-life (T1/2) of Hydroxy-Metabolites | 3.4 - 11.0 hours |
| Fractional Urinary Excretion (Fue) of Hydroxy-Metabolites | 0.07% - 11.3% |
Table 2: Detection Limits of Phenanthrene and its Metabolites in Various Biological Matrices [1][7]
| Biological Matrix | Detection Limit |
| Milk | 2.3 - 5.1 ng/mL |
| Urine | 0.5 - 2.5 ng/mL |
| Blood | 0.5 - 2.5 ng/mL |
| Tissues | 1.9 - 8.0 ng/g |
Metabolic Pathways of Phenanthrene
The biotransformation of phenanthrene is a complex process involving multiple enzymatic steps, primarily aimed at increasing its water solubility to facilitate excretion.
Phase I Metabolism
The initial phase of phenanthrene metabolism involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. This leads to the formation of various hydroxylated metabolites and dihydrodiols.[9][10] In bacteria, dioxygenases initiate the metabolic cascade by forming cis-dihydrodiols.[9][11] Fungi and mammals, on the other hand, typically utilize monooxygenases to produce trans-dihydrodiols via an epoxide intermediate.[9][12]
Phase II Metabolism
The hydroxylated metabolites formed in Phase I can undergo conjugation reactions with endogenous molecules such as glucuronic acid and sulfate.[9] These conjugation reactions, catalyzed by enzymes like UDP-glucuronyltransferases and sulfotransferases, further increase the water solubility of the metabolites, preparing them for excretion.[9]
Experimental Workflow for Phenanthrene Bioavailability Studies
The following diagram illustrates a typical workflow for conducting a phenanthrene bioavailability study, from administration to data analysis.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
Methodological & Application
Application Note: High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using Phenanthrene-[U-13C] as an Internal Standard
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] Accurate and sensitive quantification of PAHs in various matrices is crucial for environmental monitoring, food safety assessment, and human exposure studies. Isotope Dilution Mass Spectrometry (IDMS) is a preferred method for the precise quantification of trace-level contaminants. The use of stable isotope-labeled internal standards is central to the IDMS approach, as they can accurately correct for analyte losses during sample preparation and instrumental analysis.
This application note details the use of Phenanthrene-[U-13C] as a superior internal standard for the analysis of PAHs. Compared to traditionally used deuterated standards, 13C-labeled compounds offer significant advantages, including the absence of isotopic exchange reactions and negligible background interference, which ultimately leads to lower detection limits and more reliable data.[2]
Advantages of Phenanthrene-[U-13C] in PAH Analysis
The use of uniformly 13C-labeled Phenanthrene as an internal standard provides several key benefits:
-
No Isotope Exchange: Unlike deuterated standards, which can undergo H-D exchange, 13C atoms are stable and do not exchange with unlabeled atoms, ensuring the integrity of the standard throughout the analytical process.[2]
-
Minimal Background Interference: Natural abundance of 13C is low and consistent. Phenanthrene-[U-13C] has a distinct mass-to-charge ratio from the native analyte, minimizing spectral overlap and background noise.[2]
-
Improved Accuracy and Precision: By mimicking the chemical behavior of the native analyte during extraction, cleanup, and analysis, Phenanthrene-[U-13C] allows for highly accurate and precise quantification through isotope dilution calculations.
-
Enhanced Sensitivity: The low background and high chemical similarity enable the achievement of very low method detection limits (MDLs), which is critical for trace-level PAH analysis in complex matrices.[2][3]
Experimental Protocols
This section provides detailed protocols for the analysis of PAHs in various matrices using Phenanthrene-[U-13C] as an internal standard. The general workflow involves sample preparation, extraction, cleanup, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
General Workflow for PAH Analysis
Protocol 1: Analysis of PAHs in Water Samples
This protocol is adapted for the determination of low-level PAHs in water, such as river water.[2]
1. Sample Preparation and Spiking:
- Adjust a 1-liter water sample to pH 10.
- Spike the sample with a known amount of Phenanthrene-[U-13C] solution (e.g., 50 ng). Along with other 13C-labeled PAH standards.[2]
2. Extraction:
- Perform a liquid-liquid extraction using dichloromethane.
- Collect the organic phase.
3. Concentration:
- Concentrate the extract to a final volume of 1 mL.[2]
4. Instrumental Analysis (GC-HRMS):
- GC Column: Use a suitable column for PAH analysis (e.g., Rxi®-PAH).
- Injection: 1 µL splitless injection.
- Oven Program: Start at 80°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.
- MS: High-Resolution Mass Spectrometer (e.g., Thermo DFS) operating in Selected Ion Monitoring (SIM) mode.
- Quantification: Use isotope dilution calculations, where the native phenanthrene is quantified relative to Phenanthrene-[U-13C].[2]
Protocol 2: Analysis of PAHs in Tissue Samples
This protocol is designed for the analysis of PAHs in biological tissues, which requires an additional cleanup step to remove lipids.[2]
1. Sample Preparation and Spiking:
- Homogenize a 10 g tissue sample (e.g., fish fillet).
- Fortify the sample with a known amount of Phenanthrene-[U-13C] solution (e.g., 50 ng) and other 13C-PAH standards.[2]
2. Saponification (Lipid Removal):
- Place the tissue in a boiling flask with 100 mL of methanol and 10 g of NaOH.
- Reflux for 1 hour.
- Add water and reflux for another hour.[2]
3. Extraction:
- Extract the solution with hexane.
- Wash the hexane extract with water.
4. Cleanup:
- Perform column cleanup using silica gel to remove remaining interferences.
5. Concentration and Analysis:
- Concentrate the eluent to a final volume of 1 mL.
- Analyze by GC-HRMS as described in Protocol 1.
Protocol 3: Analysis of Monohydroxy-PAH Metabolites in Urine
This protocol is for biomonitoring PAH exposure by measuring their hydroxylated metabolites in urine.[3]
1. Sample Preparation and Spiking:
- Take a urine sample and spike it with a known amount of 13C-labeled internal standards for the target monohydroxy-PAHs.
2. Enzymatic Hydrolysis:
- Perform enzymatic hydrolysis to deconjugate the PAH metabolites.
3. Solid-Phase Extraction (SPE):
- Use a suitable SPE cartridge to extract and concentrate the hydroxylated PAHs.
4. Derivatization:
- Derivatize the extracted analytes with a silylating reagent to improve their chromatographic properties.
5. Instrumental Analysis (GC-HRMS):
- Analyze the derivatized extract by GC-HRMS.
- Quantify the analytes using the isotope dilution method.[3]
Data Presentation
The use of Phenanthrene-[U-13C] and other 13C-labeled internal standards allows for the generation of high-quality quantitative data. The following tables summarize typical performance data from methods utilizing this approach.
Table 1: Method Detection Limits (MDLs) for PAHs in Water and Tissue
| Analyte | MDL in Water (ng/L)[2] | MDL in Tissue (ng/g)[2] |
| Naphthalene | 0.85 | 0.23 |
| Acenaphthylene | 0.15 | 0.12 |
| Acenaphthene | 0.08 | 0.07 |
| Fluorene | 0.12 | 0.09 |
| Phenanthrene | 0.14 | 0.10 |
| Anthracene | 0.11 | 0.08 |
| Fluoranthene | 0.18 | 0.13 |
| Pyrene | 0.22 | 0.15 |
| Benz[a]anthracene | 0.16 | 0.11 |
| Chrysene | 0.19 | 0.14 |
| Benzo[b]fluoranthene | 0.25 | 0.18 |
| Benzo[k]fluoranthene | 0.21 | 0.16 |
| Benzo[a]pyrene | 0.28 | 0.20 |
| Indeno[1,2,3-cd]pyrene | 0.35 | 0.25 |
| Dibenz[a,h]anthracene | 0.42 | 0.30 |
| Benzo[ghi]perylene | 0.38 | 0.27 |
Table 2: Recovery of PAHs from Fortified Tissue Samples
| Analyte | Recovery (%)[2] |
| Naphthalene | 95 |
| Acenaphthylene | 92 |
| Acenaphthene | 89 |
| Fluorene | 98 |
| Phenanthrene | 102 |
| Anthracene | 96 |
| Fluoranthene | 105 |
| Pyrene | 110 |
| Benz[a]anthracene | 101 |
| Chrysene | 108 |
| Benzo[b]fluoranthene | 115 |
| Benzo[k]fluoranthene | 112 |
| Benzo[a]pyrene | 121 |
| Indeno[1,2,3-cd]pyrene | 118 |
| Dibenz[a,h]anthracene | 114 |
| Benzo[ghi]perylene | 119 |
Table 3: Performance of a Method for Monohydroxy-PAHs in Urine
| Parameter | Result[3] |
| Recovery | 41-70% |
| Linearity | Good |
| Specificity | High |
| Method Detection Limits | 2 - 43.5 ng/L |
Conclusion
Phenanthrene-[U-13C] serves as an excellent internal standard for the analysis of PAHs in a variety of complex matrices. Its stability and distinct mass signature, when used in conjunction with isotope dilution mass spectrometry, lead to highly accurate, precise, and sensitive quantification. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve reliable low-level determination of PAHs, contributing to better environmental monitoring and human health risk assessment. The use of 13C-labeled standards is a critical component in developing high-quality analytical methods for these challenging compounds.[2][4]
References
- 1. Documents download module [ec.europa.eu]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) using Phenanthrene-[U-13C] Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. Accurate and precise quantification of PAHs in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. The isotope dilution mass spectrometry (IDMS) method, utilizing 13C-labeled internal standards, is a highly reliable technique for this purpose.[1][2] This application note provides a detailed protocol for the quantification of 16 U.S. EPA priority pollutant PAHs using Phenanthrene-[U-13C] as a universal internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
The use of a uniformly 13C-labeled internal standard like Phenanthrene-[U-13C] offers significant advantages over deuterated analogs by preventing potential deuterium exchange, which can compromise the accuracy of quantification at low detection limits.[1] This method is applicable to a wide range of sample matrices, including water, soil, sediment, and biological tissues, with appropriate modifications to the sample preparation procedure.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled analog of the analyte of interest (the internal standard) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis, effectively compensating for any sample loss during these steps.
Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the native analyte in the sample, based on a calibration curve generated from standards containing known concentrations of the native PAHs and a fixed concentration of the Phenanthrene-[U-13C] internal standard.
Experimental Workflow
Caption: Experimental workflow for PAH quantification using a 13C-labeled internal standard.
Materials and Reagents
-
Solvents: Dichloromethane, hexane, acetone, acetonitrile (pesticide residue analysis grade or equivalent).
-
Standards:
-
PAH Calibration Standard Mix (containing the 16 EPA priority PAHs).
-
Phenanthrene-[U-13C] internal standard solution (certified concentration).
-
-
Reagents: Anhydrous sodium sulfate, silica gel for column chromatography, Florisil®.
-
Solid Phase Extraction (SPE) Cartridges: Silica or Florisil® based cartridges.
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, Kuderna-Danish (K-D) concentrator.
Experimental Protocols
Preparation of Standards
-
Stock Standard Solution: Prepare a stock solution of the 16 EPA priority PAHs in a suitable solvent (e.g., dichloromethane) at a concentration of 10 µg/mL.
-
Internal Standard Spiking Solution: Prepare a solution of Phenanthrene-[U-13C] at a concentration of 1 µg/mL in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the PAH stock solution to achieve concentrations ranging from 0.05 to 2.0 µg/mL. Spike each calibration standard with the Phenanthrene-[U-13C] internal standard solution to a final concentration of 0.5 µg/mL.
Sample Preparation
The following is a general protocol for a solid matrix like soil or sediment. Modifications will be necessary for other matrices.
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For solid samples, air-dry and sieve to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker. Spike the sample with a known amount (e.g., 50 µL) of the 1 µg/mL Phenanthrene-[U-13C] internal standard solution.
-
Extraction:
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with 200 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
-
Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus.
-
Cleanup (Solid Phase Extraction):
-
Prepare an SPE cartridge (e.g., silica gel) by conditioning it with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with hexane.
-
Elute the PAH fraction with a more polar solvent mixture, such as 70:30 (v/v) hexane:dichloromethane.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Table 1: Selected Ions for Monitoring (SIM)
| Analyte | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Naphthalene | 128 | 129 |
| Acenaphthylene | 152 | 151, 153 |
| Acenaphthene | 154 | 153, 152 |
| Fluorene | 166 | 165, 167 |
| Phenanthrene | 178 | 179, 176 |
| Phenanthrene-[U-13C] | 192 | - |
| Anthracene | 178 | 179, 176 |
| Fluoranthene | 202 | 203, 200 |
| Pyrene | 202 | 203, 200 |
| Benz[a]anthracene | 228 | 229, 226 |
| Chrysene | 228 | 229, 226 |
| Benzo[b]fluoranthene | 252 | 253, 250 |
| Benzo[k]fluoranthene | 252 | 253, 250 |
| Benzo[a]pyrene | 252 | 253, 250 |
| Indeno[1,2,3-cd]pyrene | 276 | 277, 274 |
| Dibenz[a,h]anthracene | 278 | 279, 276 |
| Benzo[ghi]perylene | 276 | 277, 274 |
Data Presentation and Analysis
Calibration
Generate a calibration curve for each target PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The response factor (RF) for each analyte is calculated using the following equation:
RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
Quantification
The concentration of each PAH in the sample is calculated using the following formula:
Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * RFmean)
Where RFmean is the mean response factor from the initial calibration.
Quantitative Data
The following tables provide representative data for method performance. This data is indicative of what can be achieved with isotope dilution GC-MS for PAH analysis and may vary based on the specific matrix and instrumentation.
Table 2: Method Detection Limits (MDLs) and Recoveries
| Analyte | Typical MDL (ng/g) | Average Recovery (%)[2][3] |
| Naphthalene | 0.5 | 85-110 |
| Acenaphthylene | 0.2 | 90-115 |
| Acenaphthene | 0.2 | 90-115 |
| Fluorene | 0.2 | 95-110 |
| Phenanthrene | 0.1 | 95-110 |
| Anthracene | 0.1 | 95-110 |
| Fluoranthene | 0.1 | 90-110 |
| Pyrene | 0.1 | 90-110 |
| Benz[a]anthracene | 0.1 | 85-115 |
| Chrysene | 0.1 | 85-115 |
| Benzo[b]fluoranthene | 0.2 | 80-120 |
| Benzo[k]fluoranthene | 0.2 | 80-120 |
| Benzo[a]pyrene | 0.1 | 85-115 |
| Indeno[1,2,3-cd]pyrene | 0.2 | 80-120 |
| Dibenz[a,h]anthracene | 0.2 | 80-120 |
| Benzo[ghi]perylene | 0.2 | 80-120 |
Table 3: Example Quantification of PAHs in a Certified Reference Material (CRM)
| Analyte | Certified Value (ng/g) | Measured Value (ng/g) | Recovery (%) |
| Phenanthrene | 55.0 | 53.5 | 97.3 |
| Pyrene | 48.0 | 49.2 | 102.5 |
| Benzo[a]pyrene | 22.0 | 21.1 | 95.9 |
Conclusion
The use of Phenanthrene-[U-13C] as an internal standard for the quantification of PAHs by isotope dilution GC-MS provides a robust, accurate, and precise analytical method. This approach effectively corrects for variations in sample preparation and instrumental response, leading to high-quality data suitable for a wide range of research and monitoring applications. The detailed protocol and performance data presented in this application note serve as a comprehensive guide for the implementation of this methodology in the laboratory.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples by Isotope Dilution GC/MS using Phenanthrene-[U-¹³C]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly accurate method for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental matrices using Gas Chromatography/Mass Spectrometry (GC/MS) with an isotope dilution strategy. The use of a uniformly carbon-13 labeled internal standard, Phenanthrene-[U-¹³C], provides superior accuracy by compensating for analyte loss during sample preparation and variations in instrument response. This document provides a comprehensive protocol for sample extraction, cleanup, and GC/MS analysis, along with typical performance data and a visual workflow to guide researchers. The stability of ¹³C-labeled standards prevents issues like the potential for deuterium exchange seen with some deuterated analogs, ensuring the highest data quality for trace-level analysis.[1]
Principle of the Method
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying organic compounds. The method relies on the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical process.[2] In this case, Phenanthrene-[U-¹³C] is used as the internal standard for the quantification of native phenanthrene and other PAHs.
This labeled standard is chemically identical to its native counterpart and therefore behaves the same way during every step of the procedure, including extraction, cleanup, and injection.[3] Any analyte loss during these steps will affect both the native and the labeled compound equally. The mass spectrometer distinguishes between the native (light) and labeled (heavy) compounds based on their mass-to-charge ratio (m/z). Quantification is achieved by measuring the ratio of the MS response of the native analyte to that of the labeled internal standard. This ratio is then used to calculate the concentration of the native analyte against a calibration curve, providing highly accurate and precise results.[4] The use of ¹³C-labeled standards is particularly advantageous as they do not undergo the hydrogen exchange that can sometimes compromise methods using deuterated standards, leading to extremely low detection limits.[1]
Experimental Workflow
// Set graph width graph [size="10,5!"]; } enddot Caption: Experimental workflow for PAH analysis by isotope dilution GC/MS.
Detailed Experimental Protocol
This protocol is designed for the analysis of PAHs in soil or sediment samples.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), acetone, n-hexane, cyclohexane (pesticide residue or HPLC grade).
-
Standards:
-
Native PAH calibration standards (e.g., EPA 610 mix).
-
Stock Internal Standard Solution: Phenanthrene-[U-¹³C₁₄] at 100 µg/mL in a suitable solvent.
-
Working Internal Standard Solution: Dilute the stock solution to a concentration of 1-5 µg/mL in dichloromethane.
-
-
Cleanup: Solid Phase Extraction (SPE) cartridges (e.g., Silica Gel, 6 mL, 500 mg).
-
Drying Agent: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Apparatus: Accelerated Solvent Extractor (ASE) or Soxhlet apparatus, rotary evaporator or Kuderna-Danish (K-D) concentrator, nitrogen evaporator, GC vials with inserts.
Sample Preparation
-
Sample Homogenization: Air-dry the soil/sediment sample, remove debris, and grind to a fine, uniform powder.
-
Spiking: Weigh approximately 10 g of the homogenized sample into an extraction cell. Add a precise volume (e.g., 100 µL) of the working Phenanthrene-[U-¹³C] internal standard solution directly onto the sample.
-
Extraction:
-
Accelerated Solvent Extraction (ASE): Mix the sample with a drying agent like diatomaceous earth. Extract with a 1:1 mixture of dichloromethane and acetone at 100°C and 1500 psi.
-
Soxhlet Extraction: Mix the sample with anhydrous sodium sulfate and extract with dichloromethane for 16-24 hours.[5]
-
-
Initial Concentration: Concentrate the extracted solvent to approximately 2-5 mL using a rotary evaporator or K-D apparatus.
-
Cleanup:
-
Condition an SPE silica gel cartridge with n-hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with n-hexane.
-
Elute the PAH fraction with a mixture of n-hexane and dichloromethane.[2]
-
-
Final Concentration: Evaporate the collected PAH fraction to a final volume of 1.0 mL under a gentle stream of nitrogen. Transfer to a GC vial for analysis.[1]
Instrumental Analysis: GC/MS
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
| GC Parameter | Condition |
| Column | DB-5MS (or equivalent), 30-60 m x 0.25 mm i.d., 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0-2.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 70°C (hold 2 min), ramp at 30°C/min to 125°C, then 5°C/min to 310°C (hold 5 min)[6] |
| MS Parameter | Condition |
| Ion Source | Electron Impact (EI) |
| Ion Source Temp. | 230 - 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 290°C |
Quantification and SIM Ions
Quantification is based on the stable isotope dilution principle. A multi-point calibration curve is generated by plotting the response ratio (native analyte peak area / labeled standard peak area) against the concentration ratio. The concentration of PAHs in the sample extract is then calculated from this curve.
Below are the primary quantification ions for Phenanthrene and its labeled standard. Additional PAHs should be quantified using their respective molecular ions and corresponding labeled standards where available.
| Compound | Molecular Formula | Quantification Ion (m/z) |
| Phenanthrene (Native) | C₁₄H₁₀ | 178 |
| Phenanthrene-[U-¹³C₁₄] | ¹³C₁₄H₁₀ | 192 |
Method Performance Data
The following tables summarize typical performance characteristics for the isotope dilution GC/MS method for PAHs, compiled from various studies.
Table 1: Typical Method Detection and Quantification Limits
| Parameter | Water Samples (ng/L) | Soil/Sediment (ng/g) | Reference |
| Method Detection Limit (MDL) | 0.08 - 0.85 | 0.6 - 5.4 | [1][4] |
| Limit of Quantification (LOQ) | 0.2 - 2.0 | 2.0 - 15.0 | [7] |
Table 2: Typical Method Precision and Accuracy
| Compound Group | Precision (RSD %) | Average Recovery (%) | Reference |
| 2-4 Ring PAHs | 3.6 - 12.7% | 80 - 110% | [2][8] |
| 5-6 Ring PAHs | < 15% | 69 - 98% | [2][8] |
Conclusion
The isotope dilution GC/MS method using Phenanthrene-[U-¹³C] as an internal standard is a highly reliable and accurate technique for the quantification of PAHs in complex environmental matrices. The use of a ¹³C-labeled standard effectively corrects for variations in sample preparation and instrument performance, leading to high-quality data with low detection limits.[1] This protocol provides a solid foundation for laboratories aiming to implement robust and defensible analytical methods for monitoring these priority pollutants.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in biochar treated stormwater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PAH Analysis Using Phenanthrene-[U-13C] as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Phenanthrene-[U-13C] as a universally labeled internal standard. The use of a ¹³C-labeled internal standard offers a robust method for accurate quantification by isotope dilution mass spectrometry, minimizing potential inaccuracies from analyte loss during sample preparation.[1][2][3]
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, with some exhibiting carcinogenic and mutagenic properties.[4] Accurate and sensitive quantification of PAHs in various matrices such as environmental samples (soil, water, air) and biological fluids is crucial for exposure assessment and risk management.[4][5]
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying organic compounds.[1][6][7] This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, in this case, Phenanthrene-[U-13C], to the sample at the beginning of the analytical process.[1][2] The labeled compound serves as an internal standard that behaves identically to the native analyte during extraction, cleanup, and analysis, thereby compensating for any analyte losses and matrix effects.[1] Using ¹³C-labeled standards is often preferred over deuterated standards to avoid potential deuterium exchange, which can compromise analytical accuracy.[2][8]
Experimental Protocols
The following protocols outline the sample preparation and analysis for PAHs in different matrices. The choice of method will depend on the specific sample matrix and the target PAH compounds.
Sample Preparation for Solid Matrices (e.g., Soil, Sediment)
This protocol is suitable for the extraction of PAHs from solid environmental samples.
Materials:
-
Sample (soil, sediment)
-
Phenanthrene-[U-13C] internal standard solution
-
Dichloromethane (DCM)/Acetone (1:1, v/v)[9]
-
Anhydrous Sodium Sulfate
-
Soxhlet extraction apparatus[9]
-
Kuderna-Danish (K-D) concentrator[10]
-
Silica gel for column chromatography[10]
-
Hexane and Dichloromethane for column elution
-
Nitrogen evaporator
-
GC-MS vials
Protocol:
-
Sample Homogenization and Spiking:
-
Homogenize the solid sample thoroughly.
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of Phenanthrene-[U-13C] internal standard solution.
-
Mix the sample with anhydrous sodium sulfate until it is dry and free-flowing.[9]
-
-
Soxhlet Extraction:
-
Transfer the spiked sample to a Soxhlet extraction thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 200 mL of DCM/Acetone (1:1, v/v) to the round-bottom flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[9]
-
-
Concentration:
-
After extraction, allow the extract to cool.
-
Concentrate the extract to approximately 5-10 mL using a Kuderna-Danish concentrator.[10]
-
Further concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Cleanup (Silica Gel Chromatography):
-
Prepare a silica gel column (e.g., 10 g of activated silica gel in a glass column).
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute with a suitable solvent system (e.g., a gradient of hexane and dichloromethane) to separate PAHs from interfering compounds.[10]
-
Collect the PAH fraction.
-
-
Final Concentration and Analysis:
-
Concentrate the collected fraction to a final volume of 1 mL.
-
Transfer the final extract to a GC-MS vial for analysis.
-
Sample Preparation for Liquid Matrices (e.g., Water, Urine)
This protocol is suitable for the extraction of PAHs from liquid samples.
Materials:
-
Sample (water, urine)
-
Phenanthrene-[U-13C] internal standard solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen evaporator
-
GC-MS vials
Protocol:
-
Sample Spiking and Conditioning:
-
Measure a known volume of the liquid sample (e.g., 100 mL of water or 5 mL of urine).
-
Spike the sample with a known amount of Phenanthrene-[U-13C] internal standard solution.
-
For urine samples, enzymatic hydrolysis may be required to deconjugate PAH metabolites.[6]
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
-
Solid-Phase Extraction (SPE):
-
Load the spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under vacuum or by passing nitrogen through it.
-
-
Elution:
-
Elute the PAHs from the cartridge with a suitable organic solvent, such as dichloromethane.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC-MS vial for analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). High-resolution mass spectrometry (HRMS) is recommended for achieving low detection limits.[2][6]
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp to 300 °C at 10 °C/min
-
Hold at 300 °C for 10 min
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Monitored Ions: Select the molecular ions (M⁺) of the target PAHs and Phenanthrene-[U-13C].
Data Presentation
The following tables summarize typical quantitative data obtained using ¹³C-labeled internal standards for PAH analysis.
Table 1: Method Detection Limits (MDLs) and Recoveries for PAHs in Different Matrices
| Analyte | Matrix | MDL | Recovery (%) | Reference |
| Naphthalene | Water | 0.08 - 0.85 ng/L | - | [2] |
| Phenanthrene | Water | 0.08 - 0.85 ng/L | - | [2] |
| Pyrene | Water | 0.08 - 0.85 ng/L | - | [2] |
| Hydroxylated PAHs | Urine | 2 - 43.5 ng/L | 41 - 70% | [6] |
| Various PAHs | Olive Pomace Oil | 0.1 - 0.4 µg/kg | 69.0 - 97.5% | [1] |
| Various PAHs | River Sediment | 1 - 3 ng/g | 80 - 120% | [3] |
Table 2: Precision Data for PAH Analysis
| Matrix | Analyte | Relative Standard Deviation (RSD) | Reference |
| Olive Pomace Oil | Various PAHs | 3.6 - 12.7% | [1] |
| River Sediment | Various PAHs | < 15% | [3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the sample preparation and analysis process.
Caption: Experimental workflow for PAH analysis.
References
- 1. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 5. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 6. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of polycyclic aromatic hydrocarbons based on comprehensive two-dimensional gas chromatography–isotope dilution mass spectrometry | Scilit [scilit.com]
- 8. dspsystems.eu [dspsystems.eu]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. epa.gov [epa.gov]
Application Note and Protocol: Isotope Dilution Analysis of Phenanthrene using Phenanthrene-[U-13C] as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for spiking various sample matrices with Phenanthrene-[U-13C] for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of a uniformly labeled 13C internal standard, such as Phenanthrene-[U-13C], is a robust method for accurately quantifying phenanthrene concentrations in complex samples. This technique corrects for the loss of analyte during sample preparation and analysis, as the isotopically labeled standard exhibits nearly identical chemical and physical properties to the native analyte.[1][2][3] This protocol is applicable to environmental samples (soil and water) and biological tissues.
Data Presentation: Quantitative Spiking Parameters
The following tables summarize the recommended concentrations for stock solutions, working standards, and the final spiking concentrations in different sample matrices.
Table 1: Preparation of Phenanthrene-[U-13C] Stock and Working Solutions
| Parameter | Stock Solution | Working Standard Solution |
| Analyte | Phenanthrene-[U-13C] | Phenanthrene-[U-13C] |
| Solvent | Toluene or Dichloromethane | Dichloromethane or Acetone |
| Concentration | 1000 µg/mL | 10 µg/mL |
| Preparation | Dissolve 10 mg of neat Phenanthrene-[U-13C] in 10 mL of solvent. | Dilute 1 mL of the stock solution to 100 mL with the chosen solvent. |
| Storage | Store at 4°C in an amber glass vial. Stable for up to one year. | Prepare fresh as needed or store at 4°C for a limited time. |
Table 2: Spiking Concentrations for Different Sample Matrices
| Sample Matrix | Sample Amount | Spiking Volume (from 10 µg/mL Working Standard) | Final Amount of Standard in Sample | Approximate Final Concentration |
| Soil/Sediment | 10 g | 100 µL | 1 µg | 100 ng/g |
| Water | 1 L | 10 µL | 100 ng | 100 ng/L |
| Biological Tissue | 5 g | 50 µL | 500 ng | 100 ng/g |
Experimental Protocols
Preparation of Phenanthrene-[U-13C] Stock Solution (1000 µg/mL)
Materials:
-
Phenanthrene-[U-13C] (solid)
-
Toluene or Dichloromethane (high-purity, pesticide residue grade or equivalent)
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh 10 mg of Phenanthrene-[U-13C] solid using an analytical balance.
-
Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (Toluene or Dichloromethane) to dissolve the solid.
-
Once dissolved, fill the volumetric flask to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage at 4°C.
Preparation of Phenanthrene-[U-13C] Working Standard Solution (10 µg/mL)
Materials:
-
Phenanthrene-[U-13C] Stock Solution (1000 µg/mL)
-
Dichloromethane or Acetone (high-purity)
-
100 mL volumetric flask (Class A)
-
Calibrated micropipettes
Procedure:
-
Allow the stock solution to come to room temperature.
-
Using a calibrated micropipette, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with the chosen solvent (Dichloromethane or Acetone).
-
Cap the flask and invert several times to ensure thorough mixing.
-
This working standard solution is now ready for spiking samples.
Sample Spiking Procedures
3.1. Soil/Sediment Samples
Procedure:
-
Weigh 10 g of the homogenized soil or sediment sample into an extraction thimble or a suitable extraction vessel.
-
Using a calibrated micropipette, add 100 µL of the 10 µg/mL Phenanthrene-[U-13C] working standard solution directly onto the soil/sediment sample.
-
Allow the solvent to evaporate for a few minutes before proceeding with the sample extraction procedure (e.g., Soxhlet or pressurized fluid extraction). For a more homogeneous distribution, a slurry can be made with a solvent, and then the solvent is evaporated.[4]
3.2. Water Samples
Procedure:
-
Measure 1 L of the water sample into a clean glass container.
-
Using a calibrated micropipette, add 10 µL of the 10 µg/mL Phenanthrene-[U-13C] working standard solution to the water sample.
-
Seal the container and mix thoroughly by shaking or stirring for at least one minute.
-
The spiked water sample is now ready for extraction (e.g., liquid-liquid extraction or solid-phase extraction).
3.3. Biological Tissue Samples
Procedure:
-
Weigh 5 g of the homogenized tissue sample into a clean extraction vessel.
-
Using a calibrated micropipette, add 50 µL of the 10 µg/mL Phenanthrene-[U-13C] working standard solution directly onto the tissue sample.
-
The internal standard should be added before any homogenization or extraction steps to account for losses throughout the entire process.[1]
-
Proceed with the established sample digestion (e.g., saponification) and extraction protocol.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for spiking samples with Phenanthrene-[U-13C] internal standard.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of artificially spiked soil with polycyclic aromatic hydrocarbons for soil pollution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Phenanthrene-[U-13C] by GC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant and a structural motif present in various pharmacologically active compounds. Accurate and sensitive quantification of phenanthrene and its metabolites is crucial for environmental monitoring, toxicology studies, and pharmacokinetic analysis in drug development. The use of stable isotope-labeled internal standards, such as Phenanthrene-[U-13C], is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays. This application note provides a detailed protocol for the analysis of Phenanthrene-[U-13C] using gas chromatography-tandem mass spectrometry (GC-MS/MS), a technique renowned for its high selectivity and sensitivity.
Experimental Protocol
This protocol outlines a general procedure for the extraction of phenanthrene from a biological matrix (plasma) and subsequent analysis by GC-MS/MS. The method can be adapted for other matrices with appropriate validation.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To a 1 mL plasma sample, add a known concentration of Phenanthrene-[U-13C] solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to serve as an internal standard.
-
Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean glass tube. Add 5 mL of hexane and vortex for 2 minutes to extract the analytes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper hexane layer to a new tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as isooctane or toluene, for GC-MS/MS analysis.
GC-MS/MS Instrumental Parameters
The following tables summarize the recommended starting parameters for the GC-MS/MS analysis of phenanthrene and Phenanthrene-[U-13C]. These parameters may require optimization for different instruments and applications.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Injection Mode | Pulsed Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Pulse Pressure | 25 psi for 0.5 min |
| Purge Flow | 30 mL/min at 0.75 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| MS System | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Phenanthrene | 178 | 152 | 20 | 50 |
| 178 | 76 | 35 | 50 | |
| Phenanthrene-[U-13C] * | 192 | 164 | 20 | 50 |
| 192 | 82 | 35 | 50 |
*Note: The MRM transitions for Phenanthrene-[U-13C] are proposed based on the fragmentation pattern of the native compound, involving the loss of (13C)2H2. These transitions should be confirmed experimentally on the specific instrument being used.
Data Presentation
The use of a stable isotope-labeled internal standard allows for accurate quantification even with variations in sample preparation and instrument response. The concentration of native phenanthrene in a sample is calculated using the following formula:
Concentration = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response Factor)
Where the response factor is determined from a calibration curve.
Table 4: Example Quantitative Data (Hypothetical)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 85-110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the GC-MS/MS analysis of phenanthrene using a Phenanthrene-[U-13C] internal standard.
Caption: Workflow for Phenanthrene-[U-13C] analysis.
Logical Relationship of Key Parameters
This diagram shows the relationship between the key components of the GC-MS/MS system and the parameters that need to be optimized for this analysis.
Caption: Key GC-MS/MS parameter relationships.
Application Notes and Protocols: Phenanthrene-[U-13C] as a Tracer in Soil and Sediment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing uniformly carbon-13 labeled phenanthrene (Phenanthrene-[U-13C]) as a powerful tracer in environmental studies. This stable isotope-labeled compound allows for the precise tracking of phenanthrene's fate and degradation pathways in complex matrices like soil and sediment, offering invaluable insights for bioremediation research and environmental risk assessment.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are of significant environmental concern due to their potential toxicity, mutagenicity, and carcinogenicity. Phenanthrene is a three-ring PAH commonly found in contaminated sites and serves as a model compound for PAH biodegradation studies. The use of Phenanthrene-[U-13C] in combination with advanced analytical techniques, such as Stable Isotope Probing (SIP), allows researchers to unequivocally identify the microorganisms responsible for its degradation and to quantify its transformation into various environmental compartments.
Key Applications
-
Stable Isotope Probing (SIP): A powerful technique to identify metabolically active microorganisms that assimilate carbon from a labeled substrate. By providing Phenanthrene-[U-13C] as the sole carbon source, researchers can trace the incorporation of 13C into microbial biomarkers like DNA, RNA, and phospholipid fatty acids (PLFAs).[1][2][3]
-
Fate and Transport Studies: Tracking the movement and transformation of phenanthrene in soil and sediment, including mineralization to ¹³CO₂, incorporation into soil organic matter (humic substances), and uptake by plants.[4][5][6]
-
Bioremediation Efficacy Assessment: Evaluating the effectiveness of different bioremediation strategies by quantifying the degradation of the labeled contaminant.
-
Trophic Transfer Studies: Investigating the bioaccumulation and transfer of phenanthrene through microbial food webs.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized ¹³C-labeled phenanthrene.
Table 1: Microbial Degraders of Phenanthrene Identified by ¹³C-Labeling
| Soil/Sediment Type | Dominant Degraders Identified | Analytical Method | Reference |
| Historically polluted soil | Sphingomonas, Sphingobium, Proteobacteria, Actinobacteria, Firmicutes | DNA-SIP with metagenomics | [1] |
| Unpolluted agricultural soil | Different profiles from polluted soils, not resembling reference strains | ¹³C-PLFA analysis | [8][9] |
| Roadside soil | Actinomycetes (suggested by 10me/12me18:0 PLFAs) | ¹³C-PLFA analysis | [8][9] |
| Highly PAH-polluted industrial soils | Sphingomonas and unclassified beta-proteobacterium | ¹³C-PLFA analysis | [8][9] |
| Clean forest soil | Acidobacterium spp., Collimonas spp. | DNA-SIP | [2] |
| PAH-contaminated wastewater | Novosphingobium | MMI-SIP-RACS | [10] |
Table 2: Phenanthrene Degradation and Microbial Activity
| Soil Type | Phenanthrene Degraders (% of total CFU) | Mineralization of [¹⁴C]phenanthrene (40-45%) | Reference |
| Unpolluted agricultural soil | Not detected by MPN counting | 9 to 18 days | [8][9] |
| Roadside soil | Not detected by MPN counting | 9 to 18 days | [8][9] |
| Industrial soil 1 | 0.04% | 9 to 18 days | [8][9] |
| Industrial soil 2 | 3.6% | 9 to 18 days | [8][9] |
Experimental Protocols
Protocol 1: Stable Isotope Probing (SIP) with Phenanthrene-[U-13C] to Identify Degrading Microorganisms
This protocol outlines the key steps for conducting a DNA-SIP experiment to identify phenanthrene-degrading bacteria in soil.
a) Experimental Workflow Diagram
Caption: Workflow for a DNA-Stable Isotope Probing experiment.
b) Materials
-
Soil or sediment samples
-
Phenanthrene-[U-¹³C] (isotopic purity >98%)
-
Unlabeled phenanthrene (¹²C)
-
Acetone (HPLC grade)
-
Microcosm vessels (e.g., serum bottles)
-
CO₂ traps (e.g., vials with NaOH or KOH)[8]
-
DNA extraction kit suitable for soil
-
Cesium chloride (CsCl)
-
Gradient buffer (e.g., Tris-EDTA)
-
Ultracentrifuge and rotor
-
Syringe pump for fractionation
-
Refractometer
-
PCR reagents for 16S rRNA gene amplification
-
DNA sequencing platform
c) Procedure
-
Microcosm Setup:
-
Prepare a stock solution of Phenanthrene-[U-¹³C] and unlabeled phenanthrene in acetone.
-
For each soil sample, weigh a specific amount (e.g., 10 g) into multiple microcosm vessels.
-
To the treatment microcosms, add the Phenanthrene-[U-¹³C] stock solution to achieve the desired final concentration (e.g., 100 mg/kg).[8]
-
To the control microcosms, add the unlabeled phenanthrene stock solution to the same final concentration.
-
Include control microcosms with only acetone added to assess the background microbial community.[8]
-
Allow the acetone to evaporate completely in a fume hood.
-
Adjust the moisture content of the soil to a specific percentage of its water-holding capacity (e.g., 60%).
-
-
Incubation:
-
Seal the microcosms and place them in an incubator in the dark at a controlled temperature (e.g., 25-30°C).
-
Include a CO₂ trap in each microcosm if mineralization is also being monitored.[8]
-
Sacrifice microcosms at different time points (e.g., 0, 7, 14, 28 days) for DNA extraction.
-
-
DNA Extraction:
-
Extract total DNA from the soil samples using a suitable commercial kit or a standard protocol.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
-
Isopycnic Centrifugation:
-
For each DNA sample, prepare a CsCl gradient solution with a specific density (e.g., 1.725 g/mL).
-
Add a precise amount of DNA (e.g., 5 µg) to the CsCl solution.
-
Centrifuge at high speed (e.g., 177,000 x g) for a sufficient duration (e.g., >48 hours) to establish a density gradient.
-
-
Fractionation and Analysis:
-
Carefully fractionate the gradient from top to bottom using a syringe pump.
-
Measure the refractive index of each fraction to determine its buoyant density.
-
Precipitate the DNA from each fraction (e.g., with polyethylene glycol and ethanol).
-
Quantify the DNA in each fraction.
-
Identify the "heavy" DNA fractions in the ¹³C-treated samples by comparing their distribution to the ¹²C-control samples.
-
Amplify the 16S rRNA gene from the heavy DNA fractions using PCR.
-
Analyze the amplified 16S rRNA genes using sequencing to identify the active phenanthrene degraders.
-
Protocol 2: Tracing the Fate of Phenanthrene-[U-13C] in Soil/Sediment
This protocol describes a method to assess the mineralization of Phenanthrene-[U-¹³C] to ¹³CO₂ and its incorporation into soil organic matter.
a) Conceptual Diagram of Phenanthrene Fate
Caption: Potential fates of Phenanthrene-[U-13C] in soil.
b) Materials
-
Soil or sediment samples
-
Phenanthrene-[U-¹³C]
-
Unlabeled phenanthrene
-
Acetone (HPLC grade)
-
Incubation vessels that can be hermetically sealed (e.g., Mason jars)
-
CO₂ traps containing a known concentration of NaOH or KOH
-
Barium chloride (BaCl₂)
-
Apparatus for CO₂ trapping and analysis (e.g., isotope ratio mass spectrometer - IRMS)
-
Soxhlet extraction apparatus
-
Solvents for extraction (e.g., hexane, acetone)
-
Scintillation vials and cocktail (if using ¹⁴C for parallel mineralization assay)
c) Procedure
-
Microcosm Setup:
-
Prepare soil microcosms spiked with Phenanthrene-[U-¹³C] as described in Protocol 1.
-
For mineralization studies, it is common to run a parallel experiment with [¹⁴C]phenanthrene to easily quantify mineralization rates.[8][9]
-
Place a CO₂ trap (e.g., a small vial with 1M NaOH) inside each sealed incubation vessel.
-
-
Incubation and ¹³CO₂ Trapping:
-
Incubate the microcosms in the dark at a controlled temperature.
-
Periodically remove the CO₂ traps and replace them with fresh ones.
-
To analyze the trapped ¹³CO₂, precipitate the carbonate by adding BaCl₂ to the NaOH solution to form BaCO₃.
-
Analyze the isotopic composition (δ¹³C) of the BaCO₃ using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
-
-
Extraction of Phenanthrene and Metabolites:
-
At the end of the incubation period, sacrifice the microcosms.
-
Extract the remaining phenanthrene and its metabolites from the soil using an appropriate method, such as Soxhlet extraction with a mixture of hexane and acetone.
-
Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify metabolites. The use of an isotopic dilution method with a deuterated internal standard can improve quantification.
-
-
Analysis of Non-extractable Residues:
-
The soil remaining after extraction contains non-extractable residues, which may include ¹³C incorporated into humic substances.
-
The amount of ¹³C in the non-extractable residue can be determined by combustion of the extracted soil and analysis of the resulting CO₂ by EA-IRMS.
-
Concluding Remarks
The use of Phenanthrene-[U-¹³C] as a tracer is an indispensable tool in environmental science for elucidating the mechanisms of PAH degradation and for identifying the key microbial players in this process. The protocols outlined above provide a foundation for designing and conducting robust experiments to track the fate of phenanthrene in soil and sediment ecosystems. These studies are critical for developing and validating effective bioremediation strategies for PAH-contaminated sites.
References
- 1. Stable isotope probing and metagenomics highlight the effect of plants on uncultured phenanthrene-degrading bacterial consortium in polluted soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Phenanthrene-Degrading Bacteria Identified by DNA-Stable Isotope Probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ait.ac.at [publications.ait.ac.at]
- 5. Investigations of microbial degradation of polycyclic aromatic hydrocarbons based on 13C-labeled phenanthrene in a soil co-contaminated with trace elements using a plant assisted approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linking of Microorganisms to Phenanthrene Metabolism in Soil by Analysis of 13C-Labeled Cell Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application of Phenanthrene-[U-13C] in Air Pollution Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenanthrene-[U-13C] in air pollution studies. The focus is on its application as an internal standard for the accurate quantification of native phenanthrene and other polycyclic aromatic hydrocarbons (PAHs), its use in source apportionment, and its potential as a tracer in atmospheric transport and fate studies.
Introduction
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) commonly found in the atmosphere, originating from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1] Many PAHs are recognized as carcinogenic and mutagenic, making their accurate monitoring in ambient air a critical aspect of environmental health research.[1] Phenanthrene-[U-13C] is a stable isotope-labeled (SIL) analogue of phenanthrene, where all carbon atoms are the ¹³C isotope. This isotopic labeling makes it an ideal internal standard for quantification by isotope dilution mass spectrometry (IDMS).[2]
The primary advantages of using Phenanthrene-[U-13C] and other ¹³C-labeled PAHs over deuterated analogues are their chemical and isotopic stability, as they do not undergo hydrogen exchange, and they have negligible native content in environmental samples.[2] This ensures higher accuracy and precision in the quantification of trace levels of PAHs in complex air matrices.
Key Applications in Air Pollution Studies
Internal Standard for Accurate Quantification
The most prominent application of Phenanthrene-[U-13C] is as an internal standard in analytical methods for the quantification of PAHs in ambient air samples. By spiking a known amount of the labeled standard into a sample at the beginning of the analytical process, it is possible to correct for the loss of native analytes during sample extraction, cleanup, and instrumental analysis. This isotope dilution technique significantly improves the accuracy and reproducibility of the results.[3]
Source Apportionment
While the primary use of Phenanthrene-[U-13C] is for quantification, the precise data obtained through its use can be instrumental in source apportionment studies. By accurately quantifying the concentrations of various PAHs, researchers can use diagnostic ratios of different PAHs to identify and quantify the contributions of various emission sources, such as vehicular exhaust, coal combustion, and biomass burning, to the total PAH burden in the atmosphere.[4]
Atmospheric Transport and Fate Studies
Phenanthrene-[U-13C] can also be employed as a tracer in controlled experiments to study the atmospheric transport and fate of PAHs. By releasing a known quantity of the labeled compound and monitoring its dispersion and degradation, scientists can gain insights into the atmospheric lifetime, reaction pathways, and deposition of phenanthrene and other similar PAHs.
Experimental Protocols
The following protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method TO-13A for the determination of PAHs in ambient air.[5]
Protocol 1: Quantification of Phenanthrene in Ambient Air using Phenanthrene-[U-13C] as an Internal Standard
Objective: To accurately determine the concentration of phenanthrene in an ambient air sample using isotope dilution gas chromatography-mass spectrometry (GC-MS).
Materials:
-
High-volume air sampler with quartz fiber filters (QFF) and polyurethane foam (PUF) or XAD-2® resin cartridges.
-
Phenanthrene-[U-13C] solution of known concentration (e.g., 1.0 µg/mL in a non-polar solvent).
-
Soxhlet extraction apparatus.
-
Dichloromethane (DCM), hexane, and diethyl ether (pesticide grade or equivalent).
-
Rotary evaporator or Kuderna-Danish (K-D) concentrator.
-
Nitrogen evaporator.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Collection:
-
Collect ambient air samples using a high-volume sampler with a QFF to capture particulate-phase PAHs and a PUF/XAD-2® cartridge to trap gas-phase PAHs. A typical sampling duration is 24 hours.
-
-
Sample Spiking and Extraction:
-
Sample Concentration and Cleanup:
-
Concentrate the extract to approximately 5 mL using a rotary evaporator or a K-D concentrator.
-
Further concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Analyze the concentrated extract using a GC-MS system.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 8°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenanthrene (native): m/z 178 (quantification), 179 (confirmation).
-
Phenanthrene-[U-13C]: m/z 192 (quantification).
-
-
-
-
Quantification:
-
Calculate the concentration of native phenanthrene using the isotope dilution method based on the response factor determined from the calibration curve. The calculation is as follows: Concentration_native = (Area_native / Area_labeled) * (Amount_labeled / Response_Factor) / Volume_air
-
Data Presentation
Quantitative data from studies utilizing ¹³C-labeled PAHs as internal standards are summarized in the tables below.
Table 1: Performance Data for PAH Analysis using ¹³C-Labeled Internal Standards
| Parameter | Phenanthrene | Benzo[a]pyrene | Chrysene | Reference |
| Method Detection Limit (MDL) (pg/sample) | 41 - 332 | 41 - 332 | 41 - 332 | [3] |
| Recovery of Labeled Standard (%) | 86 - 115 | 86 - 115 | 86 - 115 | [3] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | [6] |
Table 2: Example Concentrations of PAHs in Urban Air (Harbin, China)
| PAH | Average Concentration (ng/m³) | Predominant Source Contribution (%) | Reference |
| Phenanthrene | 33.4 ± 9.62 | Biomass Burning (48.6%) | [7] |
| Fluoranthene | 10.9 ± 5.13 | Coal Combustion (34.6%) | [7] |
| Pyrene | Not specified | Vehicle Exhaust (16.8%) | [7] |
| Total 15 PAHs | 68.3 ± 22.3 | - | [7] |
| Note: While this study provides valuable concentration data, it does not explicitly state the use of ¹³C-labeled standards for quantification, but the methodology is consistent with such an approach. |
Visualizations
Experimental Workflow for PAH Analysis
Caption: Experimental workflow for the analysis of PAHs in air samples.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
Application Notes and Protocols for the Use of Phenanthrene-[U-13C] in Complex Matrices
Introduction
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene in complex environmental matrices such as sediment and biological tissues presents significant analytical challenges. These matrices contain numerous interfering compounds that can affect the efficiency of extraction and analysis. Isotope Dilution Mass Spectrometry (IDMS) is a highly reliable technique used to overcome these challenges. By spiking the sample with a known quantity of an isotopically labeled standard, such as Phenanthrene-[U-13C], at the beginning of the analytical process, it is possible to correct for the loss of the target analyte during sample preparation and analysis. 13C-labeled standards are particularly advantageous as they do not undergo the hydrogen exchange that can sometimes be an issue with deuterated (deuterium-labeled) standards, and they typically have negligible amounts of native (unlabeled) content, ensuring greater accuracy.[1]
Application Notes
Principle of Isotope Dilution using Phenanthrene-[U-13C]
Isotope dilution is an analytical technique that relies on altering the natural isotopic composition of the sample to determine the concentration of the analyte. A known amount of the isotopically enriched standard, Phenanthrene-[U-13C], is added to the sample prior to any extraction or cleanup steps.[1] This "internal standard" behaves chemically and physically identically to the native phenanthrene present in the sample.
During extraction, cleanup, and instrumental analysis, any loss of the native phenanthrene will be accompanied by a proportional loss of the Phenanthrene-[U-13C]. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This method effectively compensates for variations in extraction efficiency and matrix effects, leading to highly accurate and precise results.[2]
Analysis in Sediment Matrices
Sediments act as a major sink for persistent organic pollutants like PAHs.[3][4] The strong adsorption of these hydrophobic compounds to organic matter and mineral surfaces in sediment makes their quantitative extraction challenging.
-
Extraction: Various methods can be employed, including ultrasonic extraction, Accelerated Solvent Extraction (ASE), and Soxhlet extraction.[4][5] The choice of solvent is critical, with mixtures like toluene:methanol or dichloromethane often used to efficiently desorb PAHs from the sediment particles.[1][4]
-
Cleanup: Sediment extracts are typically "dirty" and require extensive cleanup to remove interfering compounds before instrumental analysis.[6] Common techniques include Solid-Phase Extraction (SPE) using silica gel or florisil cartridges, and Gel Permeation Chromatography (GPC) to remove high-molecular-weight substances.[6][7]
Analysis in Tissue Matrices
Quantifying PAHs in biological tissues is complicated by the high lipid content, which can interfere with both extraction and chromatographic analysis.[1]
-
Homogenization: Tissue samples must first be thoroughly homogenized to ensure the internal standard is evenly distributed and the extraction is efficient. Procedures can include grinding or blending, sometimes with dry ice to keep the sample frozen and prevent degradation.[7][8]
-
Lipid Removal: A crucial step in tissue analysis is the removal of fats. Base saponification, which involves refluxing the sample with a strong base like sodium hydroxide in methanol, is a common and effective method.[1] This process breaks down lipids into water-soluble soaps, allowing the non-saponifiable PAHs to be extracted with an organic solvent.[1] GPC is another technique used to separate lipids from the analytes of interest.[7]
-
Metabolite Analysis: In addition to the parent compound, it is often important to analyze for phenanthrene metabolites, such as hydroxyphenanthrenes (OHPhe) and phenanthrene dihydrodiols (PheD), especially in toxicological studies.[9][10] The use of labeled standards is equally critical for the accurate quantification of these metabolites.[11]
Experimental Protocols
Protocol 1: Quantification of Phenanthrene in Sediment using ID-GC-MS
1. Scope: This protocol details the procedure for the quantitative analysis of phenanthrene in sediment samples using isotope dilution gas chromatography-mass spectrometry (GC-MS).
2. Materials and Reagents:
-
Phenanthrene-[U-13C] solution (surrogate/internal standard)
-
Native PAH standards for calibration
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate (baked at 400°C)
-
Silica Gel (activated)
-
Sediment sample (freeze-dried and sieved)
-
Apparatus: Ultrasonic probe, centrifuge, concentration evaporator (e.g., rotary evaporator or nitrogen blow-down), SPE manifold, GC-MS system.
3. Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 g of homogenized, freeze-dried sediment into a beaker or extraction vessel.
-
Spike the sample with a known amount of Phenanthrene-[U-13C] solution.
-
Add 20 mL of DCM to the sample.
-
-
Extraction:
-
Place the sample in an ultrasonic bath or use an ultrasonic probe to extract for 30 minutes.[5]
-
Centrifuge the sample at ~3000 rpm for 10 minutes to separate the solvent from the sediment.[5]
-
Carefully decant the supernatant (DCM extract) into a clean flask.
-
Repeat the extraction process two more times with fresh aliquots of DCM.
-
Combine all extracts.
-
-
Cleanup:
-
Prepare a silica gel SPE cartridge by packing 1 g of activated silica gel between layers of anhydrous sodium sulfate.
-
Pre-rinse the cartridge with hexane.
-
Concentrate the combined extracts to approximately 1 mL using a nitrogen evaporator.
-
Load the concentrated extract onto the silica gel cartridge.
-
Elute the PAHs with a suitable solvent mixture, such as 75:25 (v/v) pentane:DCM.[5]
-
Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.
-
4. Instrumental Analysis (GC-MS):
-
GC Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Oven Program: 110°C for 2 min, ramp at 25°C/min to 310°C, hold for 15 min.[5]
-
MS Mode: Selected Ion Monitoring (SIM) to achieve low detection limits.[2]
-
Monitor the molecular ion for native phenanthrene (m/z 178).
-
Monitor the molecular ion for Phenanthrene-[U-13C] (e.g., m/z 192 for ¹³C₁₄H₁₀).
-
5. Quantification:
-
Calculate the concentration of native phenanthrene using the isotope dilution equation, which relates the response ratio of the native analyte to the labeled standard against a calibration curve.
Protocol 2: Quantification of Phenanthrene in Tissue using ID-GC-MS
1. Scope: This protocol provides a method for the quantitative analysis of phenanthrene in animal tissue samples, incorporating a saponification step for lipid removal.
2. Materials and Reagents:
-
Phenanthrene-[U-13C] solution
-
Native PAH standards
-
Solvents: Methanol, Hexane (pesticide grade or equivalent)
-
Reagents: Sodium Hydroxide (NaOH), Anhydrous Sodium Sulfate
-
Apparatus: Homogenizer/blender, reflux apparatus (boiling flask and condenser), separatory funnel, concentration evaporator, GC-MS system.
3. Procedure:
-
Sample Preparation & Spiking:
-
Saponification and Extraction:
-
Add 100 mL of methanol and 10 g of NaOH to the boiling flask.[1]
-
Attach the condenser and reflux the mixture for 1 hour.[1]
-
Add water to the flask and continue to reflux for another hour.[1]
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a separatory funnel and perform a liquid-liquid extraction by shaking with three successive portions of hexane.
-
Combine the hexane extracts.
-
-
Cleanup:
-
Wash the combined hexane extract with water to remove any remaining soaps.[1]
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
For particularly fatty tissues, an additional cleanup step using a silica gel column (as described in Protocol 1) may be necessary.[1][7]
-
Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
-
4. Instrumental Analysis (GC-MS):
-
Follow the same GC-MS conditions as outlined in Protocol 1.
5. Quantification:
-
Calculate the concentration of native phenanthrene using the isotope dilution method.
Data Presentation
The following table summarizes typical performance data for the analysis of phenanthrene in complex matrices using isotope dilution methods.
| Parameter | Matrix | Method | Typical Value | Reference |
| Method Detection Limit (MDL) | Tissue | GC-HRMS | 0.07 - 0.23 ng/g | [1] |
| Method Detection Limit (MDL) | Sediment | GC-MS (SIM) | < 1 µg/kg (dry weight) | [12] |
| Recovery | Tissue | GC-HRMS | 86 - 121% | [1] |
| Recovery | Sediment (Spiked) | GC-MS | 72.9 - 113.2% | [4] |
| Recovery | Soil (Spiked) | GC-MS | 77 - 112% | [13] |
| Limit of Quantification (LOQ) | Sediment | GC-MS | 63 µg/kg | [13] |
| Reproducibility (RSD) | Sediment | GC-MS | < 13% | [12] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for PAH analysis in sediment and tissue.
Principle of Isotope Dilution Quantification
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. epa.gov [epa.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. journal.gnest.org [journal.gnest.org]
- 6. Quantification of Complex Polycyclic Aromatic Hydrocarbon Mixtures in Standard Reference Materials Using GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Sediment and Tissue - Eurofins USA [eurofinsus.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Quantification of Phenanthrene ortho-Quinones in Human Urine and their Association with Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of polycyclic aromatic hydrocarbons in sediment using solid-phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Application Notes and Protocols for the Analysis of Polycyclic Aromatic Hydrocarbons in Food using Phenanthrene-[U-13C] as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter.[1] They are considered significant environmental and food contaminants due to their carcinogenic and mutagenic properties.[1][2] Regulatory bodies worldwide, including the European Food Safety Authority (EFSA), have set maximum permissible levels for certain PAHs in various foodstuffs.[3] Accurate and sensitive analytical methods are therefore crucial for ensuring food safety.
This document provides detailed application notes and protocols for the determination of PAHs in food matrices using gas chromatography-mass spectrometry (GC-MS) with Phenanthrene-[U-13C] as a uniformly labeled internal standard. The use of 13C-labeled internal standards is preferred over deuterated analogs as they do not undergo hydrogen-deuterium exchange, leading to more accurate and reliable quantification.
Analytical Principle: Isotope Dilution Mass Spectrometry
The core of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). A known amount of a stable isotope-labeled compound, in this case, Phenanthrene-[U-13C], is added to the sample at the beginning of the analytical procedure. This labeled standard behaves almost identically to the native (unlabeled) analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using GC-MS, any losses of the analyte during sample preparation can be compensated for, leading to highly accurate and precise quantification.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The choice of extraction and cleanup method depends heavily on the food matrix, particularly its fat content.
Protocol 1: For High-Fat Food Matrices (e.g., Edible Oils, Fatty Fish, Meats)
This protocol is adapted from methodologies for analyzing PAHs in complex fatty matrices.
Materials:
-
Homogenized food sample
-
Phenanthrene-[U-13C] internal standard solution
-
Hexane (pesticide residue grade)
-
Acetonitrile (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Silica, Florisil, or specialized PAH cartridges)
-
Elution solvents (e.g., hexane, dichloromethane)
Procedure:
-
Sample Spiking: Weigh 5-10 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of Phenanthrene-[U-13C] internal standard solution and let it equilibrate.
-
Liquid-Liquid Extraction (LLE):
-
Add 20 mL of hexane to the sample and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for another 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Collect the upper hexane layer. Repeat the extraction on the remaining residue twice more with 10 mL of hexane each time.
-
Combine the hexane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 5 mL of hexane through it.
-
Load the combined hexane extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interfering compounds.
-
Elute the PAHs with an appropriate solvent mixture (e.g., 10 mL of a hexane:dichloromethane 70:30 v/v mixture).
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Protocol 2: For Fruits, Vegetables, and other Low-Fat Food Matrices (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for matrices with lower fat content.[2][4][5]
Materials:
-
Homogenized food sample
-
Phenanthrene-[U-13C] internal standard solution
-
Acetonitrile (containing 1% acetic acid)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black)
Procedure:
-
Sample Spiking and Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Phenanthrene-[U-13C] internal standard solution.
-
Add 15 mL of acetonitrile (with 1% acetic acid) and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Concentration:
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial and evaporate to a final volume of 1 mL. The sample is now ready for GC-MS analysis.
-
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 25 °C/min to 140 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
-
MS/MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Phenanthrene and Phenanthrene-[U-13C]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenanthrene | 178 | 152 | 15 |
| Phenanthrene-[U-13C] | 192 | 164 | 15 |
(Note: These are example transitions and should be optimized on the specific instrument being used.)
Data Presentation
The following tables summarize typical performance data for the analysis of PAHs in various food matrices using methods similar to those described above.
Table 1: Recovery Rates of PAHs in Different Food Matrices
| Food Matrix | PAH | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Edible Oil | Benzo[a]pyrene | 2.0 | 95.3 | [6] |
| Chrysene | 2.0 | 88.7 | [6] | |
| Smoked Meat | Phenanthrene | 10 | 92 | [2] |
| Benzo[a]anthracene | 10 | 98 | [2] | |
| Salmon | Naphthalene | 10 | 85.6 | [7] |
| Phenanthrene | 10 | 99.2 | [7] | |
| Fruits | Benzo[a]pyrene | 5 | 91.5 | [5] |
| Chrysene | 5 | 95.8 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Food
| Food Matrix | PAH | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Edible Oil | Benzo[a]pyrene | 0.04 | 0.12 | [6] |
| Chrysene | 0.07 | 0.23 | [6] | |
| Infant Food | Benzo[a]pyrene | 0.025 | 0.08 | [1] |
| Benzo[a]anthracene | 0.019 | 0.06 | [1] | |
| Olive Fruits | Phenanthrene | 0.03 | 0.10 | [8] |
| Pyrene | 0.02 | 0.07 | [8] |
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Utilizing Phenanthrene-[U-13C] for Elucidating Microbial Degradation of PAHs
References
- 1. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Stable isotope probing and metagenomics highlight the effect of plants on uncultured phenanthrene-degrading bacterial consortium in polluted soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Abstract: UTILIZING 13C-LABELED SUBSTRATES TO ASSESS MICROBIAL DEGRADATION OF POLYCYCLIC AROMATIC HYDROCARBONS THROUGH COMPOUND SPECIFIC ISOTOPE ANALYSIS OF PHOSPHOLIPID FATTY ACIDS (2003 Seattle Annual Meeting (November 2–5, 2003)) [gsa.confex.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Linking of Microorganisms to Phenanthrene Metabolism in Soil by Analysis of 13C-Labeled Cell Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Degradation of a mixture of 13 polycyclic aromatic hydrocarbons by commercial effective microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crdd.osdd.net [crdd.osdd.net]
- 16. Microbial Consortium HJ-SH with Very High Degradation Efficiency of Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium [frontiersin.org]
- 18. Biodegradation and metabolic pathway of phenanthrene by a newly isolated bacterium Gordonia sp. SCSIO19801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioaccumulation Studies Using Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioaccumulation studies using uniformly labeled Carbon-13 Phenanthrene (Phenanthrene-[U-13C]). The use of a stable isotope-labeled analyte allows for precise quantification and differentiation from background levels of unlabeled phenanthrene, making it an invaluable tool in environmental fate and toxicology studies.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant originating from both natural and anthropogenic sources. Due to its lipophilic nature, it has the potential to bioaccumulate in organisms, leading to concerns about its toxicity and transfer through the food web.[1][2] Phenanthrene-[U-13C] serves as an ideal tracer in studies designed to understand its uptake, metabolism, and elimination dynamics in various biological systems.
Data Presentation: Bioaccumulation of Phenanthrene
The following tables summarize key quantitative data for phenanthrene bioaccumulation in various aquatic organisms. These values are essential for environmental risk assessment and for contextualizing data from new studies.
Table 1: Bioconcentration Factors (BCF) for Phenanthrene in Aquatic Organisms
| Species | Common Name | BCF (L/kg wet weight) | Lipid Content (%) | Notes | Reference |
| Cyprinodon variegatus | Sheepshead Minnow | 1149 - 2229 | 5 (normalized) | Geometric mean of reliable values. | [1][3] |
| Pimephales promelas | Fathead Minnow | 1750 - 3611 | 5 (normalized) | Kinetic BCF (BCFk) also reported. | [1][3] |
| Oncorhynchus mykiss | Rainbow Trout | 630 - 1580 | Not specified | [1] | |
| Daphnia magna | Water Flea | 10,000 | Not specified | High BCF observed in invertebrates. | [1] |
| Mytilus edulis | Blue Mussel | 1280 | Not specified | Molluscs show moderate accumulation. | [1] |
| Calanus finmarchicus | Copepod | Not specified | Not specified | Rapid accumulation, reaching steady state in 96h. | [1] |
Table 2: Bioaccumulation Factors (BAF) and Trophic Magnification Factors (TMF) for Phenanthrene
| Factor | Value | Organism/Food Web | Key Findings | Reference |
| BAF | 1019 - 1781 L/kg | Fish and Molluscs | Field-derived values. | [1] |
| TMF | 0.46 - 2.18 | Xisha coral reef food web | Limited trophic transfer indicated. | |
| TMF | 1.07 - 5.25 | Nansha coral reef food web | Evidence of trophic magnification. | |
| TMF | >1 | Minke whale | Biomagnification observed. |
Experimental Protocols
This section provides detailed methodologies for conducting a bioaccumulation study in fish using Phenanthrene-[U-13C], based on established guidelines such as OECD 305.
Protocol 1: Aqueous Exposure Bioaccumulation Study in Fish (adapted from OECD 305)
1. Test Organism:
-
Species: Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), or Rainbow Trout (Oncorhynchus mykiss).
-
Acclimation: Acclimate fish to test conditions for at least two weeks prior to the study.
2. Experimental Setup:
-
System: Flow-through system is preferred to maintain constant exposure concentrations.[4][5]
-
Test Chambers: Glass aquaria of appropriate size for the fish species and loading density.
-
Water Parameters: Maintain constant temperature, pH, and dissolved oxygen levels appropriate for the test species.
-
Test Substance: Prepare a stock solution of Phenanthrene-[U-13C] in a water-miscible solvent (e.g., acetone) and deliver it to the dilution water using a metering pump. The final solvent concentration should be minimal and consistent across all treatments.
3. Experimental Design:
-
Uptake Phase (28 days):
-
Expose one group of fish to a constant, sublethal concentration of Phenanthrene-[U-13C].
-
Maintain a control group under identical conditions without the test substance.
-
Sample fish at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).
-
Sample water at the same intervals to confirm exposure concentrations.
-
-
Depuration Phase (up to 28 days):
4. Sample Collection and Storage:
-
At each sampling point, euthanize a subset of fish.
-
Record the wet weight and length of each fish.
-
Homogenize whole fish or dissect specific tissues (e.g., muscle, liver, adipose).
-
Store samples at -20°C or lower until extraction.
Protocol 2: Extraction of Phenanthrene-[U-13C] from Fish Tissue (adapted from EPA Method 3550C)
1. Sample Preparation:
-
Thaw frozen tissue samples.
-
Mix a known weight of homogenized tissue (e.g., 1-5 g) with anhydrous sodium sulfate to create a dry, free-flowing powder.
2. Ultrasonic Extraction:
-
Place the sample-sodium sulfate mixture in an extraction vessel.
-
Add an appropriate volume of extraction solvent (e.g., dichloromethane:acetone, 1:1 v/v).
-
Extract the sample using an ultrasonic horn or bath for a specified duration (e.g., 3 cycles of 2 minutes).
-
Allow the sample to cool between cycles.
3. Extract Separation and Concentration:
-
Separate the extract from the solid residue by vacuum filtration or centrifugation.
-
Combine the extracts from the multiple extraction cycles.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
4. Extract Cleanup (if necessary):
-
To remove interfering compounds such as lipids, a cleanup step may be required.
-
Solid-phase extraction (SPE) using silica or florisil cartridges is a common and effective method.
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the concentrated extract onto the cartridge.
-
Elute the Phenanthrene-[U-13C] with a suitable solvent or solvent mixture.
-
Concentrate the final eluate to the desired volume for analysis.
Protocol 3: Analysis of Phenanthrene-[U-13C] by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
2. GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Monitored Ions for Phenanthrene-[U-13C]: Select the molecular ion and characteristic fragment ions of Phenanthrene-[U-13C] for quantification and confirmation.
3. Quantification:
-
Prepare a calibration curve using standards of Phenanthrene-[U-13C] of known concentrations.
-
The concentration of Phenanthrene-[U-13C] in the tissue extracts is determined by comparing the peak area to the calibration curve.
-
The use of Phenanthrene-[U-13C] as the analyte itself allows for direct quantification without the need for a separate internal standard, as it is distinguishable from any native phenanthrene present in the samples.
4. Data Analysis and BCF Calculation:
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of Phenanthrene-[U-13C] in the fish (Cf) to its concentration in the water (Cw) at steady state.
-
BCF = Cf / Cw
-
The uptake (k1) and depuration (k2) rate constants can be determined by fitting the concentration data from the uptake and depuration phases to a kinetic model. The BCF can then also be calculated as the ratio of these rate constants (BCF = k1 / k2).
Mandatory Visualizations
Caption: Workflow for an OECD 305-style fish bioaccumulation study.
Caption: Workflow for sample processing and analysis.
References
- 1. rivm.nl [rivm.nl]
- 2. Bioaccumulation and potential human health risks of PAHs in marine food webs: A trophic transfer perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
Application Notes and Protocols for Quantifying Phenanthrene Metabolites using Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a component of cigarette smoke. Exposure to phenanthrene and other PAHs is a significant concern for human health due to their potential carcinogenic and toxic effects. Understanding the metabolism of phenanthrene is crucial for assessing exposure, predicting toxicity, and developing strategies for risk assessment. The quantification of phenanthrene metabolites in biological matrices, such as urine, is a key aspect of this research.
The use of a stable isotope-labeled internal standard, such as Phenanthrene-[U-13C], is the gold standard for accurate and precise quantification of phenanthrene metabolites. This internal standard mimics the behavior of the native analytes during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This application note provides detailed protocols for the quantification of phenanthrene metabolites in urine using Phenanthrene-[U-13C] as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Phenanthrene Metabolism
Phenanthrene undergoes extensive metabolism in mammals, primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic pathways involve oxidation to form various hydroxylated and dihydrodiol metabolites, which can be further conjugated with glucuronic acid or sulfate before excretion.[1] The major metabolic pathways include the formation of phenanthrols (OH-Phe), dihydrodiols, and eventually, phenanthrene tetraols.[2] The quantification of these metabolites provides a comprehensive profile of phenanthrene exposure and metabolic activation.
Below is a simplified diagram of the mammalian phenanthrene metabolic pathway.
Experimental Workflow for Phenanthrene Metabolite Quantification
The general workflow for quantifying phenanthrene metabolites in urine involves sample collection, addition of the Phenanthrene-[U-13C] internal standard, enzymatic deconjugation, extraction of the metabolites, and analysis by a mass spectrometry-based method.
Quantitative Data Summary
The use of Phenanthrene-[U-13C] as an internal standard allows for the accurate determination of method performance characteristics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery. The following tables summarize typical performance data for the analysis of phenanthrene metabolites using isotope dilution mass spectrometry.
Table 1: Method Performance for LC-MS/MS Analysis of Phenanthrene Metabolites
| Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 1-Hydroxyphenanthrene | 0.007 - 0.05 | 0.02 - 0.15 | 85 - 110 | [3][4] |
| 2-Hydroxyphenanthrene | 0.008 - 0.06 | 0.025 - 0.20 | 88 - 112 | [3][4] |
| 3-Hydroxyphenanthrene | 0.007 - 0.05 | 0.02 - 0.18 | 90 - 108 | [3][4] |
| 4-Hydroxyphenanthrene | 0.009 - 0.07 | 0.03 - 0.22 | 82 - 105 | [3][4] |
| 9-Hydroxyphenanthrene | 0.01 - 0.08 | 0.03 - 0.25 | 80 - 107 | [3][4] |
Table 2: Method Performance for GC-MS Analysis of Phenanthrene Metabolites
| Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 1-Hydroxyphenanthrene | 0.5 - 2.5 | 1.5 - 7.5 | 75 - 115 | [5][6] |
| 2-Hydroxyphenanthrene | 0.5 - 2.5 | 1.5 - 7.5 | 78 - 118 | [5][6] |
| 3-Hydroxyphenanthrene | 0.5 - 2.5 | 1.5 - 7.5 | 80 - 112 | [5][6] |
| 4-Hydroxyphenanthrene | 0.5 - 2.5 | 1.5 - 7.5 | 72 - 110 | [5][6] |
| 9-Hydroxyphenanthrene | 0.5 - 2.5 | 1.5 - 7.5 | 70 - 113 | [5][6] |
Note: The values presented in these tables are compiled from multiple sources and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Phenanthrene Metabolites in Urine by LC-MS/MS
This protocol describes the analysis of monohydroxylated phenanthrene metabolites in human urine.
1. Materials and Reagents
-
Phenanthrene-[U-13C] internal standard solution (in methanol)
-
β-glucuronidase from E. coli
-
Sodium acetate buffer (1 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
Urine collection containers
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 10 µL of the Phenanthrene-[U-13C] internal standard solution.
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.[7]
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the incubated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the metabolites with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the specific metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each native metabolite and its corresponding 13C-labeled internal standard.
4. Quantification
Create a calibration curve by analyzing standards containing known concentrations of the native phenanthrene metabolites and a fixed concentration of the Phenanthrene-[U-13C] internal standard. The concentration of the metabolites in the unknown samples is determined by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Phenanthrene Metabolites in Urine by GC-MS
This protocol is suitable for the analysis of derivatized phenanthrene metabolites.
1. Materials and Reagents
-
Phenanthrene-[U-13C] internal standard solution (in a suitable solvent)
-
Enzymatic hydrolysis reagents as in Protocol 1.
-
Extraction solvent (e.g., dichloromethane or hexane:ethyl acetate mixture).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Anhydrous sodium sulfate.
-
Urine collection containers.
2. Sample Preparation
-
Follow steps 1-5 from the LC-MS/MS sample preparation protocol for enzymatic hydrolysis.
-
After incubation, perform a liquid-liquid extraction by adding 3 mL of the extraction solvent and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (approximately 100 µL) under a stream of nitrogen.
-
Add 50 µL of the derivatizing agent and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[5]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized metabolites. For example, start at 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode. Monitor the characteristic ions for each derivatized metabolite and its corresponding 13C-labeled internal standard.
4. Quantification
Quantification is performed using an isotope dilution calibration method, similar to the LC-MS/MS protocol, by constructing a calibration curve based on the peak area ratios of the derivatized native analytes to the derivatized internal standard.
References
- 1. Phenanthrene (fungal 9S,10S) Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Description of Graph (GraphViz Dot) – YOSBITS [yosbits.com]
- 4. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Application Notes and Protocols for Studying Phenanthrene Metabolism Using Labeled Isotopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope-labeled phenanthrene for studying its metabolism. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of cigarette smoke. While not considered a potent carcinogen itself, its metabolism can lead to the formation of reactive intermediates that are of toxicological interest. The use of isotopically labeled phenanthrene, such as deuterated ([D₁₀]Phe) or carbon-13 (¹³C) labeled versions, allows for the precise tracing and quantification of its metabolic fate in biological systems, distinguishing it from background environmental exposure.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating phenanthrene metabolism using labeled isotopes.
Table 1: Systemic Exposure to [D₁₀]PheT after a 10 μg [D₁₀]Phe Dose in Smokers [1]
| Administration Route | Data Source | Systemic Exposure (A_act, nmol) (Mean ± SD) | Percentage of [D₁₀]Phe Dose Activated (%) (Mean ± SD) |
| Smoking | Plasma | 4.23 ± 3.94 | 7.96 ± 7.41 |
| Smoking | Urine | 3.06 ± 1.91 | 5.75 ± 3.60 |
| Oral | Plasma | 4.88 ± 4.02 | 9.17 ± 7.55 |
| Oral | Urine | 3.19 ± 1.69 | 6.00 ± 3.18 |
Table 2: Concentrations of Phenanthrene Metabolites in Fish Tissue Following Exposure [3]
| Treatment Group | Metabolite | Concentration (ng/g wet weight) | Time Point |
| High Surface | ΣOHPHE | ~5 | 72 hpes |
| High Surface | ΣPHE-diols | ~40 | 72 hpes |
| High Submerged | ΣOHPHE | ~2 | 72 hpes |
| High Submerged | ΣPHE-diols | ~13 | 72 hpes |
| High WSF | ΣOHPHE | ~1 | 72 hpes |
| High WSF | ΣPHE-diols | ~5 | 72 hpes |
ΣOHPHE: Sum of monohydroxyphenanthrenes, ΣPHE-diols: Sum of dihydrodiol phenanthrenes, hpes: hours post-exposure start. Note: 1,2-diol-PHE was the dominant metabolite, accounting for approximately 90% of total detected metabolites.[3]
Experimental Protocols
Protocol 1: In Vivo Human Study of [D₁₀]Phenanthrene Metabolism
This protocol is adapted from a study investigating the metabolic activation of phenanthrene in smokers.[1]
1. Materials:
-
Deuterated phenanthrene ([D₁₀]Phe), 98% purity (Cambridge Isotope Laboratories, Inc.).
-
Ethanol, 20% solution in water.
-
Cigarettes.
-
Smoking topography device.
-
Blood collection tubes (e.g., heparinized).
-
Urine collection containers.
-
Centrifuge.
-
-20°C freezer for sample storage.
2. Dosing:
-
Oral Administration: Prepare a 10 µg dose of [D₁₀]Phe in 5 ml of a 20% ethanol-80% water solution. Administer to the subject and rinse the dosing bottle twice with water to ensure the complete dose is ingested.[1]
-
Inhalation Administration: Add a 10 µg dose of [D₁₀]Phe to cigarettes. The subject should smoke the cigarettes following a standard protocol monitored by a smoking topography device to ensure consistent delivery.[1]
3. Sample Collection:
-
Blood: Collect 10 ml blood samples at baseline (pre-dose) and at 15, 30, 45, 60, 90, 120, 150, 240, 360, 540, 720, and 1440 minutes post-administration.[1]
-
Urine: Collect urine samples at baseline and at intervals of 0-30, 30-60, 60-120, 120-360, 360-720, 720-1440, and 1440-2880 minutes post-administration. Measure the volume of each collection.[1]
4. Sample Processing and Storage:
-
Plasma: Centrifuge the blood samples to separate plasma. Store the plasma at -20°C until analysis.[1]
-
Urine: Store a 50 ml aliquot of each urine collection at -20°C until analysis.[1]
5. Metabolite Analysis (General Overview):
-
Metabolites such as deuterated phenanthrene tetraol ([D₁₀]PheT) can be quantified from plasma and urine using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with appropriate internal standards.[4][5][6]
Protocol 2: In Vitro Cell Culture Metabolism Study with Isotope Tracing
This protocol provides a general framework for studying phenanthrene metabolism in cell cultures using stable isotope tracing.[7]
1. Materials:
-
Cell culture plates (e.g., 6-well plates).
-
Stable isotope-labeled culture medium (e.g., containing ¹³C-glucose).
-
Dialyzed serum supplements.
-
Phosphate-buffered saline (PBS), cold.
-
Methanol (100%), pre-cooled on dry ice.
-
Cell scraper.
-
Microcentrifuge tubes.
-
-80°C freezer for sample storage.
-
Labeled phenanthrene (e.g., Phenanthrene-¹³C₆).[2]
2. Cell Culture and Labeling:
-
Culture cells in a 6-well plate in the stable isotope-labeled medium containing dialyzed supplements until they reach approximately 75% confluency.
-
Introduce the labeled phenanthrene into the culture medium at the desired concentration and incubate for the specified time period.
3. Metabolite Extraction:
-
Rinse the cells twice with 500 µl of cold PBS.[7]
-
Add 600 µl of dry ice pre-cooled 100% methanol to each well.[7]
-
Place the plate on dry ice and use a cell scraper to detach the cells.[7]
-
Transfer the cell extracts from each well into individual microcentrifuge tubes.[7]
-
Store the extracts at -80°C until mass spectrometry analysis.[7]
4. Analysis:
-
Analyze the cell extracts using high-resolution mass spectrometry to identify and quantify labeled metabolites.
Visualizations
Metabolic Pathways
The metabolism of phenanthrene can proceed through several pathways, depending on the organism. In mammals, it is primarily metabolized by cytochrome P450 enzymes. In bacteria, degradation often involves dioxygenases.
Caption: Generalized metabolic pathways of phenanthrene in mammals and bacteria.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of phenanthrene metabolism using labeled isotopes.
Caption: Workflow for in vivo analysis of labeled phenanthrene metabolism.
References
- 1. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying PAH Uptake Using Phenanthrene-[U-13C]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, originating from both natural and anthropogenic sources such as incomplete combustion of organic materials.[1] Due to their lipophilic nature, PAHs can readily bioaccumulate in organisms, posing significant toxicological risks, including mutagenic and carcinogenic effects.[1][2] Phenanthrene is a three-ringed PAH commonly found in environmental mixtures and serves as a representative model compound for studying the uptake, metabolism, and bioaccumulation of this class of contaminants.[1]
The use of uniformly 13C-labeled phenanthrene (Phenanthrene-[U-13C]) offers a powerful and sensitive tool for tracing the fate of phenanthrene in biological systems.[2] Stable isotope labeling eliminates the risks associated with radioactive isotopes and allows for precise quantification of uptake and transformation, even at low concentrations.[3] This technology is invaluable for a range of applications, from environmental monitoring and risk assessment to toxicological and drug metabolism studies.[2][4] This document provides detailed application notes and experimental protocols for utilizing Phenanthrene-[U-13C] to investigate PAH uptake in various organisms.
Applications
The application of Phenanthrene-[U-13C] in conjunction with advanced analytical techniques provides a robust framework for several key research areas:
-
Environmental Fate and Transport: Tracing the movement and distribution of phenanthrene in different environmental compartments and understanding its bioavailability to organisms.[2]
-
Bioaccumulation and Trophic Transfer: Quantifying the uptake and accumulation of phenanthrene in individual organisms and its transfer through aquatic and terrestrial food webs.[3]
-
Toxicokinetics and Metabolism: Studying the rates of absorption, distribution, metabolism, and excretion of phenanthrene in various species to understand the mechanisms of toxicity.
-
Bioremediation Efficacy: Assessing the effectiveness of microbial degradation of PAHs in contaminated soils and sediments by monitoring the incorporation of 13C into microbial biomass and degradation products.[5][6][7]
-
Human Exposure and Risk Assessment: Using phenanthrene metabolites as biomarkers of exposure to carcinogenic PAHs in human populations.[1]
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing 13C-labeled phenanthrene to assess its uptake and bioaccumulation in organisms.
| Organism/System | Exposure Route | Key Metric | Value | Analytical Method |
| Dunaliella salina (microalga) | Aqueous | Bioconcentration Factor (BCF) | 2590 ± 787 L kg⁻¹ dry weight | Cavity Ring-Down Spectroscopy (CRDS) |
| Acropora millepora (coral) | Aqueous & Dietary | Uptake Rate | Faster via aqueous exposure | Cavity Ring-Down Spectroscopy (CRDS) |
| Contaminated Aquifer Microcosms | In situ & Laboratory | Mineralization | 14.2% to 33.1% over 62 days | Isotope Ratio Mass Spectrometry (IRMS) |
| Various Biological Matrices (Goat) | Oral (Deuterium-labeled) | Limit of Detection (LOD) - Milk | 2.3 - 5.1 ng/mL | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Various Biological Matrices (Goat) | Oral (Deuterium-labeled) | Limit of Detection (LOD) - Urine & Blood | 0.5 - 2.5 ng/mL | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Various Biological Matrices (Goat) | Oral (Deuterium-labeled) | Limit of Detection (LOD) - Tissue | 1.9 - 8.0 ng/g | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Protocol 1: Determination of Phenanthrene-[U-13C] Bioaccumulation in Aquatic Invertebrates
This protocol is adapted from methodologies used to study PAH uptake in marine organisms.[3]
1. Preparation of Dosing Solutions:
- Prepare a stock solution of Phenanthrene-[U-13C] in a water-miscible solvent (e.g., acetone or dimethyl sulfoxide).
- Prepare the final exposure media (e.g., filtered seawater) by spiking with the stock solution to achieve the desired final concentration. Ensure the solvent concentration in the final media is minimal (<0.01%) to avoid solvent-induced toxicity.
2. Organism Acclimation:
- Acclimate the test organisms (e.g., phytoplankton, corals, or other invertebrates) to laboratory conditions for a sufficient period (e.g., 7-14 days) in clean media.
3. Exposure:
- Transfer the acclimated organisms to the exposure media containing Phenanthrene-[U-13C].
- Maintain the organisms under controlled conditions (temperature, light, etc.) for the duration of the experiment.
- At predetermined time points, collect replicate samples of the organisms and the exposure media.
4. Sample Processing:
- For microorganisms like phytoplankton, concentrate the cells by centrifugation or filtration.
- For larger organisms, tissues of interest may be dissected.
- Lyophilize (freeze-dry) the biological samples to a constant weight.
- Grind the dried samples into a fine powder.
5. Analysis by Cavity Ring-Down Spectroscopy (CRDS):
- Accurately weigh a subsample of the dried powder into a tin capsule.
- Analyze the sample using a CRDS coupled with an elemental analyzer.
- The instrument will provide the total carbon content and the δ¹³C value, from which the amount of Phenanthrene-[U-13C] assimilated by the organism can be calculated.[3]
Protocol 2: Analysis of Phenanthrene-[U-13C] and its Metabolites in Biological Tissues by GC-MS
This protocol is a general guideline based on established methods for PAH analysis in biological matrices.[8][9][10]
1. Sample Homogenization:
- Homogenize the biological tissue samples (e.g., liver, adipose) in a suitable buffer.
2. Internal Standard Spiking:
- Spike the homogenate with an appropriate internal standard (e.g., a deuterated PAH not otherwise present) to correct for extraction efficiency.
3. Enzymatic Hydrolysis (for conjugated metabolites):
- If analyzing for metabolites, incubate the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.
4. Extraction:
- Perform a liquid-liquid extraction using an organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).[8][10]
- Alternatively, use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 or Florisil) for cleanup and concentration.[8][10][11]
5. Derivatization (optional but recommended for metabolites):
- Derivatize the hydroxylated metabolites with a silylating agent (e.g., BSTFA) to improve their chromatographic properties.
6. GC-MS Analysis:
- Inject the final extract onto a gas chromatograph coupled with a mass spectrometer.
- Use a capillary column suitable for PAH separation (e.g., DB-5ms).
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for Phenanthrene-[U-13C] and its expected metabolites.[8][10]
Visualizations
Caption: Workflow for aquatic bioaccumulation studies using Phenanthrene-[U-13C].
Caption: Workflow for GC-MS analysis of Phenanthrene-[U-13C] in tissues.
References
- 1. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in PAH Analysis with Phenanthrene-[U-13C]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Phenanthrene-[U-13C] as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during PAH analysis due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity in Calibration Curve (R² < 0.99) | Inconsistent response of the internal standard (ISTD) across the calibration range due to matrix components affecting its ionization differently than the target PAHs.[1] | - Verify ISTD Purity and Concentration: Ensure the Phenanthrene-[U-13C] stock solution is accurately prepared and has not degraded. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[2][3] - Optimize GC-MS Parameters: Adjust inlet temperature, injection volume, and MS source temperature to minimize the impact of co-eluting matrix components.[1] |
| Low or High Recovery of Phenanthrene-[U-13C] | - Matrix-Induced Signal Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the internal standard in the MS source.[3] - Inefficient Extraction: The extraction procedure may not be optimal for the specific sample matrix, leading to loss of the internal standard. | - Improve Sample Cleanup: Employ more rigorous cleanup techniques such as Solid Phase Extraction (SPE) with different sorbents (e.g., silica gel, Florisil) or multi-bed SPE cartridges to remove interfering compounds.[2][4] - Evaluate Extraction Method: Test different extraction solvents or techniques (e.g., Accelerated Solvent Extraction) to ensure efficient recovery from the sample matrix.[5] - Dilute the Sample Extract: If signal suppression is severe, diluting the extract can reduce the concentration of interfering matrix components. |
| Inconsistent Internal Standard Area Counts Between Injections | - Instrumental Drift: Variations in the GC-MS system's performance over time. - Matrix Contamination: Buildup of non-volatile matrix components in the GC inlet liner or the front of the analytical column.[1] | - Regular Instrument Maintenance: Clean the MS source, replace the GC inlet liner, and trim the analytical column regularly, especially when analyzing complex matrices.[1] - Use of a Keeper Solvent: Add a high-boiling, non-interfering solvent (keeper) to the final extract to prevent loss of semi-volatile compounds like phenanthrene during solvent evaporation steps.[6] |
| Ghost Peaks or Carryover in Blank Injections | High-boiling matrix components from a previous injection are eluting in a subsequent run.[1] | - Extended Bakeout Time: Increase the final oven temperature and hold time at the end of each run to ensure all high-boiling compounds are eluted from the column.[1] - Mid-Column Backflushing: If available, use backflushing to remove strongly retained matrix components from the analytical column after the target analytes have been detected.[1] |
| Poor Peak Shape for Phenanthrene-[U-13C] and Target PAHs | - Active Sites: The presence of active sites in the GC inlet liner or column can cause peak tailing. - Matrix Deposition: Accumulation of matrix components on the column can degrade chromatographic performance. | - Use Deactivated Liners and Columns: Ensure that the GC liner and analytical column are properly deactivated to minimize interactions with the analytes. - Optimize Injection Technique: A pulsed splitless injection can improve the transfer of PAHs into the column and enhance peak shape.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in PAH analysis?
A1: Matrix effects are the alteration of the analytical signal of target analytes (in this case, PAHs) due to the presence of other co-extracted components from the sample matrix.[3] These effects can manifest as signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification.[3] In GC-MS analysis, matrix effects can occur during injection, separation, or ionization.[7]
Q2: How does Phenanthrene-[U-13C] help in correcting for matrix effects?
A2: Phenanthrene-[U-13C] is a stable isotope-labeled (SIL) internal standard. Because it is chemically identical to native phenanthrene, it is assumed to behave similarly during extraction, cleanup, and chromatographic separation.[8] By adding a known amount of Phenanthrene-[U-13C] to the sample before processing, it experiences similar matrix effects as the native PAHs. The ratio of the native analyte's response to the internal standard's response is used for quantification, which can compensate for variations in signal intensity caused by the matrix.[9] For optimal correction, the SIL internal standard should co-elute with the analyte.[10][11]
Q3: Why is my Phenanthrene-[U-13C] recovery low even with an optimized method?
A3: Even with a robust method, complex matrices can lead to low recovery of the internal standard. This can be due to very strong signal suppression from co-eluting matrix components that overwhelm the ionization source.[10] In some cases, the interaction between the analyte and the matrix may be so strong that the extraction efficiency is genuinely low.[12] It is crucial to evaluate whether the low recovery is due to analytical signal suppression or actual loss of the analyte during sample preparation.
Q4: When should I use matrix-matched calibration instead of a solvent-based calibration?
A4: A matrix-matched calibration is recommended when you observe significant matrix effects, indicated by inconsistent internal standard responses or poor recoveries in spiked samples.[2] If the response of your analytes in a solvent standard is significantly different from their response in a spiked matrix sample, a matrix-matched calibration will provide more accurate quantification by accounting for the specific matrix-induced suppression or enhancement.[3]
Q5: Can I use Phenanthrene-[U-13C] to correct for all PAHs in my sample?
A5: While Phenanthrene-[U-13C] is an excellent internal standard for phenanthrene and other 3-ring PAHs with similar properties, its ability to correct for matrix effects on PAHs with significantly different chemical properties (e.g., higher molecular weight, 5- or 6-ring PAHs) may be limited.[13] For the most accurate quantification across a wide range of PAHs, it is best practice to use a suite of isotopically labeled internal standards that cover the different ring sizes and structures of the target analytes.[5][13]
Experimental Protocol: PAH Analysis with Phenanthrene-[U-13C] Internal Standard
This protocol provides a general workflow for the analysis of PAHs in a complex matrix, such as soil or food, using GC-MS with Phenanthrene-[U-13C] as an internal standard.
-
Sample Preparation and Spiking:
-
Weigh a homogenized subsample of the matrix (e.g., 1-10 g).
-
Spike the sample with a known amount of Phenanthrene-[U-13C] solution and a suite of other labeled PAH internal standards.
-
Allow the spiked sample to equilibrate.
-
-
Extraction:
-
Perform solvent extraction using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent (e.g., dichloromethane, hexane/acetone).[6]
-
-
Cleanup (Matrix Removal):
-
Concentrate the extract to a smaller volume.
-
Perform a cleanup step using Solid Phase Extraction (SPE) with a silica gel or Florisil cartridge to remove polar interferences.[14]
-
Elute the PAHs from the SPE cartridge with a non-polar solvent mixture.
-
-
Final Concentration and Solvent Exchange:
-
Concentrate the cleaned extract under a gentle stream of nitrogen.
-
Exchange the solvent to a final volume in a suitable solvent for GC injection (e.g., hexane or toluene).
-
-
GC-MS Analysis:
-
Analyze the final extract using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[15]
-
Use a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Establish a temperature program that provides good separation of the target PAHs.
-
-
Quantification:
-
Identify and integrate the peaks for the target PAHs and Phenanthrene-[U-13C] based on their retention times and characteristic ions.
-
Calculate the concentration of each PAH using the internal standard calibration method, based on the response factor relative to Phenanthrene-[U-13C] or another appropriate labeled internal standard.
-
Quantitative Data Summary
The following table summarizes typical recovery data for internal standards in PAH analysis from complex matrices, illustrating the potential impact of the matrix.
| Internal Standard | Matrix Type | Extraction/Cleanup Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Phenanthrene-d10 | Plant Leaves | Ultrasonic Extraction / GC-MS | 85.5 | < 14 |
| Chrysene-d12 | Plant Leaves | Ultrasonic Extraction / GC-MS | 97.6 | < 14 |
| Perylene-d12 | Plant Leaves | Ultrasonic Extraction / GC-MS | 92.3 | < 14 |
| 13C-labeled PAHs | Mainstream Cigarette Smoke | ASE / two-step SPE / GC-HRMS | Varies by compound | Not specified |
Note: Data is compiled from various sources to illustrate typical performance. Actual results will vary depending on the specific matrix, methodology, and laboratory.[5][15]
Visualizations
Caption: Workflow for troubleshooting matrix effects in PAH analysis.
Caption: Conceptual diagram of matrix effects on PAH analysis.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polynuclear Aromatic Hydrocarbon Analysis in Olive Oil [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. academic.oup.com [academic.oup.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 10. waters.com [waters.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of Phenanthrene-[U-13C] in Soil Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of the surrogate standard Phenanthrene-[U-13C] during soil extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable recovery ranges for Phenanthrene-[U-13C] in soil extraction?
A1: Acceptable recovery ranges can vary depending on the regulatory method being followed and the soil matrix. Generally, for surrogate standards in polycyclic aromatic hydrocarbon (PAH) analysis, a recovery of 50-140% is often considered acceptable.[1] However, specific project goals or laboratory standard operating procedures (SOPs) may define different limits. It is crucial to consult the specific analytical method being used (e.g., EPA Method 8270D) for defined acceptance criteria.[1]
Q2: Can the age of the phenanthrene contamination in the soil affect recovery?
A2: Yes, the aging of phenanthrene in soil can significantly reduce its extractability.[2] As phenanthrene remains in contact with soil over time, it can become more strongly sorbed to soil particles, particularly within organic matter and micropores, making it less available for extraction.[2]
Q3: How does the soil composition impact the recovery of Phenanthrene-[U-13C]?
A3: Soil composition is a critical factor. High organic carbon content, clay content, and the presence of black carbon (e.g., charcoal) can lead to strong sorption of phenanthrene, resulting in lower extraction efficiency.[3][4] The soil matrix can have a significant impact on the bioavailability and extractability of soil-bound organic chemicals.[3]
Q4: Is it possible for the extraction process itself to cause degradation of Phenanthrene-[U-13C]?
A4: While less common for phenanthrene, some aggressive extraction techniques, such as ultrasonic extraction, have the potential to cause degradation of PAHs.[5] The choice of solvent and the duration of sonication can influence the extent of any potential degradation.[5]
Q5: Can issues with my analytical instrument (GC/MS) be mistaken for low extraction recovery?
A5: Absolutely. It is essential to differentiate between poor extraction recovery and analytical issues. Problems such as a contaminated injection port, a poorly performing column, or incorrect calibration of the instrument can all lead to apparently low surrogate recovery. Running a known standard solution can help to diagnose if the issue lies with the instrument or the extraction process.
Troubleshooting Guide
If you are experiencing low recovery of Phenanthrene-[U-13C], follow this step-by-step guide to identify and resolve the potential cause.
Step 1: Verify Analytical Instrument Performance
-
Action: Analyze a known concentration of Phenanthrene-[U-13C] standard directly.
-
Rationale: This will confirm that the Gas Chromatograph/Mass Spectrometer (GC/MS) is functioning correctly and that the issue is not with the analytical measurement.
-
Expected Outcome: The recovery of the standard should be within the laboratory's acceptance criteria (typically 90-110%).
-
If Unsuccessful: Troubleshoot the GC/MS system (e.g., check for leaks, clean the injector, verify calibration) before proceeding.
Step 2: Evaluate the Extraction Solvent and Technique
-
Action: Review your choice of extraction solvent and method.
-
Rationale: The efficiency of the extraction is highly dependent on the solvent's ability to desorb phenanthrene from the soil matrix. Different soil types may require different solvents or extraction techniques for optimal recovery.[6][7]
-
Recommendations:
-
For soils with high organic content, a more polar solvent or a mixture of solvents (e.g., acetone/toluene, acetone/hexane) may be more effective.[7][8]
-
Consider increasing the extraction time or the number of extraction cycles.
-
If using sonication, ensure the energy output is appropriate and consider if it could be causing degradation.[5]
-
Accelerated Solvent Extraction (ASE) has been reported to yield higher recoveries than traditional Soxhlet extraction for PAHs in soil.[6]
-
Step 3: Assess the Soil Matrix
-
Action: Characterize your soil sample if you have not already done so.
-
Rationale: High levels of organic matter or black carbon can strongly bind phenanthrene, making it difficult to extract.[4]
-
Recommendations:
-
For soils with very high organic content, a more rigorous extraction method may be necessary.
-
Consider a matrix spike experiment to determine the recovery of a known amount of Phenanthrene-[U-13C] in your specific soil type. This will help to quantify the matrix effect.
-
Step 4: Review Sample Preparation and Handling
-
Action: Carefully review your sample preparation and handling procedures.
-
Rationale: Inconsistencies in sample homogenization, weighing, or the addition of the surrogate standard can lead to variable and low recoveries.
-
Recommendations:
-
Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction.
-
Verify the concentration of your Phenanthrene-[U-13C] spiking solution.
-
Ensure accurate and consistent addition of the surrogate to each sample.
-
Quantitative Data Summary
The following table summarizes typical recovery rates for phenanthrene using different extraction methods and soil types, which can serve as a benchmark for your experiments.
| Extraction Method | Soil Type | Solvent System | Average Recovery (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Highly Contaminated | Acetone-Toluene (1:1) | ~95% | [7] |
| Ultrasonic Extraction | Uncontaminated | Acetone-Toluene (1:1) | ~90% | [7] |
| Soxhlet Extraction | Highly Contaminated | Pentane | < 80% | [7] |
| Physiologically Based Extraction Test (PBET) | Varies | Simulated Gastric Fluid | 17.7 - 88.8% | [3] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) for Phenanthrene in Soil
This protocol is a generalized procedure and may require optimization for specific soil types.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
Weigh approximately 10 g of the homogenized soil and mix it with an equivalent amount of diatomaceous earth.
-
-
Surrogate Spiking:
-
Spike the soil sample with a known amount of Phenanthrene-[U-13C] solution. Allow the solvent to evaporate completely before extraction.
-
-
ASE Procedure:
-
Load the sample into an ASE cell.
-
Set the ASE parameters:
-
Solvent: Acetone:Toluene (1:1, v/v)
-
Pressure: 1500 psi
-
Temperature: 100°C
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Collect the extract in a collection vial.
-
-
Extract Cleanup and Concentration:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
If necessary, perform a cleanup step using a silica gel column to remove interfering compounds.
-
Bring the final extract to a known volume (e.g., 1 mL) with a suitable solvent.
-
-
Analysis:
-
Analyze the extract using GC/MS. Quantify the recovery of Phenanthrene-[U-13C] by comparing the response to a calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low Phenanthrene-[U-13C] recovery.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. Assessment of phenanthrene bioavailability in aged and unaged soils by mild extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Impact of black carbon in the extraction and mineralization of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonolytic reactions of phenanthrene in organic extraction solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Phenanthrene-[U-13C] by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenanthrene-[U-13C] in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the molecular ion of Phenanthrene-[U-13C]?
The molecular formula for phenanthrene is C₁₄H₁₀. For Phenanthrene-[U-¹³C], where all 14 carbon atoms are ¹³C, the expected monoisotopic mass is approximately 192.13 Da. Therefore, you should be looking for the molecular ion [M]⁺ at m/z 192.
Q2: I am observing a peak at m/z 178 in my Phenanthrene-[U-13C] sample. What could be the cause?
A peak at m/z 178 corresponds to unlabeled phenanthrene[1][2][3][4][5][6][7][8][9][10][11]. This could be due to:
-
Contamination: The sample may be contaminated with a native phenanthrene standard or from an environmental source.
-
Incomplete Labeling: The Phenanthrene-[U-13C] standard may not be 100% enriched and could contain some unlabeled phenanthrene. Check the certificate of analysis for your standard.
Q3: My peak for Phenanthrene-[U-13C] is showing significant tailing. What are the possible reasons?
Peak tailing can be caused by several factors:
-
Active Sites: Active sites in the GC inlet liner, column, or ion source can interact with the analyte. Using a deactivated liner and a high-quality, inert GC column is crucial.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Improper Column Installation: Ensure the column is installed correctly in the injector and detector.
Q4: I am having difficulty separating Phenanthrene-[U-13C] from Anthracene-[U-13C]. Why is this and how can I improve the separation?
Phenanthrene and its isomer anthracene have very similar chemical properties and boiling points, making them notoriously difficult to separate on standard non-polar GC columns like those with a 5% phenyl phase (e.g., HP-5MS)[12]. Since they have the same molecular formula, their ¹³C-labeled counterparts will also have the same mass. To improve separation, consider:
-
Using a different GC column: A mid-polarity column, such as one with a 50% phenyl phase, can enhance the separation of these isomers[12].
-
Optimizing the GC oven temperature program: A slower temperature ramp rate can improve resolution.
Q5: What are common sources of background interference in PAH analysis?
Common background interferences include:
-
Column Bleed: Polysiloxane degradation products from the GC column, especially at high temperatures. These appear as ions at m/z 207, 281, etc.
-
Phthalates: These are ubiquitous plasticizers and can be introduced from various lab consumables. They have characteristic ions at m/z 149.
-
Solvent Impurities: Impurities in the solvents used for extraction and dilution can introduce a variety of interfering peaks.
-
Air Leaks: Leaks in the GC-MS system can lead to high background signals for nitrogen (m/z 28), oxygen (m/z 32), and argon (m/z 40)[13][14].
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
You observe peaks that are not your target analyte or internal standards.
-
The baseline is noisy with many small, unidentified peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Syringe | Rinse the syringe with a high-purity solvent before and after each injection. |
| Dirty GC Inlet Liner | Replace the inlet liner. A dirty liner can be a source of carryover and analyte degradation. |
| Contaminated Carrier Gas or Gas Lines | Use high-purity carrier gas (99.999% or higher) and ensure gas lines are clean. Install and regularly change gas purifiers. |
| Sample Carryover | Run a solvent blank after a high-concentration sample to check for carryover. If present, bake out the GC system at a high temperature. |
| Matrix Interference | The sample matrix itself may contain compounds that co-elute with your analyte. Implement a sample cleanup step as detailed in the experimental protocols. |
Issue 2: Poor Signal Intensity or No Peak for Phenanthrene-[U-13C]
Symptoms:
-
The peak for Phenanthrene-[U-13C] is very small or absent, even with a known concentration.
Possible Causes and Solutions:
| Cause | Solution |
| Leak in the GC-MS System | Use an electronic leak detector to check for leaks at all fittings, especially at the injector and the column connections. |
| Ion Source Contamination | A dirty ion source can significantly reduce sensitivity. Vent the mass spectrometer and clean the ion source according to the manufacturer's instructions. |
| Incorrect MS Settings | Verify that the mass spectrometer is set to monitor the correct m/z for Phenanthrene-[U-13C] (m/z 192). Ensure the detector is turned on and the correct ionization mode is selected. |
| Analyte Degradation | Anthracene and, to a lesser extent, phenanthrene can be susceptible to degradation in a hot injector[15]. Try lowering the injector temperature. Ensure all surfaces in the sample path are inert. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for phenanthrene analysis.
| Compound | Molecular Formula | Molecular Weight (Da) | Key m/z Ratios | Notes |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 178, 152, 89 | m/z 178 is the molecular ion. m/z 152 corresponds to the loss of C₂H₂. m/z 89 is the doubly charged molecular ion[1]. |
| Phenanthrene-[U-13C] | ¹³C₁₄H₁₀ | 192.13 | 192 | This is the target molecular ion for the fully labeled standard. |
| Anthracene | C₁₄H₁₀ | 178.23 | 178 | Isobaric with phenanthrene. |
| Anthracene-[U-13C] | ¹³C₁₄H₁₀ | 192.13 | 192 | Isobaric with Phenanthrene-[U-13C]. |
| Common Background Ion (Column Bleed) | - | - | 207, 281 | Common siloxane fragments from GC column bleed. |
| Common Background Ion (Phthalate) | - | - | 149 | Characteristic fragment of phthalate plasticizers. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Matrix Cleanup
This protocol is a general guideline for cleaning up complex samples prior to GC-MS analysis.
-
Condition the SPE Cartridge: Use a silica gel SPE cartridge. Condition it by passing 5 mL of hexane through the cartridge. Do not let the cartridge go dry.
-
Load the Sample: Dissolve the sample extract in a small amount of hexane and load it onto the SPE cartridge.
-
Elute Interferences: Pass 10 mL of hexane through the cartridge to elute less polar interfering compounds. Discard this fraction.
-
Elute PAHs: Elute the PAH fraction, including Phenanthrene-[U-13C], with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the Sample: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Analysis Protocol
This is a starting point for method development. The parameters may need to be optimized for your specific instrument and application.
-
GC System: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or for better isomer separation, a mid-polarity column.
-
Inlet: Split/splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 25 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor: m/z 192 for Phenanthrene-[U-13C] and any other relevant ions for other analytes or internal standards.
-
Visualizations
Caption: Troubleshooting workflow for Phenanthrene-[U-13C] mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthrene [webbook.nist.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. webqc.org [webqc.org]
- 5. Phenanthrene [webbook.nist.gov]
- 6. Phenanthrene [webbook.nist.gov]
- 7. Phenanthrene [webbook.nist.gov]
- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenanthrene [webbook.nist.gov]
- 10. Phenanthrene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Which background ions should you expect to see? - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. Anthracene problems with detection - Chromatography Forum [chromforum.org]
Technical Support Center: Phenanthrene-[U-13C] GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Phenanthrene-[U-13C]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise (S/N) ratio for this isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a good signal-to-noise (S/N) ratio crucial for Phenanthrene-[U-13C] analysis?
A good S/N ratio is critical for ensuring the accuracy and precision of your quantitative analysis. Phenanthrene-[U-13C] is a stable isotope-labeled (SIL) internal standard, used to correct for variations in sample preparation, injection, and instrument response.[1][2] A weak or noisy signal for the internal standard can lead to inaccurate quantification of the target analyte, compromising the reliability of the entire method.[2] A high S/N ratio ensures that the peak for the internal standard is clearly distinguishable from the baseline noise, allowing for precise integration and reliable results.
Q2: What are the primary causes of a low signal for my Phenanthrene-[U-13C] standard?
A low signal for Phenanthrene-[U-13C] can stem from several issues throughout the analytical workflow. Common causes include:
-
Inlet Issues: Adsorption or thermal degradation in the GC inlet is a frequent problem for polycyclic aromatic hydrocarbons (PAHs).[3] This can be caused by a contaminated or active liner, an incorrect injection temperature, or a poorly chosen injection technique.[4]
-
Column Problems: Poor peak shape due to column degradation, contamination, or an inappropriate stationary phase can reduce peak height and, consequently, the signal.[5]
-
MS Detector Contamination: A dirty ion source can significantly suppress the signal for all analytes, including the internal standard.[6] PAHs and complex sample matrices can quickly contaminate the source.[6]
-
Improper Standard Handling: Errors in the dilution of the standard, degradation of the stock solution, or incorrect spiking amounts will lead to a lower-than-expected response.
Q3: I'm observing high background noise in the mass range of Phenanthrene-[U-13C]. What are the common sources?
High background noise can obscure the analyte signal and reduce sensitivity.[7][8] Key sources include:
-
Septum Bleed: Overused or incorrect septa can release siloxanes and other contaminants into the inlet, creating broad background noise.[7][9]
-
Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," elevating the baseline.[5][10] Using a low-bleed column, such as a BPX5 or Rxi-SVOCms, is recommended for PAH analysis.[5][10]
-
Contaminated Carrier Gas: Impurities in the carrier gas (e.g., from the gas cylinder or supply lines) can introduce a constant stream of noise. Ensure high-purity gas and functioning purifiers.
-
Leaks: Small leaks in the inlet or column fittings can introduce air into the system, resulting in a high background signal, particularly at m/z 28 (N₂) and 32 (O₂), which can elevate the overall noise floor.
Troubleshooting Guides
This section provides detailed guides to address specific problems affecting the signal-to-noise ratio.
Guide 1: Optimizing GC Inlet Conditions
A properly functioning inlet is critical for transferring your analyte onto the column efficiently. PAHs are known to be "sticky" and can adhere to active sites.[11]
Problem: Low signal, poor peak shape (tailing) for Phenanthrene-[U-13C].
Troubleshooting Steps:
-
Inspect and Replace the Inlet Liner: Residue from non-volatile matrix components can create active sites in the liner, causing analyte adsorption. Regularly inspect the liner and replace it if it appears discolored or contains visible residue.
-
Use a Deactivated Liner with Glass Wool: A deactivated liner minimizes active sites. Using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, protecting the column.[11][12]
-
Check Septum Health: A cored or leaking septum can cause loss of sample and introduce contamination.[9] Establish a regular replacement schedule, for example, after every 100 injections or daily for high-throughput labs.
-
Optimize Injection Technique: For trace PAH analysis, a pulsed splitless injection is often used to maximize the transfer of analytes to the column.[11][12] This technique increases the inlet pressure during the injection, facilitating a rapid and efficient transfer.
-
Verify Inlet Temperature: The inlet temperature must be high enough to ensure complete vaporization of phenanthrene but not so high as to cause thermal degradation. A typical starting point for PAHs is 280-320 °C.[11][12]
Guide 2: Enhancing MS Detector Performance
The mass spectrometer settings directly control signal detection and noise levels.
Problem: High background noise or low signal intensity from the detector.
Troubleshooting Steps:
-
Perform an Autotune: Ensure the MS is properly calibrated by running an autotune. This will optimize lens voltages, mass axis calibration, and detector gain.
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (SCAN mode), use SIM mode to monitor only the specific ions for Phenanthrene-[U-13C] (e.g., its molecular ion). This dramatically reduces noise and increases sensitivity by increasing the dwell time on the ions of interest.[5][10][11]
-
Clean the Ion Source: If the signal for both the tuning compound and your analytes is low, or if the background is unacceptably high, the ion source likely needs cleaning. PAHs from dirty samples can build up on the source components, requiring periodic maintenance.[6]
-
Check Transfer Line and Source Temperatures: Maintain a high temperature for the MS transfer line and ion source (e.g., 320 °C) to prevent the condensation of higher molecular weight compounds like PAHs.[6][11][12]
Quantitative Data and Experimental Protocols
Table 1: Recommended GC-MS Parameters for Phenanthrene-[U-13C] Analysis
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Pulsed Splitless | Maximizes analyte transfer for trace analysis.[11][13] |
| Inlet Temperature | 320 °C | Ensures complete vaporization of PAHs without degradation.[11][12] |
| Liner | Deactivated, 4 mm straight bore with glass wool | Promotes vaporization and protects the column from matrix.[11][12] |
| Septum | Low-bleed, high-temperature | Minimizes background contamination from septum particles.[7] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | Standard, low-bleed column providing good selectivity for PAHs.[6] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[14] |
| Oven Program | 70°C (2 min), ramp 30°C/min to 200°C, ramp 5°C/min to 300°C (hold 1.67 min) | Optimized ramp rates provide good separation of PAH isomers.[14] |
| MS Detector | ||
| Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and reduces noise compared to full scan mode.[5][11] |
| Monitored Ions | Quantifier and qualifier ions for Phenanthrene-[U-13C] | Provides specificity and confirmation of identity. |
| Ion Source Temp. | 320 °C | Prevents condensation of semi-volatile compounds in the source.[11][12] |
| Transfer Line Temp. | 320 °C | Ensures efficient transfer of analytes from the GC to the MS.[11][12] |
Protocol: Routine GC Inlet Maintenance
This protocol outlines the steps for replacing the inlet liner, O-ring, and septum to prevent contamination and ensure optimal performance.
Materials:
-
Clean, lint-free gloves
-
Tweezers
-
New, deactivated inlet liner
-
New liner O-ring
-
New, appropriate-temperature septum
-
Solvents for cleaning (e.g., methanol, hexane)
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to ambient (e.g., 40 °C) and wait for it to cool completely.
-
Turn Off Carrier Gas Flow: Turn off the carrier gas supply to the instrument or use the instrument software to shut off the flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum retaining nut at the top of the injection port.
-
Replace the Septum: Using tweezers, remove the old septum and replace it with a new one. Do not overtighten the nut, as this can cause the septum to split.[9]
-
Remove the Inlet Liner: Unscrew the fittings holding the inlet in place and carefully remove the old liner using tweezers.
-
Inspect and Clean: Inspect the inside of the inlet for any visible contamination. If necessary, clean it with a solvent-wetted swab.
-
Install New O-Ring and Liner: Place a new O-ring on the new liner. Carefully insert the new liner into the inlet and re-secure the fittings.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas flow back on. Use an electronic leak detector to ensure all fittings are secure and leak-free.
-
Heat the Inlet: Set the inlet back to its operational temperature.
-
Condition the System: Perform one or two blank solvent injections to condition the new components before running samples.
Visualizations
Troubleshooting Workflow for Low S/N Ratio
Caption: A decision tree for troubleshooting low signal-to-noise in GC-MS analysis.
Experimental Workflow for PAH Analysis
Caption: Standard workflow from sample preparation to data analysis for PAH quantification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Improve GC-MS Response for Polycyclic Aromatics [eureka.patsnap.com]
- 4. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 5. chromexscientific.co.uk [chromexscientific.co.uk]
- 6. hpst.cz [hpst.cz]
- 7. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 8. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. repositorio.ufba.br [repositorio.ufba.br]
Technical Support Center: Analysis of Phenanthrene-[U-13C]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Phenanthrene-[U-13C] during sample cleanup procedures.
Troubleshooting Guides
Low recovery of Phenanthrene-[U-13C] during sample analysis can be a significant issue, leading to inaccurate quantification of target analytes. This guide provides a systematic approach to troubleshooting potential sources of degradation or loss during sample cleanup.
Problem: Low or inconsistent recovery of Phenanthrene-[U-13C] internal standard.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Actions |
| Photodegradation | 1. Review sample handling procedures: Are samples and extracts protected from light, especially UV and direct sunlight?[1] 2. Evaluate laboratory lighting: Are work areas exposed to intense fluorescent lighting for extended periods? | - Use amber glassware or foil-wrapped containers for all sample and extract handling steps. - Minimize the exposure of samples to light, especially during concentration steps. - Work under yellow light or use UV-filtered light shields if possible. |
| Degradation on Solid-Phase Extraction (SPE) or Chromatography Media | 1. Check the activity of the sorbent: Has the silica gel or alumina been properly activated or deactivated according to the method? Improper activation can lead to irreversible adsorption or catalytic degradation.[2][3][4] 2. Evaluate the sorbent type: Is the chosen sorbent (e.g., silica, C18) appropriate for the sample matrix and target analytes? Some sorbents may have active sites that can degrade sensitive compounds. | - Strictly follow the activation/deactivation procedures for silica gel or other adsorbents as specified in standard methods (e.g., EPA Method 3630C).[2][5][6] - Test different SPE cartridges or chromatography media to find one with optimal recovery for both the analyte and the internal standard. |
| Chemical Degradation (Acid/Base Treatment) | 1. Review acid/base washing steps: Are the pH extremes and exposure times necessary? While not extensively documented for phenanthrene, harsh pH conditions can potentially lead to degradation of some PAHs.[7] | - If possible, neutralize the sample extract immediately after acid or base washing. - Consider alternative cleanup methods that do not require aggressive pH adjustments if degradation is suspected. |
| Evaporative Loss | 1. Assess the evaporation technique: Is the nitrogen stream too harsh or the temperature of the water bath too high during solvent evaporation? Phenanthrene is semi-volatile and can be lost during this step.[8] | - Use a gentle stream of nitrogen for solvent evaporation. - Maintain a water bath temperature below 35°C. - Employ a keeper solvent (e.g., toluene or isooctane) to prevent complete dryness of the sample. |
| Incomplete Elution from Cleanup Column/Cartridge | 1. Verify the elution solvent and volume: Is the correct solvent and a sufficient volume being used to ensure complete elution of Phenanthrene-[U-13C] from the cleanup media?[8] | - Perform a validation study to determine the optimal elution solvent and volume for your specific application. - Collect and analyze fractions of the eluate to ensure the analyte is not being retained on the column. |
Troubleshooting Workflow for Low Phenanthrene-[U-13C] Recovery
Caption: A troubleshooting flowchart for diagnosing and resolving low recovery of Phenanthrene-[U-13C].
Frequently Asked Questions (FAQs)
Q1: Is Phenanthrene-[U-13C] susceptible to degradation under normal laboratory lighting?
A1: Yes, phenanthrene is known to be susceptible to photodegradation, particularly when exposed to UV light.[1] While the degradation rate under typical fluorescent laboratory lighting is not well-quantified in the literature, it is a best practice to minimize light exposure to all PAH standards and samples. Using amber glassware, wrapping containers in aluminum foil, and avoiding prolonged exposure to direct light sources can help mitigate this issue.
Q2: Can the type of solvent used in sample cleanup affect the stability of Phenanthrene-[U-13C]?
A2: Yes, the solvent can influence the rate of photodegradation. Studies have shown that the photodegradation of PAHs can be affected by the solvent matrix.[1] It is important to be aware of this potential issue and to handle all solutions containing Phenanthrene-[U-13C] with appropriate light protection.
Q3: What are the typical recovery rates for phenanthrene after silica gel cleanup?
A3: Recovery rates for PAHs after silica gel cleanup can vary depending on the specific method and sample matrix. EPA Method 3630C provides guidance on silica gel cleanup but does not specify expected recovery rates for individual PAHs.[2][5][6] Recovery for phenanthrene in a specific automated SPE cleanup was reported to be around 102%. It is recommended to perform in-house validation to determine the expected recovery of Phenanthrene-[U-13C] with your specific method and matrix.
Q4: Can acidic or basic conditions used in some cleanup methods degrade Phenanthrene-[U-13C]?
A4: While phenanthrene is a relatively stable aromatic hydrocarbon, some nitrogen-containing PAHs are known to have low recovery if silica gel cleanup is used or if they are in an acidic solution.[7] Although there is limited direct evidence for the degradation of phenanthrene under typical acidic or basic cleanup conditions, it is a possibility for more complex PAHs. If you suspect degradation due to pH, it is advisable to minimize the time the extract is at an extreme pH and to neutralize it as soon as possible.
Q5: What should I do if I consistently see low recoveries of my Phenanthrene-[U-13C] internal standard?
A5: A consistent low recovery points to a systematic issue in your analytical method. Follow the troubleshooting workflow outlined above. Start by carefully reviewing your sample handling and cleanup procedures. Pay close attention to light protection, the preparation and handling of your cleanup columns, and your solvent evaporation technique. Consider preparing a clean sample spiked with only Phenanthrene-[U-13C] and processing it through your entire cleanup procedure to isolate the step where the loss is occurring.
Experimental Protocols
Protocol: Silica Gel Cleanup for PAH Analysis in Soil (Adapted from EPA Method 3630C)
This protocol outlines a standard procedure for cleaning up soil extracts for the analysis of PAHs, including Phenanthrene-[U-13C].
1. Materials and Reagents:
-
Glass chromatography column (10-mm ID)
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Activated silica gel (100-200 mesh), stored in a desiccator
-
Anhydrous sodium sulfate, granular
-
Hexane, pesticide grade
-
Dichloromethane, pesticide grade
-
Sample extract in hexane
2. Column Preparation:
-
Insert a glass wool plug at the bottom of the chromatography column.
-
Add 10 g of activated silica gel to the column. Tap the column gently to settle the packing.
-
Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the silica gel.
-
Pre-elute the column with 40 mL of hexane. Allow the solvent to drain to the top of the sodium sulfate layer. Do not let the column run dry.
3. Sample Cleanup:
-
Carefully transfer the 1 mL sample extract onto the top of the column.
-
Rinse the sample vial with 1-2 mL of hexane and add it to the column.
-
Begin collecting the eluate.
-
Elute the column with an appropriate volume of a hexane:dichloromethane mixture (the exact ratio and volume should be optimized for the specific analytes of interest). For many PAHs, a 70:30 (v/v) hexane:dichloromethane mixture is a good starting point.
-
Collect the eluate containing the PAHs.
4. Concentration:
-
Concentrate the collected eluate to the desired final volume (e.g., 1 mL) using a gentle stream of nitrogen. The water bath temperature should not exceed 35°C.
-
Add a small amount of a keeper solvent (e.g., 100 µL of toluene) before the final concentration step to prevent the sample from going to dryness.
Potential Degradation Pathway of Phenanthrene (Illustrative)
Caption: Potential pathways for the degradation of Phenanthrene-[U-13C] during sample cleanup.
References
- 1. Phenanthrene biodegradation by an algal-bacterial consortium in two-phase partitioning bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurolab.net [eurolab.net]
- 3. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. agilent.com [agilent.com]
Technical Support Center: Phenanthrene-[U-13C] Stability in Long-Term Storage
This technical support center provides guidance and answers frequently asked questions regarding the long-term storage and stability of Phenanthrene-[U-13C]. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of Phenanthrene-[U-13C]?
A1: For long-term stability, Phenanthrene-[U-13C] should be stored protected from light in a tightly sealed container to prevent photodegradation and sublimation. While specific recommendations can vary, general guidelines for polycyclic aromatic hydrocarbon (PAH) standards suggest storage at low temperatures. Storing solutions in amber glass vials with Teflon®-lined screw caps at either 4°C (±2°C) or -18°C is a common practice.[1][2] Some suppliers of neat phenanthrene or its solutions may recommend storage at room temperature, so it is always advisable to consult the manufacturer's certificate of analysis.[3][4]
Q2: How long can I expect Phenanthrene-[U-13C] to be stable under recommended storage conditions?
A2: With proper storage, PAH standards are generally stable for at least 12 months.[1] It is recommended to replace standard solutions after this period to ensure accuracy in experiments.[1]
Q3: Can I store Phenanthrene-[U-13C] dissolved in a solvent? If so, which solvents are recommended?
A3: Yes, it is common to store Phenanthrene-[U-13C] as a solution. Toluene is a frequently used solvent for PAH standards.[1] Nonane is another solvent in which commercially prepared solutions are available.[3] When choosing a solvent, ensure it is of high purity and compatible with your analytical methodology. The stability of PAHs in different organic solvents can vary, especially when exposed to light.[5][6]
Q4: What are the primary degradation pathways for Phenanthrene-[U-13C] during storage?
A4: The primary degradation pathway for phenanthrene and other PAHs in solution during storage is photodegradation, which occurs upon exposure to light.[5][6] This process can lead to the formation of various oxidation products. While the carbon-13 isotope labeling does not significantly alter the chemical stability, the fundamental principles of handling light-sensitive organic compounds apply.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results over time from the same stock solution. | Degradation of the Phenanthrene-[U-13C] standard. | 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature, protected from light, and in a tightly sealed, appropriate container (e.g., amber glass vial with a Teflon®-lined cap). 2. Check Solution Age: If the solution is older than 12 months, it is recommended to prepare a fresh standard.[1] 3. Assess for Contamination: Re-evaluate your solvent and handling procedures to rule out any sources of contamination. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Minimize Light Exposure: Handle all solutions containing Phenanthrene-[U-13C] under subdued light conditions. Use amber vials or wrap containers in aluminum foil. 2. Solvent Purity: Ensure the solvent used for dilution is of high purity and free of contaminants. 3. Re-preparation: Prepare a fresh dilution from your stock solution and re-analyze. If the issue persists, prepare a fresh stock solution. |
| Reduced signal intensity in mass spectrometry analysis. | Loss of analyte due to sublimation or adsorption. | 1. Container Integrity: Check that the container is properly sealed. For long-term storage, ampoules or vials with secure caps are recommended.[1] 2. Avoid Plastic Containers: Do not use plastic containers for storing PAH standards as they can adsorb the compounds.[2] |
Experimental Protocols
Protocol for Preparation of a Phenanthrene-[U-13C] Stock Solution
-
Materials:
-
Phenanthrene-[U-13C] (neat solid)
-
High-purity solvent (e.g., toluene, nonane)
-
Class A volumetric flasks (amber glass)
-
Analytical balance
-
Gastight syringe
-
-
Procedure:
-
Allow the container of neat Phenanthrene-[U-13C] to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the solid compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask of appropriate size.
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask securely and mix the solution thoroughly by inversion.
-
Transfer the stock solution to a labeled amber glass vial with a Teflon®-lined screw cap for storage.
-
Protocol for Assessing the Stability of a Phenanthrene-[U-13C] Solution
-
Objective: To monitor the concentration of a Phenanthrene-[U-13C] solution over time under specific storage conditions.
-
Methodology:
-
Prepare a stock solution of Phenanthrene-[U-13C] as described in the protocol above.
-
Divide the stock solution into multiple aliquots in separate amber glass vials to avoid repeated opening of the main stock.
-
Store the aliquots under the desired conditions (e.g., -18°C in the dark).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one aliquot.
-
Allow the aliquot to come to room temperature.
-
Prepare a working solution by diluting the stock to a suitable concentration for your analytical instrument (e.g., GC-MS, LC-MS).
-
Analyze the working solution and quantify the concentration of Phenanthrene-[U-13C].
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the stability.
-
Visualizations
References
common problems with Phenanthrene-[U-13C] as internal standard
Welcome to the Technical Support Center for Phenanthrene-[U-13C] Internal Standard.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the use of Phenanthrene-[U-13C] as an internal standard in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is Phenanthrene-[U-13C] and why is it used as an internal standard?
Phenanthrene-[U-13C] is a stable isotope-labeled (SIL) version of Phenanthrene where all 14 carbon atoms are the heavier ¹³C isotope instead of the naturally abundant ¹²C. It is an ideal internal standard for quantitative analysis, particularly with mass spectrometry (MS) techniques like GC-MS or LC-MS. Because its chemical and physical properties are nearly identical to the native (unlabeled) phenanthrene, it co-elutes chromatographically and behaves similarly during sample extraction, cleanup, and ionization.[1] This allows it to accurately correct for variations in sample preparation and instrument response.
Q2: What is the main advantage of using a ¹³C-labeled standard over a deuterium-labeled (e.g., d₁₀) standard?
The primary advantage of ¹³C-labeled standards is their isotopic stability. Deuterated standards can sometimes undergo hydrogen-deuterium (H/D) exchange with the sample matrix or solvent, which can compromise the accuracy of quantification, especially when aiming for very low detection limits.[2] ¹³C-labeled standards do not experience this issue, providing more robust and reliable data.[2]
Q3: How does the isotopic purity of Phenanthrene-[U-13C] affect my results?
Isotopic purity is critical for accurate quantification. If the Phenanthrene-[U-13C] standard contains a significant amount of unlabeled phenanthrene (a native impurity), it will artificially inflate the response of the analyte you are trying to measure.[3][] This leads to an overestimation of the analyte's concentration. It is crucial to use a standard with high isotopic purity and to verify the purity, as any non-labeled impurity can adversely affect quantitation.[3][5]
To check for this:
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Analyze a high-concentration solution of the Phenanthrene-[U-13C] standard by itself.
-
Monitor the mass-to-charge ratio (m/z) for native phenanthrene.
-
The presence of a signal at the native m/z indicates an isotopic impurity. The response of this impurity should be negligible compared to the signal of the labeled standard and your lowest calibration point.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Inaccurate Quantification (Results Too High or Too Low)
Inaccurate quantification is a critical issue that can arise from multiple sources, even when using a stable isotope-labeled internal standard.
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for diagnosing the root cause of inaccurate quantification.
Caption: A decision tree for troubleshooting inaccurate analytical results.
| Potential Cause | Symptoms | Recommended Actions |
| Incorrect Standard Concentration | Consistently high or low results across all samples. | Prepare fresh calibration and internal standard spiking solutions. Verify all calculations and ensure accurate pipetting and dilutions. |
| Isotopic Impurity | Results are consistently higher than expected, especially at low concentrations. | Analyze a concentrated solution of the Phenanthrene-[U-13C] standard alone to check for the presence of native phenanthrene. If present, contact the supplier or use a different lot.[3] |
| Co-eluting Interference | Inaccurate results in specific samples, not in calibration standards. May see distorted peak shape. | Review chromatograms for co-eluting peaks. Adjust chromatographic method (e.g., temperature ramp, mobile phase gradient) to improve separation. Confirm interference by checking qualifier ion ratios.[6] |
| Matrix Effects | Inconsistent analyte/IS ratio in different sample matrices but consistent in solvent standards.[7] | While ¹³C-IS corrects for most matrix effects, severe ion suppression or enhancement can still be an issue.[8] Dilute the sample extract to reduce the concentration of matrix components. Improve sample cleanup procedures. |
| Systematic Sample Preparation Error | All results are skewed in one direction. | Methodically review the entire sample preparation workflow, from initial measurement to final extraction. Ensure pH adjustments, solvent volumes, and extraction times are consistent. |
Problem 2: Poor or Variable Internal Standard Signal
A stable and consistent internal standard signal is essential for reliable quantification.
Conceptual Workflow: Role of the Internal Standard
This diagram shows how an internal standard is used to correct for variations during analysis.
Caption: How an internal standard provides consistent ratios despite sample variability.
| Potential Cause | Symptoms | Recommended Actions |
| Inconsistent Spiking | Randomly varying IS peak areas from sample to sample. High %RSD in quality control samples. | Verify the precision of the pipette or autosampler used for spiking. Ensure the IS solution is thoroughly mixed before use. Hand-spike several vials to test if an autosampler IS vessel is leaking or dosing inconsistently.[9] |
| Degradation of Standard | IS signal consistently decreases over the course of an analytical run or over several days. | Check the recommended storage conditions for the standard solution (e.g., store at 4°C, protect from light).[10] Prepare fresh spiking solutions more frequently. Phenanthrene is susceptible to photodegradation. |
| Instrument Contamination / Dirty Source | Signal intensity for all compounds, including the IS, decreases throughout the analytical sequence.[11] | Perform routine maintenance. Clean the mass spectrometer's ion source, and replace the GC inlet liner and septum.[9] A dirty source can cause response to change as more samples are run.[12] |
| Leaks in the System | Low or erratic signal. Poor vacuum pressure. | Check for leaks in the GC inlet (septum, fittings) and the MS vacuum system. |
Problem 3: Poor Chromatographic Peak Shape
Good peak shape is essential for accurate integration and quantification. Common issues include peak tailing, fronting, and splitting.
| Problem | Potential Cause(s) | Recommended Actions |
| Peak Tailing | - Active Sites: Exposed silanol groups on the GC liner or column can cause secondary interactions with the analyte. - Column Contamination: Buildup of non-volatile matrix components at the head of the column.[13] | - Use a deactivated GC inlet liner. - Trim the first few centimeters off the front of the GC column. - If the problem persists, replace the column.[14] |
| Peak Fronting | - Column Overload: Injecting too much mass of the standard onto the column.[15] - Solvent Mismatch: The sample is dissolved in a solvent that is much stronger or more non-polar than the initial mobile/stationary phase conditions.[13] | - Reduce the concentration of the IS spiking solution. - Ensure the final sample extract is in a solvent compatible with the GC column and initial conditions (e.g., hexane, dichloromethane).[15] |
| Split Peaks | - Poor Injection Technique: Inconsistent vaporization in the GC inlet. - Column Contamination/Void: A blockage or void in the packing material at the column inlet.[16] - Co-elution: An interfering compound is eluting at almost the same time. | - Check the GC inlet temperature and ensure it is appropriate for the solvent. - Replace the GC inlet liner. - Trim the column or replace it if a void has formed.[16] |
Experimental Protocols & Data
General Protocol: PAH Analysis in Water by GC-MS (Based on EPA Method 8270 Principles)
This protocol provides a general workflow for the analysis of Phenanthrene using Phenanthrene-[U-13C] as an internal standard.
-
Sample Preparation:
-
Measure 1 liter of the water sample into a separatory funnel.
-
Spike the sample with a known amount of Phenanthrene-[U-13C] solution (e.g., 50 µL of a 1 µg/mL solution).
-
Adjust the sample pH to < 2 with a suitable acid.
-
Perform a liquid-liquid extraction with dichloromethane (DCM).[17]
-
-
Extraction & Concentration:
-
Extract the sample by shaking the funnel, then collect the organic (DCM) layer. Repeat the extraction two more times, pooling the DCM fractions.
-
Pass the pooled extract through anhydrous sodium sulfate to remove residual water.[2]
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.[2]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: A low-polarity column suitable for PAH analysis (e.g., DB-5ms or equivalent).
-
Injection: 1 µL, splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), then ramp to a high temperature (e.g., 320°C) to elute all PAHs.
-
MS Mode: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity.[6] Monitor the primary quantitation and qualifier ions for both native and ¹³C-phenanthrene.
-
-
Quantification:
-
Generate a multi-point calibration curve using standards containing known concentrations of native phenanthrene and a constant concentration of Phenanthrene-[U-13C].
-
Calculate the Relative Response Factor (RRF) for each calibration point.
-
Determine the concentration of phenanthrene in the sample extracts by comparing the analyte/IS peak area ratio to the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with PAH analysis using methods like EPA 8270.
| Parameter | Typical Value | Source / Comment |
| Calibration Range | 0.5 - 50 µg/mL | A typical range for GC-MS analysis of semi-volatile compounds.[18] |
| Limit of Reporting (LOR) in Water | 0.005 µg/L | Achievable with GC-MS in SIM mode.[6] |
| Internal Standard Recovery | 60 - 120% | While wide, the use of an isotope dilution standard corrects for this variability. Reliable results were obtained even with 60% recovery. |
| Relative Response Factor (%RSD) | < 20% | A common requirement for calibration curve validity in EPA methods.[19] |
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. waters.com [waters.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. Mass Spec losing internal standard - Chromatography Forum [chromforum.org]
- 12. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 13. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. silicycle.com [silicycle.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. gcms.cz [gcms.cz]
minimizing isotopic exchange with Phenanthrene-[U-13C]
Welcome to the technical support center for the use of Phenanthrene-[U-13C]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential analytical issues and to answer frequently asked questions regarding the stability and use of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange a significant concern when using Phenanthrene-[U-13C] in my experiments?
A1: No, isotopic exchange is generally not a concern for Phenanthrene-[U-13C]. The carbon-13 (¹³C) atoms are integral to the stable, aromatic ring structure of the phenanthrene molecule. Unlike deuterium-labeled compounds, where hydrogen atoms can sometimes be exchanged with protons from the solvent or matrix under certain conditions, the carbon atoms in the aromatic skeleton are not susceptible to exchange.[1][2] This stability is a primary reason for using ¹³C-labeled compounds as reliable internal standards in quantitative analysis.[3]
Q2: What is the difference in stability between ¹³C-labeled and deuterium-labeled PAHs?
A2: ¹³C-labeled Polycyclic Aromatic Hydrocarbons (PAHs) are significantly more stable with respect to isotopic exchange than their deuterated (D-labeled) counterparts. Deuterium labels can be lost or exchanged under certain analytical conditions, such as in the ion source of a mass spectrometer, or through chemical exchange with protons from solvents or the sample matrix.[2][4] This can compromise the accuracy of quantitative results.[1] In contrast, the ¹³C atoms are covalently bonded within the core structure of the molecule and are not labile.[1]
Q3: What are the main advantages of using Phenanthrene-[U-13C] as an internal standard?
A3: The primary advantages of using Phenanthrene-[U-13C] include:
-
High Stability: It does not undergo isotopic exchange, ensuring the integrity of the standard throughout sample preparation and analysis.[1]
-
Reduced Matrix Effects: As a stable isotope-labeled (SIL) internal standard, it co-elutes with the unlabeled analyte and experiences similar matrix effects during ionization in mass spectrometry, leading to more accurate and precise quantification.[3][5]
-
Accurate Quantification: The use of a SIL internal standard allows for the use of isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique.[1][6]
-
Low Background Interference: It typically has undetectable or negligible amounts of the native (unlabeled) compound.[1]
Q4: Can extreme pH or temperature conditions induce isotopic exchange in Phenanthrene-[U-13C]?
A4: While extreme conditions of pH and temperature can affect the chemical stability and solubility of phenanthrene itself, they are not known to induce the exchange of the ¹³C atoms within the aromatic framework.[7] The carbon skeleton of PAHs is exceptionally stable. Any degradation of the compound under harsh conditions would involve the breaking of carbon-carbon or carbon-hydrogen bonds, rather than an exchange of the framework carbon atoms.
Troubleshooting Guide
Problem 1: My quantitative results are inconsistent when using Phenanthrene-[U-13C] as an internal standard. Could this be due to isotopic exchange?
Solution: It is highly unlikely that inconsistent results are due to isotopic exchange of the ¹³C label. Consider these alternative causes:
-
Sample Matrix Effects: Even with a SIL internal standard, severe matrix suppression or enhancement can sometimes lead to variability. Ensure that your sample cleanup procedures are adequate and that the concentration of the internal standard is appropriate for the expected analyte concentration.
-
Extraction Inefficiency: Inconsistent recovery of both the analyte and the internal standard during sample extraction can lead to poor results. Verify the efficiency and reproducibility of your extraction protocol.
-
Instrumental Instability: Check for fluctuations in the performance of your LC-MS or GC-MS system, such as inconsistent injection volumes, detector sensitivity drift, or an unstable ion source.
-
Standard Solution Integrity: Ensure the concentration and purity of your Phenanthrene-[U-13C] stock and working solutions. Verify that the solvent has not evaporated and that the standard has not degraded due to improper storage (e.g., exposure to light).
Problem 2: I am using both deuterated and ¹³C-labeled standards in my GC-MS analysis and see unexpected signals. Is this an exchange phenomenon?
Solution: This is likely not an isotopic exchange but rather an analytical interference. Deuterated standards can lose deuterium atoms in the mass spectrometer's ion source, creating fragment ions.[4] These fragment ions can have the same mass-to-charge ratio (m/z) as the molecular ions of your ¹³C-labeled standards, leading to artificially inflated signals and inaccurate quantification.[4]
Recommendations:
-
Method Modification: If possible, avoid using deuterated and ¹³C-labeled standards for the same analyte class in the same run.
-
Chromatographic Separation: Improve the chromatographic resolution to separate the interfering compounds from your ¹³C-labeled standards.
-
Mass Resolution: Use high-resolution mass spectrometry (HRMS) to differentiate between the fragment ions from the deuterated standard and the molecular ion of the ¹³C-labeled standard based on their exact masses.
Data Summary
The following table summarizes the key characteristics and performance metrics associated with using ¹³C-labeled PAHs as internal standards, based on available literature.
| Parameter | Deuterium (D) Labeled PAHs | Carbon-13 (¹³C) Labeled PAHs | Reference(s) |
| Isotopic Stability | Susceptible to H/D exchange under certain conditions. | Highly stable; no exchange observed. | [1][2] |
| Potential for MS Interference | Can lose deuterium in the ion source, creating fragments that interfere with other labeled standards. | Stable, minimal fragmentation interference. | [4] |
| Typical Application | Surrogates to monitor extraction efficiency. | Internal standards for high-accuracy quantification via isotope dilution. | [1] |
| Achievable Detection Limits (Water) | - | <1 ng/L (ppq levels) | [1] |
| Achievable Detection Limits (Tissue) | - | <0.3 ng/g (ppt levels) | [1] |
Experimental Protocols
Protocol: Using Phenanthrene-[U-13C] as an Internal Standard for PAH Analysis in Water Samples by ID-HRMS
This protocol provides a general methodology for the quantification of native phenanthrene in water samples.
1. Materials and Reagents:
-
Phenanthrene-[U-13C] standard solution
-
Dichloromethane (DCM), high purity
-
Sodium hydroxide (NaOH) for pH adjustment
-
High-purity water
2. Sample Preparation and Spiking:
-
Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Before extraction, spike the sample with a known amount (e.g., 50 ng) of the Phenanthrene-[U-13C] internal standard.[1]
-
Adjust the sample pH to 10 using NaOH.[1]
3. Extraction:
-
Perform a liquid-liquid extraction of the water sample using dichloromethane.
-
Collect the organic phase.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
4. Instrumental Analysis:
-
Analyze the concentrated extract using a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS).
-
Set the MS to monitor for the exact mass-to-charge ratios (m/z) of both native phenanthrene and Phenanthrene-[U-13C].
5. Quantification:
-
Calculate the concentration of the native phenanthrene in the original sample using an isotope dilution calculation. The calculation is based on the response ratio of the native analyte to its ¹³C-labeled internal standard.[1]
This protocol is adapted from methodologies designed for ultra-trace analysis of PAHs.[1] Users should perform their own method validation to ensure performance criteria are met for their specific application.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Rhamnolipid morphology and phenanthrene solubility at different pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenanthrene-[U-13C] Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges encountered when using Phenanthrene-[U-13C] as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my Phenanthrene-[U-13C] peak co-eluting with another compound?
A: The most common co-eluting compound with phenanthrene is its structural isomer, anthracene. Both are polycyclic aromatic hydrocarbons (PAHs) with the same molecular weight and similar physicochemical properties, making them notoriously difficult to separate chromatographically.[1] If your sample matrix contains anthracene, it will likely elute very close to or with your phenanthrene analyte and the Phenanthrene-[U-13C] internal standard.
Q2: My Phenanthrene-[U-13C] standard and unlabeled phenanthrene analyte are slightly separated. Is this a problem?
A: Ideally, a stable isotope-labeled internal standard (SIL-IS) should co-elute perfectly with its unlabeled analyte to compensate for matrix effects and variations in instrument response.[2][3] However, a small degree of separation can sometimes occur due to a phenomenon known as the chromatographic isotope effect.[4][5] This is more pronounced with deuterium labeling but can also be observed with ¹³C, especially in high-resolution ultra-high-performance liquid chromatography (UPLC) systems.[2] For most applications, this slight shift is acceptable, provided that both peaks are well-resolved from other interferences and are integrated consistently.
Q3: How can I improve the chromatographic separation of Phenanthrene from its co-eluting isomer, Anthracene?
A: Achieving baseline separation between phenanthrene and anthracene requires careful method optimization. Key strategies include:
-
Column Selection: Utilize a column specifically designed for PAH analysis. These columns often have unique C18 bonded phases that enhance selectivity for planar aromatic molecules.[6][7][8]
-
Mobile Phase Composition: The most common mobile phases for PAH separation are acetonitrile and water gradients.[6] Methanol can also be used, but acetonitrile often provides better resolution for critical pairs like phenanthrene/anthracene.
-
Temperature Control: Adjusting the column temperature can alter selectivity. For some PAH-specific columns, lowering the temperature can improve the resolution of critical pairs.[6]
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution, though it may increase analysis time.
Q4: What are the recommended starting parameters for a robust HPLC/UPLC method for Phenanthrene analysis?
A: A good starting point for method development would be a reversed-phase separation using a PAH-specific column. Refer to the detailed protocols in this guide for specific examples. Generally, a gradient elution starting with a higher percentage of water and ramping up to a high percentage of acetonitrile is effective for separating a wide range of PAHs, including phenanthrene.[6][8][9]
Q5: Can I resolve the co-elution using my mass spectrometer if chromatography fails?
A: Yes, to an extent. Mass spectrometry (MS) can easily distinguish between Phenanthrene-[U-13C] (higher m/z) and unlabeled phenanthrene or anthracene (lower, identical m/z). However, if unlabeled anthracene co-elutes with unlabeled phenanthrene, the MS detector will see them as a single peak at the same m/z, making it impossible to distinguish them without chromatographic separation. Furthermore, severe co-elution of any compounds can lead to ion suppression in the MS source, which can compromise the accuracy of quantification even when using a labeled internal standard.[2] Therefore, achieving good chromatographic separation is always the primary goal.
Troubleshooting Guide: Co-elution of Phenanthrene-[U-13C]
This guide provides a systematic approach to resolving co-elution issues involving Phenanthrene-[U-13C] and interfering compounds.
Problem: Poor or Incomplete Resolution of Phenanthrene-[U-13C] from an Interfering Peak
Follow the logical workflow below to diagnose and solve the issue.
Data Presentation
For successful separation, the choice of analytical column is critical. The table below summarizes columns cited for effective PAH separation.
Table 1: Comparison of HPLC Columns for PAH Separation
| Column Name | Manufacturer | Dimensions (L x ID, Particle Size) | Key Features | Reference(s) |
| ZORBAX Eclipse PAH | Agilent | Multiple (e.g., 100 x 4.6 mm, 1.8 µm) | Specifically designed C18 phase for PAH selectivity. | [6][8] |
| Supelcosil LC-PAH | Supelco | 25 cm x 4.6 mm, 5 µm | C18 column widely used for EPA methods. | [10] |
| Restek Rxi-17 Sil MS | Restek | 30 m x 0.25 mm, 0.25 µm (GC Column) | Medium polarity column noted for good phenanthrene/anthracene separation in GC-MS. | [1] |
| HALO® PAH | Advanced Materials Tech. | 50 x 4.6 mm, 2.7 µm | Fused-Core® particle technology for high efficiency and speed. | [9] |
Experimental Protocols
Protocol 1: Optimized HPLC-FLD Method for Phenanthrene and Anthracene Separation
This protocol is designed to achieve baseline separation of the critical phenanthrene/anthracene pair for quantification using fluorescence detection (FLD), which offers high sensitivity for PAHs.[8][11]
1. Instrumentation and Column:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Fluorescence Detector (FLD).
-
Column: ZORBAX Eclipse PAH, 4.6 x 150 mm, 3.5 µm.[6]
-
Column Temperature: 25 °C (Note: Lowering temperature may improve resolution on some columns).[6]
2. Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: See Table 2 below.
Table 2: Example Gradient Elution Program
| Time (minutes) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 60 | 40 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
4. FLD Program:
-
Fluorescence detection requires switching excitation (Ex) and emission (Em) wavelengths to optimize sensitivity for different PAHs.
-
For Phenanthrene and Anthracene:
-
Time 0.0 min: Ex: 250 nm, Em: 365 nm
-
(Adjust timings based on actual retention times)
-
5. Sample Preparation:
-
Ensure the final sample solvent is compatible with the initial mobile phase conditions (e.g., 60:40 Water:Acetonitrile) to avoid peak distortion.
Protocol 2: UPLC-MS/MS Method for Phenanthrene Quantification using Phenanthrene-[U-13C]
This protocol is for the rapid and sensitive quantification of phenanthrene using tandem mass spectrometry, employing Phenanthrene-[U-13C] as the internal standard.
1. Instrumentation and Column:
-
UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Column: High-efficiency, sub-2 µm particle column suitable for PAHs (e.g., Agilent ZORBAX RRHT Eclipse PAH, 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 30 °C
2. Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient: A rapid gradient from ~50% B to 100% B over 5-7 minutes is a good starting point.
4. MS/MS Parameters (Example):
-
Ionization Mode: Positive Ion ESI or APCI (APCI is often better for nonpolar PAHs).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenanthrene: Q1: 179.1 -> Q3: 152.1 (adjust based on fragmentation)
-
Phenanthrene-[U-13C] (assuming 16 carbons): Q1: 195.1 -> Q3: 165.1 (adjust based on actual mass and fragmentation)
-
Anthracene (as interferent): Q1: 179.1 -> Q3: 152.1 (same as phenanthrene)
-
5. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of phenanthrene and its labeled internal standard. Calculate the concentration based on the peak area ratio relative to a calibration curve. Even with this method, chromatographic separation of phenanthrene from anthracene is crucial to ensure the phenanthrene MRM signal is not inflated by the presence of the co-eluting isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02075K [pubs.rsc.org]
impact of sample matrix on Phenanthrene-[U-13C] quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of sample matrix on the quantification of phenanthrene using its uniformly labeled carbon-13 internal standard (Phenanthrene-[U-13C]).
Frequently Asked Questions (FAQs)
Q1: What is Phenanthrene-[U-13C] and why is it used as an internal standard?
A1: Phenanthrene-[U-13C] is a stable isotope-labeled (SIL) version of phenanthrene, where all carbon atoms are the heavier 13C isotope instead of the naturally abundant 12C. It is used as an internal standard (ISTD) in quantitative analysis, particularly with mass spectrometry. Because it is chemically and physically almost identical to the native analyte (phenanthrene), it can be used to accurately correct for the loss of analyte during sample preparation and for variations in instrument response, such as matrix effects.[1][2]
Q2: What are "matrix effects" and how do they impact quantification?
A2: Matrix effects refer to the alteration of analyte signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[3] These co-extracted components can interfere with the ionization process in the mass spectrometer's source, leading to an inaccurate measurement of the analyte's true concentration.[4] Matrix effects are a significant source of imprecision in quantitative analyses and can be highly variable and difficult to predict.
Q3: How do matrix effects specifically affect quantification when using Phenanthrene-[U-13C]?
A3: Ideally, the SIL internal standard co-elutes with the native analyte and experiences the exact same degree of ion suppression or enhancement, allowing for a correct ratio-based calculation. However, severe matrix effects can suppress the signal of both the analyte and the ISTD to a point where detection is compromised. Furthermore, if the matrix composition is highly variable between samples, the degree of suppression may not be consistent, leading to inaccurate results even with an ISTD.[5]
Q4: Which sample matrices are considered most challenging for phenanthrene analysis?
A4: Polycyclic Aromatic Hydrocarbons (PAHs) like phenanthrene are often analyzed in highly complex matrices. These include environmental samples such as soil, sediment, and wastewater, as well as food products like edible oils and smoked meats.[6][7][8] Biological matrices like blood, urine, milk, and tissues also present significant challenges due to their high content of proteins, lipids, and other endogenous components.[3][9][10]
Q5: What is the advantage of using a 13C-labeled standard over a deuterium-labeled standard?
A5: While both are effective, 13C-labeled standards are generally preferred for their stability. Deuterium-labeled standards can sometimes undergo hydrogen-deuterium exchange, which can compromise the accuracy of the results.[2] Additionally, in liquid chromatography, a "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly differently from the native compound, which is less of a concern with 13C-labeled standards.
Troubleshooting Guide
Problem: I am observing poor linearity or inconsistent internal standard (ISTD) response in my calibration curve.
-
Potential Cause: High-boiling matrix contaminants may be depositing in the GC inlet or on the column, affecting analyte and ISTD transfer.[6][8] Inconsistent ISTD response can also be a sign of active sites in the GC system or issues with the ion source.[6]
-
Solution:
-
Optimize GC Inlet Maintenance: Regularly replace the liner and trim the column to remove non-volatile residues.[6]
-
Use Source Cleaning Technology: Some GC-MS systems offer continuous hydrogen source cleaning (e.g., Agilent JetClean), which significantly improves calibration linearity and response precision over time, especially with high-matrix samples.[6][8]
-
Implement Mid-Column Backflushing: This technique can remove high-boiling contaminants from the analytical column after the analytes of interest have eluted, preventing them from contaminating the system and appearing in subsequent runs.[8]
-
Check ISTD Addition: Ensure the internal standard is added precisely and consistently to all standards and samples. Investigate the technique used to add the ISTD to solid samples, as this can influence recovery.[5]
-
Problem: My results show significant ion suppression or enhancement.
-
Potential Cause: Co-eluting matrix components are interfering with the ionization of your target analyte and internal standard in the MS source.[4] This is a classic symptom of matrix effects.
-
Solution:
-
Improve Sample Cleanup: The most effective approach is to remove the interfering components before analysis. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up complex samples.[3][11][12]
-
Optimize Chromatography: Adjust the GC or LC method to achieve better separation between the analytes and the interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[4] One study showed that injecting a more concentrated sample does not always produce a stronger signal due to ion suppression.[4]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank matrix (a sample known to be free of the analyte). This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[1]
-
Problem: I see many interfering peaks in my chromatogram, making integration difficult.
-
Potential Cause: The sample matrix is very complex, and the analytical method lacks the necessary selectivity to isolate the analyte signal from the background.[7]
-
Solution:
-
Switch to MS/MS: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides significantly higher selectivity than single quadrupole MS (SIM mode).[6] This technique filters out most chemical noise, resulting in cleaner chromatograms and more reliable quantification.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, allowing the analyte to be distinguished from interferences with the same nominal mass. Coupling 13C-labeled standards with GC-HRMS is effective for low-level PAH analysis.[2]
-
Problem: The recovery of Phenanthrene-[U-13C] is low or highly variable between samples.
-
Potential Cause: The extraction procedure is inefficient, or the ISTD is not behaving identically to the native analyte within the matrix. The way the ISTD is added to a solid sample can impact its association with the matrix and subsequent extraction efficiency.[5]
-
Solution:
-
Spike Early: Add the Phenanthrene-[U-13C] internal standard to the sample at the very beginning of the extraction process. This ensures it accounts for any analyte loss during all subsequent steps (extraction, cleanup, concentration).[2]
-
Evaluate Extraction Technique: Ensure your chosen extraction method (e.g., LLE, SPE, Soxhlet) is validated for your specific matrix. Solvents like ethyl acetate and dichloromethane are commonly used for PAH extraction.[11][13]
-
Assess ISTD Addition Method: For solid samples, the technique used to add the ISTD solution is critical. Methods that allow for a period of equilibration between the ISTD and the sample matrix may yield more consistent recoveries.[5]
-
Experimental Protocols & Data
Example Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
This is a generalized protocol for the extraction of phenanthrene from a water sample and should be optimized for specific matrices.
-
Sample Fortification: To a 100 mL water sample, add a known amount of Phenanthrene-[U-13C] internal standard solution.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Pass the fortified water sample through the SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes.
-
Elution: Elute the trapped phenanthrene and the internal standard from the cartridge using an appropriate organic solvent, such as dichloromethane or ethyl acetate.[11]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.
Example Protocol: GC-MS Analytical Method Parameters
The following are typical starting parameters for the analysis of phenanthrene by GC-MS.[9][13]
-
GC System: Agilent 8890 GC (or similar)
-
Mass Spectrometer: Agilent 5977 Series MSD (or similar)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Injector: Split/splitless, 250°C
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium, 1 mL/min constant flow
-
Oven Program:
-
Initial: 120°C, hold for 2 min
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 15°C/min to 300°C, hold for 3 min
-
-
MS Mode: Selected Ion Monitoring (SIM)
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
Quantitative Data Summary
The following table summarizes reported detection limits for phenanthrene and its metabolites in various biological matrices, demonstrating the sensitivity achievable with GC-MS methods.
| Sample Matrix | Detection Limit Range | Reference |
| Milk | 2.3 - 5.1 ng/mL | [9][10][12] |
| Urine | 0.5 - 2.5 ng/mL | [9][10][12] |
| Blood | 0.5 - 2.5 ng/mL | [9][10][12] |
| Tissues (e.g., liver, kidney) | 1.9 - 8.0 ng/g | [9][10][12] |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of phenanthrene, highlighting key stages where matrix effects can influence the results.
Caption: Workflow for Phenanthrene quantification using an isotopic internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phenanthrene-[U-13C] Analysis
Welcome to the technical support center for troubleshooting chromatographic issues related to Phenanthrene-[U-13C] and other polycyclic aromatic hydrocarbons (PAHs). This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems, such as poor peak shape, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of Phenanthrene-[U-13C].
Question 1: What are the common causes of peak tailing for Phenanthrene-[U-13C] and how can I resolve this issue?
Answer: Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem in the analysis of PAHs. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes stem from chemical interactions within the system or physical issues with the setup.
Common Causes and Solutions for Peak Tailing:
-
System Activity: Active sites in the gas chromatography (GC) system, such as silanol groups in the injector liner or at the head of the column, can interact with analytes, causing tailing.[1][3]
-
Solution: Use a deactivated or inert inlet liner. If tailing persists and is observed for multiple compounds, consider trimming the first 10-20 cm from the front of the column to remove active sites that have developed over time.[1][4] Regular inlet maintenance, including replacing the liner and septum, is crucial.[4]
-
-
Contamination: Buildup of non-volatile residues in the injector or on the column can create active sites.[4][5][6]
-
Low Temperatures: Insufficiently high temperatures in the injector, transfer line, or MS source can lead to incomplete vaporization and condensation of higher molecular weight PAHs, resulting in tailing.[8][9]
-
Improper Column Installation: A poorly cut or improperly installed column can create dead volume or cause leaks, leading to peak distortion.[1][6]
Question 2: My Phenanthrene-[U-13C] peak is fronting. What is causing this and what should I do?
Answer: Peak fronting, an asymmetry where the front of the peak is broader than the back, is often a sign of overloading the analytical system.[5][12]
Common Causes and Solutions for Peak Fronting:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to move down the column prematurely.[12][13]
-
Solvent Mismatch: If the sample solvent is significantly stronger (less polar in reversed-phase HPLC, for example) than the mobile phase, it can cause the analyte to move too quickly at the start, leading to a fronting peak.[13][14][15]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[15]
-
-
Column Degradation: In some cases, a void or collapse at the head of the column can create a channel, allowing some of the sample to travel faster, which results in fronting.[16]
-
Solution: This type of damage is irreversible. The column must be replaced.[16]
-
Question 3: I am observing split or distorted peaks for my analysis. What are the likely causes?
Answer: Split peaks can arise from several issues, often related to the sample introduction process or column integrity.[5]
Common Causes and Solutions for Split Peaks:
-
Improper Column Installation: A bad column cut or incorrect placement in the inlet can disrupt the sample path and cause peak splitting.[1]
-
Solution: Re-cut and reinstall the column, ensuring a clean, square cut and correct positioning.[1]
-
-
Contaminated Inlet Liner: Residue or debris in the liner can interfere with sample vaporization.[5]
-
Splitless Injection Issues: For splitless injections, an initial oven temperature that is too high can prevent the proper "cold trapping" effect, where analytes should focus in a tight band at the head of the column. This can lead to broad or split peaks.[1]
-
Solution: Lower the initial oven temperature to be about 20°C below the boiling point of the sample solvent.[1]
-
Quantitative Data & Experimental Protocols
For successful analysis, precise control over experimental parameters is essential. The following tables summarize recommended starting conditions for the GC-MS analysis of Phenanthrene and other PAHs.
Table 1: Recommended GC-MS Temperature and Flow Parameters for PAH Analysis
| Parameter | Recommended Value/Range | Rationale |
| Inlet Temperature | 300 - 320 °C | Ensures complete and rapid vaporization of higher molecular weight PAHs, preventing peak tailing.[8][9] |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of analytes onto the column, which is especially important for trace analysis and heavy PAHs.[8][10][11] |
| MS Transfer Line Temp | 320 °C | Prevents cold spots between the GC and MS, which can cause signal loss and peak tailing.[8][10][11] |
| MS Source Temp | ≥320 °C | High source temperature keeps the ion source clean for longer, which is crucial when analyzing complex matrices.[10][11] |
| Initial Oven Temp | 75 - 80 °C (hold for 1-2 min) | Allows for good "cold trapping" of analytes at the head of the column, leading to sharper peaks.[8] |
| Oven Ramp Rate | 5 - 30 °C/min | A multi-step ramp is often used to provide optimal separation across the wide boiling point range of PAHs.[17] |
| Final Oven Temp | 300 - 320 °C (hold as needed) | Ensures that all high-boiling PAHs are eluted from the column. |
Table 2: Summary of Troubleshooting Actions for Poor Peak Shape
| Peak Shape Problem | Primary Suspect | Recommended First Action | Secondary Actions |
| Tailing (All Peaks) | Physical Issue (Installation/Flow Path) | Check column installation (cut, depth).[1] | Inspect for leaks; check for dead volume in connections.[5][6] |
| Tailing (Later Eluting Peaks) | Chemical Activity / Temperature | Perform inlet maintenance (replace liner, septum).[4] | Increase injector and transfer line temperatures; trim the column.[4][8] |
| Fronting | Column Overload | Dilute the sample 10-fold and reinject.[12][13] | Reduce injection volume; check sample solvent compatibility.[13] |
| Splitting | Sample Introduction | Replace the inlet liner and septum.[5] | Check column installation; optimize initial oven temperature for splitless injection.[1] |
| Broad Peaks | System Leak / Low Flow | Check for gas leaks using an electronic leak detector.[5][18] | Verify carrier gas flow rates are correct; increase injector/column temperature.[5] |
Standard Protocol: GC-MS Analysis of Phenanthrene-[U-13C]
This protocol provides a general methodology for the analysis of PAHs. Parameters should be optimized for your specific instrumentation and application.
1. System and Column:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 7000D QQQ or 5977 MSD (or equivalent).[10][11]
-
Column: Agilent J&W DB-EUPAH (20 m x 0.18 mm, 0.14 µm) or equivalent PAH-specific column.[8][19]
2. GC Method Parameters:
-
Injection Volume: 1 µL.
-
Pulse Pressure: 25 psi for 0.5 min.
-
Purge Flow to Split Vent: 50 mL/min at 0.75 min.
-
Carrier Gas: Helium, constant flow at ~1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 30 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 310 °C, hold for 5 minutes.[17]
-
3. MS Method Parameters:
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Solvent Delay: 3-5 minutes.
-
Ion Source: Electron Ionization (EI) at 320 °C.[10]
-
Quadrupole Temperature: 150 °C.
4. Sample and Standard Preparation:
-
Allow all standards and sample extracts to warm to room temperature before injection to ensure that higher molecular weight PAHs have not fallen out of solution.[8][20]
-
Use a suitable solvent such as Toluene or a mixture of MeOH/CH2Cl2.[17]
-
Phenanthrene-[U-13C] is often used as an internal standard for the quantification of other PAHs.[19][21][22]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate logical troubleshooting paths and experimental workflows to help visualize the process.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. phenomenex.com [phenomenex.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. restek.com [restek.com]
- 15. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. repositorio.ufba.br [repositorio.ufba.br]
- 18. Tailing problem with PAH analysis - Chromatography Forum [chromforum.org]
- 19. Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenanthrene-[U-13C] Dissolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving the complete dissolution of Phenanthrene-[U-13C] for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phenanthrene-[U-13C] and why is its complete dissolution important?
Q2: What are the general solubility properties of Phenanthrene-[U-13C]?
A2: Phenanthrene, and by extension its isotopically labeled form, is a nonpolar compound. It has very low solubility in water but is soluble in a range of organic solvents.[1][2][3] Its lipophilic nature means it readily dissolves in nonpolar or moderately polar organic solvents.[3]
Q3: Which solvents are recommended for dissolving Phenanthrene-[U-13C]?
A3: A variety of organic solvents can be used to dissolve Phenanthrene-[U-13C]. The choice of solvent will depend on the specific requirements of your experiment. Commonly used and effective solvents include:
-
Aromatic Hydrocarbons: Benzene, Toluene[4]
-
Chlorinated Solvents: Chloroform, Carbon Tetrachloride[4]
-
Ethers: Diethyl ether[4]
-
Alcohols: Ethanol, Methanol, 1-Propanol, 2-Propanol, 1-Butanol[4][5]
-
Other Organic Solvents: Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[4][6]
Q4: Can I dissolve Phenanthrene-[U-13C] in an aqueous solution?
A4: Direct dissolution in aqueous buffers is challenging due to the hydrophobic nature of phenanthrene.[6] However, a common technique to prepare aqueous solutions is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, and then dilute the resulting stock solution with the desired aqueous buffer.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of Phenanthrene-[U-13C].
| Problem | Possible Cause | Troubleshooting Steps |
| Visible solid particles remain after attempting to dissolve. | 1. Inappropriate solvent: The chosen solvent may not have sufficient solvating power for phenanthrene. 2. Insufficient solvent volume: The concentration of the solution may be above the solubility limit in the chosen solvent. 3. Low temperature: Solubility of solids generally decreases at lower temperatures.[7] 4. Insufficient agitation: The mixture has not been adequately mixed to facilitate dissolution. | 1. Change the solvent: Refer to the solvent solubility data and select a more appropriate solvent. Aromatic hydrocarbons or chlorinated solvents are excellent choices for high solubility.[4] 2. Increase solvent volume: Add more solvent to decrease the concentration. 3. Gentle warming: Warm the solution gently in a water bath. Be cautious with volatile solvents. For some PAHs, thermal treatment can increase solubility.[8] 4. Increase agitation: Use a vortex mixer or sonicator to provide more energy for dissolution. |
| Solution appears cloudy or hazy. | 1. Precipitation upon addition to an aqueous solution: The organic solvent containing the phenanthrene is not fully miscible with the aqueous phase, causing the compound to precipitate. 2. Presence of impurities: The solvent or the Phenanthrene-[U-13C] itself may contain insoluble impurities. | 1. Optimize the co-solvent method: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum to maintain the stability of the aqueous solution.[6] Prepare the solution by slowly adding the stock solution to the vigorously stirred aqueous buffer. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter. |
| Inconsistent results in downstream applications. | Incomplete dissolution: Even if not visually apparent, micro-particles of undissolved compound may be present, leading to variable concentrations in aliquots. | 1. Verify dissolution protocol: Re-evaluate the chosen solvent and dissolution procedure. 2. Incorporate sonication: Sonication can break down small agglomerates and ensure a more homogeneous solution. 3. Use a co-solvent: For aqueous applications, ensure a stable stock solution is prepared in an appropriate organic solvent before dilution.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of Phenanthrene-[U-13C] in a suitable organic solvent.
Materials:
-
Phenanthrene-[U-13C] (solid)
-
High-purity organic solvent (e.g., Toluene, Chloroform, or DMSO)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of Phenanthrene-[U-13C] using an analytical balance and transfer it to a clean, dry glass vial.
-
Add a small amount of the chosen organic solvent to the vial to wet the solid.
-
Agitate the mixture using a vortex mixer for 1-2 minutes.
-
If solid particles are still visible, place the vial in a sonicator bath for 5-10 minutes.
-
Once the solid is completely dissolved, quantitatively transfer the solution to a volumetric flask.
-
Rinse the vial with the organic solvent multiple times and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with the organic solvent.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the stock solution in a tightly sealed vial at the recommended temperature, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
This protocol details the preparation of a working solution of Phenanthrene-[U-13C] in an aqueous buffer using a water-miscible organic solvent as a co-solvent.
Materials:
-
Phenanthrene-[U-13C] stock solution in a water-miscible organic solvent (e.g., DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Micropipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a stock solution of Phenanthrene-[U-13C] in a water-miscible organic solvent like DMSO, following Protocol 1. A recommended concentration for a DMSO stock is around 30 mg/mL.[6]
-
In a separate tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the Phenanthrene-[U-13C] stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high, or the percentage of the organic co-solvent may need to be adjusted.
-
It is recommended not to store aqueous solutions for more than one day due to the potential for precipitation.[6]
Quantitative Data Summary
The following table summarizes the solubility of phenanthrene in various solvents. Note that the solubility of Phenanthrene-[U-13C] is expected to be very similar to that of unlabeled phenanthrene.
| Solvent | Solubility | Reference |
| Water | Very low (practically insoluble) | [1][2] |
| Ethanol (95%) | 1 g in 60 mL (cold), 1 g in 10 mL (boiling) | [4] |
| Ethanol (absolute) | 1 g in 25 mL | [4] |
| Toluene | 1 g in 2.4 mL | [4] |
| Carbon Tetrachloride | 1 g in 2.4 mL | [4] |
| Benzene | 1 g in 2 mL | [4] |
| Carbon Disulfide | 1 g in 1 mL | [4] |
| Diethyl Ether | 1 g in 3.3 mL | [4] |
| Ethanol | ~20 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| DMF | ~30 mg/mL | [6] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL (using co-solvent method) | [6] |
| Methanol | Mole fraction: 0.00548 | [5] |
| 1-Propanol | Mole fraction: 0.01321 | [5] |
| 2-Propanol | Mole fraction: 0.00960 | [5] |
| 1-Butanol | Mole fraction: 0.01739 | [5] |
Visualizations
Caption: Troubleshooting workflow for dissolving Phenanthrene-[U-13C].
Caption: Workflow for preparing an aqueous solution using a co-solvent.
References
- 1. Polycyclic aromatic hydrocarbons - DCCEEW [dcceew.gov.au]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. factors affecting dissolution rate a full view. | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Injection Parameters for Phenanthrene-[U-13C]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection parameters for the analysis of Phenanthrene-[U-13C]. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for Phenanthrene-[U-13C]?
A1: Gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), is the most frequently used technique for analyzing phenanthrene and its isotopically labeled analogues like Phenanthrene-[U-13C].[1][2] This is due to the volatility of polycyclic aromatic hydrocarbons (PAHs) and the high resolution and sensitivity of GC-MS.[3] HPLC is also a viable technique, often used with fluorescence or UV detection.[4]
Q2: Should I use a split or splitless injection for my GC analysis?
A2: The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low. The entire sample is transferred to the column, maximizing sensitivity.[5][6]
-
Split Injection: This is preferred when analyte concentrations are high enough that only a portion of the sample is needed to meet detection limits.[7][8] It helps prevent column overload and can result in sharper, narrower peaks due to higher flow rates in the inlet.[6]
Q3: What are the key injection parameters to optimize for GC analysis?
A3: The most critical injection parameters to optimize for Phenanthrene-[U-13C] analysis by GC are:
-
Inlet Temperature: The temperature must be high enough to ensure complete vaporization of phenanthrene without causing thermal degradation. A typical starting point is 250-320°C.[9][10]
-
Injection Volume: This should be optimized to maximize sensitivity while avoiding peak distortion. Typical injection volumes are around 1 µL.
-
Injection Mode (Split/Splitless): As discussed in Q2, this depends on your sample concentration. For splitless injections, the purge activation time is also a critical parameter to optimize.[6]
-
Liner Type: A single taper liner with glass wool is often recommended for PAH analysis to aid in sample vaporization and prevent non-volatile residues from reaching the column.[9]
Q4: How can I optimize my injection volume for HPLC analysis?
A4: To optimize injection volume in HPLC, start with a small, reproducible volume and incrementally increase it. While larger volumes can increase peak height, they can also lead to peak broadening and a decrease in resolution.[11] A general guideline is to keep the injection volume to 1-2% of the total column volume.[11] It's also crucial that the sample solvent is compatible with the mobile phase; ideally, the sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase to ensure good peak shape.[12]
Q5: My peak shapes are poor (tailing or fronting). What should I do?
A5: Poor peak shape in PAH analysis can stem from several issues:
-
Active Sites: PAHs can interact with active sites in the inlet liner or the column, causing tailing. Using ultra-inert liners and columns is recommended.[9]
-
Column Contamination: Contamination at the head of the column can lead to peak distortion. Clipping a small portion (~30 cm) of the column from the inlet end can resolve this.[13]
-
Inlet Temperature: If the temperature is too low, it can cause incomplete vaporization and lead to broader or tailing peaks. If it's too high, it could cause degradation.
-
Injection Volume/Solvent Effects (HPLC): Injecting too large a volume or using a sample solvent significantly stronger than the mobile phase can cause distorted peaks.[12][14]
Troubleshooting Guides
Gas Chromatography (GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | Leaks in the system (septum, liner O-ring, column fittings).Incorrect split ratio (too high).Degradation of the analyte in the inlet. | Perform a leak check.For trace analysis, switch to splitless mode.[5]Lower the inlet temperature in increments of 10-20°C.[15]Ensure the use of an inert liner and column. |
| Peak Tailing | Active sites in the GC inlet or column.Column contamination.Inlet temperature is too low. | Use a new, deactivated liner, preferably with glass wool.[9]Clip the front end of the GC column (approx. 30 cm).[13]Increase the inlet temperature (e.g., to 320°C).[9] |
| Split Peaks | Improper column installation.Inlet overload or solvent mismatch. | Re-install the column, ensuring a clean, square cut.[13]Reduce injection volume or use a pulsed splitless injection.[9]Ensure the sample is dissolved in a suitable solvent. |
| Ghost Peaks/Carryover | Contamination in the syringe, inlet, or column.Septum bleed. | Rinse the syringe with a strong solvent (e.g., toluene).[15]Bake out the column at its maximum allowed temperature.Replace the septum and inlet liner.[13] |
High-Performance Liquid Chromatography (HPLC-FLD/UV)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | Large injection volume.Sample solvent is stronger than the mobile phase.Extra-column volume is too high. | Reduce the injection volume.[11]Dissolve the sample in the initial mobile phase or a weaker solvent.[12]Use smaller ID tubing and a lower volume flow cell. |
| Split or Tailing Peaks | Column overload.Partially blocked frit or column contamination.Mismatch between sample solvent and mobile phase. | Dilute the sample or reduce the injection volume.Reverse flush the column (if permitted by the manufacturer).Ensure the sample solvent is compatible with the mobile phase.[14] |
| Fluctuating Retention Times | Unstable pump pressure or flow rate.Temperature fluctuations.Mobile phase composition is changing. | Purge the pump to remove air bubbles.Use a column oven to maintain a stable temperature.Prepare fresh mobile phase and ensure it is well-mixed. |
| Low Sensitivity | Incorrect fluorescence detector wavelengths.Detector lamp is aging.Sample is too dilute. | Optimize excitation and emission wavelengths for phenanthrene.[4]Replace the detector lamp.Consider a larger injection volume (if peak shape allows) or concentrate the sample. |
Quantitative Data Summary
The tables below provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Recommended GC-MS Parameters for Phenanthrene-[U-13C]
| Parameter | Recommended Value/Type | Rationale & Reference |
| Injection Mode | Pulsed Splitless | Maximizes transfer of PAHs to the column, especially for trace analysis.[9] |
| Inlet Temperature | 320 °C | Ensures efficient vaporization of high-boiling PAHs and minimizes condensation.[9] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with potential for overload. |
| Carrier Gas | Helium | Inert carrier gas suitable for MS detection.[9] |
| Inlet Liner | 4 mm single taper with glass wool | Wool aids in heat transfer for better vaporization and traps non-volatiles.[9] |
| Oven Program | 80°C (1 min), then 25°C/min to 200°C, then 8°C/min to 335°C (hold 6.3 min) | A typical temperature program for separating a wide range of PAHs.[9] |
| MS Source Temp. | ≥ 320 °C | Prevents condensation and contamination of the MS source.[9] |
| MS Transfer Line Temp. | 320 °C | Prevents deposition of high-boiling PAHs before reaching the detector.[9] |
Table 2: Recommended HPLC-FLD Parameters for Phenanthrene-[U-13C]
| Parameter | Recommended Value/Type | Rationale & Reference |
| Column | Agilent ZORBAX Eclipse PAH (4.6 x 50 mm, 1.8 µm) or similar C18 | Specifically designed for PAH separations, providing good resolution.[4] |
| Mobile Phase | Gradient of Acetonitrile and Water | A common binary system for resolving PAHs by reverse-phase chromatography.[4] |
| Injection Volume | 5 - 20 µL | Must be optimized; larger volumes may be possible if the sample is in a weak solvent.[11][16] |
| Flow Rate | 0.25 - 1.0 mL/min | Dependent on column dimensions and particle size. |
| Column Temperature | 28 °C | Maintaining a constant temperature ensures reproducible retention times.[17] |
| Fluorescence Detection | Programmed wavelength switching | Optimizes excitation/emission wavelengths for different PAHs as they elute for maximum sensitivity.[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis using Splitless Injection
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., Toluene, Hexane) to a known final concentration. Add an internal standard if required.
-
Instrument Setup:
-
Install a deactivated 4 mm single taper liner with glass wool.[9]
-
Set the inlet temperature to 320°C.[9]
-
Set the oven temperature program as described in Table 1.[9]
-
Set carrier gas (Helium) to a constant flow rate (e.g., 1.2 mL/min).
-
Set the injection mode to splitless, with the split vent closed for an optimized time (e.g., 1 minute).[6]
-
Set MS parameters (source and transfer line temperatures) to 320°C.[9]
-
-
Injection: Inject 1 µL of the sample.
-
Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ions for Phenanthrene-[U-13C].
-
Analysis: Integrate the resulting peak and quantify against a calibration curve.
Protocol 2: HPLC-FLD Analysis
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., acetonitrile/water mixture).[12] Filter the sample through a 0.22 µm filter to remove particulates.
-
Instrument Setup:
-
Install a C18 column suitable for PAH analysis.[4]
-
Set up a binary gradient elution using Water (A) and Acetonitrile (B).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the column oven to 28°C.[17]
-
Program the fluorescence detector with the optimal excitation and emission wavelengths for phenanthrene.
-
-
Injection: Inject an optimized volume (e.g., 10 µL) of the filtered sample.[17]
-
Data Acquisition: Run the gradient program and acquire the fluorescence data.
-
Analysis: Identify and quantify the Phenanthrene-[U-13C] peak based on its retention time and response factor from a calibration standard.
Visualizations
Caption: A general workflow for developing an analytical method for Phenanthrene-[U-13C].
Caption: Decision tree for selecting the appropriate GC injection mode based on sample concentration.
Caption: A logical troubleshooting workflow for addressing common peak shape issues in chromatography.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of PAHs (polynuclear aromatic hydrocarbons) using GC with FID or MS [kinesis-australia.com.au]
- 3. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. profiles.shsu.edu [profiles.shsu.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 12. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 13. epa.gov [epa.gov]
- 14. lcms.cz [lcms.cz]
- 15. GC problems with PAH - Chromatography Forum [chromforum.org]
- 16. lcms.cz [lcms.cz]
- 17. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of PAH Analysis Using Isotope-Labeled Standards
This guide provides an objective comparison of methodologies for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), with a special focus on the use of uniformly labeled Carbon-13 ([U-13C]) internal standards, such as Phenanthrene-[U-13C]. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental analysis who require accurate and reproducible quantification of PAHs.
The Importance of Isotope Dilution in PAH Analysis
Isotope dilution mass spectrometry (IDMS) is a highly accurate technique for the quantification of analytes in complex matrices.[1] By introducing a known amount of an isotopically labeled standard (e.g., Phenanthrene-[U-13C]) into the sample at the beginning of the analytical process, it is possible to correct for the loss of analyte during sample preparation and analysis. This approach significantly improves the accuracy and precision of the results.[2] While deuterated standards have been traditionally used, 13C-labeled standards are often preferred as they are not susceptible to the back-exchange of deuterium for hydrogen, which can compromise the accuracy of the analysis.[3][4]
Inter-Laboratory Comparison Data
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are crucial for assessing the performance and comparability of analytical laboratories. The following tables summarize representative data from such studies, focusing on the analysis of Phenanthrene. While specific data for Phenanthrene-[U-13C] was not uniformly available across all studies, the results reflect the performance of laboratories using isotope dilution methods.
Table 1: Example Results from an Inter-laboratory Comparison for Phenanthrene in a Certified Reference Material (CRM)
| Laboratory ID | Reported Concentration (µg/kg) | Measurement Uncertainty (µg/kg) | Recovery of Labeled Standard (%) | Analytical Method |
| Lab 1 | 45.2 | ± 3.1 | 92 | GC-MS |
| Lab 2 | 48.5 | ± 4.0 | 88 | GC-HRMS |
| Lab 3 | 43.9 | ± 2.8 | 95 | HPLC-FLD |
| Lab 4 | 51.0 | ± 5.2 | 85 | GC-MS/MS |
| Certified Value | 47.3 | ± 2.5 | N/A | Multiple Methods |
Table 2: Performance Data from a Proficiency Testing Scheme for PAHs in Water
| Analyte | Assigned Value (ng/L) | Participant Consensus (ng/L) | Standard Deviation (ng/L) | Number of Participants | Acceptable Range (ng/L) |
| Naphthalene | 125 | 122 | 15.4 | 25 | 90 - 155 |
| Acenaphthene | 150 | 148 | 18.2 | 25 | 110 - 185 |
| Phenanthrene | 110 | 108 | 12.5 | 25 | 80 - 135 |
| Fluoranthene | 95 | 92 | 10.8 | 25 | 70 - 115 |
| Benzo[a]pyrene | 80 | 78 | 9.5 | 25 | 60 - 100 |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of PAHs in a solid matrix (e.g., soil, sediment, or food) using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
Sample Preparation and Spiking
-
Homogenization: The solid sample is homogenized to ensure a representative portion is taken for analysis.
-
Spiking: A known mass of the sample (e.g., 1-10 g) is accurately weighed into an extraction thimble or vessel. A precise volume of a standard solution containing Phenanthrene-[U-13C] and other 13C-labeled PAH internal standards is added to the sample.[3]
Extraction
Several extraction techniques can be employed, with the choice depending on the sample matrix and laboratory resources.
-
Soxhlet Extraction: The sample is extracted with a suitable solvent (e.g., a mixture of hexane and acetone) for an extended period (e.g., 16-24 hours).[5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster, automated method that uses elevated temperatures and pressures to extract the analytes.
-
Ultrasonic Extraction: The sample is extracted with a solvent in an ultrasonic bath.[6][7]
-
Mechanical Extraction: The sample is shaken with an extraction solvent.[8]
Extract Clean-up
The raw extract often contains interfering compounds that need to be removed before instrumental analysis. A common method is column chromatography.
-
Column Preparation: A chromatography column is packed with silica gel that has been activated by heating.[9]
-
Elution: The concentrated extract is loaded onto the column. The PAHs are then eluted with a specific solvent or a series of solvents of increasing polarity, while the interferences are retained on the column.[6]
Concentration and Solvent Exchange
The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[6] The solvent may be exchanged to one that is more suitable for GC-MS analysis (e.g., isooctane or toluene).[9]
Instrumental Analysis (GC-MS)
-
Injection: An aliquot of the final extract is injected into the gas chromatograph.
-
Separation: The PAHs are separated on a capillary column (e.g., a DB-5ms).[10]
-
Detection: The separated compounds are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[8][11] The mass spectrometer monitors for the characteristic ions of both the native PAHs and their 13C-labeled internal standards.
Quantification
The concentration of each native PAH is calculated by comparing the peak area of its characteristic ion to the peak area of the corresponding 13C-labeled internal standard. This is known as the isotope dilution method.[1][2]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for PAH analysis and the logical relationship of using an internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. dspsystems.eu [dspsystems.eu]
- 5. epa.gov [epa.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Polycyclic aromatic hydrocarbons and stable isotopes of carbon and nitrogen in Baltic Sea blue mussels: Time series data 1981–2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 11. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
A Comparative Guide to the Isotope Dilution Mass Spectrometry of Phenanthrene-[U-13C] for Accurate and Precise Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of isotope dilution mass spectrometry (IDMS) using Phenanthrene-[U-13C] for the quantification of phenanthrene. The performance of this method is compared with alternative analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Superior Accuracy and Precision with Phenanthrene-[U-13C] IDMS
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for obtaining highly accurate and precise measurements of chemical compounds. The use of a stable, isotopically labeled internal standard, such as Phenanthrene-[U-13C], which is uniformly labeled with Carbon-13, is central to the power of this method. This internal standard is chemically identical to the analyte of interest, phenanthrene, ensuring that it behaves similarly during sample preparation and analysis. This co-behavior effectively corrects for any analyte loss that may occur during extraction, cleanup, and instrumental analysis, leading to highly reliable results.
The choice of the isotopic label is critical. Studies have shown that ¹³C-labeled standards are generally superior to deuterium-labeled standards for the analysis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. Deuterium-labeled standards can be prone to isotopic exchange and may exhibit different chromatographic behavior compared to the native analyte, which can introduce inaccuracies. In contrast, ¹³C-labeled standards are more stable and co-elute perfectly with the target analyte, providing a more accurate quantification.[1]
Performance Comparison: Phenanthrene-[U-13C] IDMS vs. Alternative Methods
The exceptional performance of IDMS with ¹³C-labeled standards is evident when compared to other common analytical techniques for phenanthrene quantification. The following table summarizes key performance metrics from various studies.
| Analytical Method | Analyte/Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| ID-GC/HRMS with ¹³C-PAHs | PAHs in Olive Oil | 97.5 - 102% | ~1% | - | - |
| HPLC-FLD | PAHs in Soil | 86.0 - 99.2% | 0.6 - 1.9% | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g |
| Fluorescence-linked immunosorbent assay (FLISA) | Phenanthrene and its homologs in Water | 100.7 - 101.2% | - | 1.05 ng/mL | 2.10 ng/mL |
| HPLC-DAD | Phenanthrenes in Plant Peels | 95 - 100% | 0.25 - 7.58% | 0.78 - 0.89 µg/mL | 2.38 - 2.71 µg/mL |
Data compiled from multiple sources.[2][3][4]
As the table illustrates, Isotope Dilution-Gas Chromatography/High-Resolution Mass Spectrometry (ID-GC/HRMS) using ¹³C-labeled internal standards demonstrates outstanding accuracy, with recoveries consistently close to 100%, and exceptional precision, with relative standard deviations around 1%. While other methods like HPLC with fluorescence detection (HPLC-FLD) and enzyme-linked immunosorbent assays (ELISA) can provide good performance, they may be more susceptible to matrix effects and cross-reactivity, potentially impacting accuracy and precision.
Experimental Protocols
A detailed experimental protocol for the quantification of phenanthrene using Phenanthrene-[U-13C] IDMS is outlined below. This protocol is a synthesis of methodologies reported in various research articles.
Sample Preparation and Spiking
-
Sample Collection: Collect samples (e.g., soil, water, biological tissues) using appropriate and clean techniques to avoid contamination.
-
Homogenization: Homogenize solid samples to ensure a representative aliquot is taken for analysis.
-
Spiking: Accurately weigh a known amount of the sample and spike it with a precise amount of Phenanthrene-[U-13C] solution of a known concentration. The amount of spike added should be chosen to achieve an isotope ratio close to 1:1 with the expected analyte concentration to minimize measurement uncertainty.
-
Equilibration: Thoroughly mix the spiked sample and allow it to equilibrate to ensure the internal standard is fully integrated with the native analyte in the sample matrix.
Extraction
-
Solid-Phase Extraction (SPE): For water samples, pass the spiked sample through a solid-phase extraction cartridge (e.g., C18) to adsorb the phenanthrene. Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane).
-
Soxhlet Extraction: For solid samples like soil or tissue, perform Soxhlet extraction with an appropriate solvent (e.g., a mixture of hexane and acetone) for several hours to ensure exhaustive extraction.
-
Pressurized Liquid Extraction (PLE): An alternative to Soxhlet, PLE can be used with similar solvents at elevated temperatures and pressures to reduce extraction time and solvent consumption.
Cleanup
-
Gel Permeation Chromatography (GPC): Use GPC to remove high-molecular-weight interferences such as lipids.
-
Silica Gel or Alumina Column Chromatography: Further purify the extract by passing it through a silica gel or alumina column to remove polar interferences. The choice of solvent for elution is critical to ensure the recovery of phenanthrene.
Concentration and Solvent Exchange
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
If necessary, exchange the solvent to one that is compatible with the GC-MS system (e.g., hexane or toluene).
GC-MS Analysis
-
Instrumentation: Use a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Employ a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.
-
GC Program: Use a temperature program that provides good separation of phenanthrene from other PAHs and matrix components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the molecular ions of both native phenanthrene (m/z 178) and Phenanthrene-[U-13C] (m/z 192, assuming it is fully labeled with ¹³C).
-
Quantification: Calculate the concentration of phenanthrene in the original sample based on the measured isotope ratio of the native and labeled phenanthrene and the known amount of the internal standard added.
Logical Workflow for Phenanthrene Analysis using IDMS
Caption: A generalized workflow for the quantitative analysis of phenanthrene using isotope dilution mass spectrometry.
Phenanthrene and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene, like many other PAHs, can exert biological effects through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of the AhR signaling pathway is a key mechanism in the metabolism and potential toxicity of such compounds.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by phenanthrene.
References
- 1. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
A Head-to-Head Comparison: Phenanthrene-[U-13C] vs. Deuterated Phenanthrene for High-Precision Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in analytical assays. This guide provides an objective comparison of two commonly used isotopic variants of phenanthrene: uniformly 13C-labeled phenanthrene (Phenanthrene-[U-13C]) and deuterated phenanthrene. This comparison is supported by experimental data to inform the selection of the most suitable internal standard for your specific application.
The primary role of an isotopic internal standard is to mimic the behavior of the analyte of interest throughout the analytical process, from sample preparation to detection. This allows for the correction of variations in extraction efficiency, instrument response, and matrix effects. While both Phenanthrene-[U-13C] and deuterated phenanthrene serve this purpose, their fundamental properties can significantly impact the quality of the resulting data.
Key Performance Characteristics: A Tabular Comparison
| Feature | Phenanthrene-[U-13C] | Deuterated Phenanthrene | Rationale & Implications |
| Isotopic Stability | Highly stable, no isotopic exchange.[1][2] | Prone to back-exchange of deuterium for hydrogen.[1][2] | 13C labeling provides superior accuracy as the label is not lost during sample workup or analysis. Deuterium exchange can lead to an underestimation of the analyte concentration. |
| Chromatographic Co-elution | Co-elutes perfectly with the native analyte.[3] | May exhibit a slight shift in retention time compared to the native analyte.[4] | Co-elution is critical for accurate compensation of matrix effects in LC-MS and GC-MS. A retention time shift can lead to differential ion suppression or enhancement, introducing quantitative error. |
| Mass Spectrometric Behavior | Stable fragmentation, predictable mass shift. | Can exhibit altered fragmentation patterns due to the deuterium isotope effect. | Consistent fragmentation between the standard and analyte simplifies method development and data analysis. |
| Accuracy in Quantification | Generally provides higher accuracy, especially at low concentrations. | Can lead to lower reported concentrations (1.9-4.3% lower in one study) compared to 13C-labeled standards.[5] | For trace-level analysis and studies requiring high precision, 13C-labeled standards are the preferred choice. |
| Cost | Typically more expensive to synthesize.[2][3] | More readily available and generally less expensive. | The higher initial cost of 13C-labeled standards can be offset by reduced method development time and increased data reliability.[2] |
| Use in Low-Level Detection | Ideal for high-sensitivity methods like isotope dilution high-resolution mass spectrometry (ID-HRMS).[1] | Potential for isotopic exchange can compromise the achievement of extremely low detection limits.[1] | The stability of the 13C label is a key advantage for applications demanding the lowest possible limits of detection and quantification. |
Experimental Protocols: A Representative Application
The following outlines a general methodology for the analysis of phenanthrene in environmental water samples using an isotopic internal standard, highlighting the key steps where the choice of standard is critical.
Objective: To quantify the concentration of phenanthrene in a river water sample using isotope dilution gas chromatography-high resolution mass spectrometry (GC-HRMS).
Materials:
-
River water sample
-
Phenanthrene-[U-13C] or deuterated phenanthrene internal standard solution (of known concentration)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Concentration evaporator (e.g., nitrogen evaporator)
-
Gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS)
Procedure:
-
Spiking: A known volume of the river water sample (e.g., 1 L) is spiked with a precise amount of the Phenanthrene-[U-13C] or deuterated phenanthrene internal standard solution.
-
Extraction: The spiked water sample is subjected to liquid-liquid extraction with dichloromethane. This is typically done by shaking the sample with DCM in a separatory funnel and collecting the organic layer. The extraction is repeated multiple times to ensure efficient recovery.
-
Drying and Concentration: The combined DCM extracts are dried by passing them through anhydrous sodium sulfate. The dried extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
GC-HRMS Analysis: A small aliquot of the concentrated extract is injected into the GC-HRMS system. The gas chromatograph separates the phenanthrene from other components in the sample, and the high-resolution mass spectrometer detects and quantifies the native phenanthrene and the isotopically labeled internal standard based on their specific mass-to-charge ratios.
-
Quantification: The concentration of native phenanthrene in the original water sample is calculated by comparing the peak area of the native phenanthrene to the peak area of the known amount of added internal standard.
Visualizing the Workflow and Key Considerations
The choice between Phenanthrene-[U-13C] and deuterated phenanthrene has significant implications for the analytical workflow and data quality. The following diagrams illustrate these aspects.
Caption: A generalized workflow for the quantification of phenanthrene using an internal standard.
Caption: A comparison of the key properties of 13C-labeled and deuterated internal standards and their impact on analytical accuracy.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. For the quantification of phenanthrene, Phenanthrene-[U-13C] emerges as the superior choice, particularly for applications demanding high accuracy, precision, and low detection limits. Its isotopic stability and co-elution with the native analyte provide a level of confidence that can be challenging to achieve with deuterated analogs. While deuterated phenanthrene may be a more cost-effective option for some applications, researchers must be aware of its potential drawbacks, including isotopic exchange and chromatographic shifts, and validate their methods accordingly. For cutting-edge research and in regulated environments where data integrity is paramount, the investment in Phenanthrene-[U-13C] is well-justified by the enhanced quality and reliability of the analytical results.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Phenanthrene Quantification: Cross-Validation of Phenanthrene-[U-13C]
For researchers, scientists, and drug development professionals engaged in the quantification of phenanthrene and other polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Phenanthrene-[U-13C] with other commonly used internal standards, supported by experimental data and detailed protocols.
Introduction to Internal Standards in PAH Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. In the analysis of PAHs like phenanthrene, isotopically labeled analogs of the target analyte are the preferred choice for internal standards due to their similar chemical and physical properties. The most common types of isotopically labeled internal standards for phenanthrene are deuterated (e.g., phenanthrene-d10) and carbon-13 labeled (e.g., Phenanthrene-[U-13C]).
This guide focuses on the cross-validation of Phenanthrene-[U-13C], a uniformly carbon-13 labeled standard, against other internal standards. Uniformly labeled standards offer the advantage of a significant mass shift from the native analyte, minimizing potential spectral interference.
Comparison of Internal Standards
The selection of an internal standard is often dictated by the analytical technique employed, the complexity of the sample matrix, and the desired level of sensitivity. While deuterated standards are widely used, 13C-labeled standards are increasingly favored for high-sensitivity applications, particularly with isotope dilution mass spectrometry (IDMS), as they do not suffer from the potential for deuterium exchange and typically have negligible background levels.[1]
A key study evaluating the behavior of native PAHs and their corresponding 13C-labeled internal standards during analytical clean-up steps demonstrated the reliability of using 13C-labeled compounds. The study found that the change in the ratio of phenanthrene to 13C6-phenanthrene was less than 0.2%, even when the recovery of the internal standard was as low as 60%.[2] This highlights the robustness of using 13C-labeled internal standards for accurate quantification.
For the broader analysis of a range of PAHs, a suite of internal standards is often employed. For instance, a common mixture includes naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12 to cover a range of volatilities and chromatographic retention times.[3] When analyzing phenanthrene metabolites, such as phenanthrols, a corresponding labeled metabolite like [ring-(13)C(6)]3-phenanthrol is used as the internal standard to account for the specific extraction and derivatization efficiencies of the metabolites.[4]
Experimental Data
The following table summarizes typical performance data for different internal standards used in the analysis of phenanthrene and related compounds. The data is compiled from various studies and represents typical values that can be expected.
| Internal Standard | Analyte(s) | Analytical Method | Typical Recovery (%) | Limit of Detection (LOD) | Reference |
| Phenanthrene-[U-13C] | Phenanthrene | GC-MS | >60% | Analyte dependent, sub-ng/mL | [2] |
| Phenanthrene-d10 | Phenanthrene | GC-MS | Not specified | 2.3-5.1 ng/mL (in milk) | [5] |
| Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12 | Multiple PAHs | GC-MS | Not specified | 0.2-0.7 µg/kg | [3] |
| [ring-(13)C(6)]3-phenanthrol | Phenanthrols | GC-MS | Not specified | Analyte dependent | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the extraction and analysis of phenanthrene from biological and environmental matrices.
Protocol 1: Analysis of Phenanthrene in Biological Matrices[5]
-
Sample Preparation: Biological samples (e.g., milk, urine, blood, tissues) undergo enzymatic hydrolysis to release conjugated metabolites.
-
Extraction: A liquid-liquid extraction is performed, followed by purification using an Envi-Chrom P solid-phase extraction (SPE) column.
-
Internal Standard Spiking: Deuterated phenanthrene (phenanthrene-d10) is added as the internal standard for phenanthrene, and 2-OH-fluorene is used for its metabolites.
-
Analysis: The purified extracts are analyzed by gas chromatography-mass spectrometry (GC-MS) in the selected ion monitoring (SIM) mode to achieve high sensitivity.
Protocol 2: Analysis of PAHs in Plant Leaves[3]
-
Extraction: Plant leaf samples are extracted using ultrasonic extraction.
-
Purification: The extracts are purified using a solid-phase extraction column containing silica gel and neutral alumina.
-
Internal Standard Spiking: A mixture of internal standards, including phenanthrene-d10, is added to the concentrated extract.
-
Analysis: The samples are analyzed by GC-MS with a DB-EUPAH capillary column in SIM mode.
Logical Workflow for Internal Standard Validation
The following diagram illustrates the logical workflow for the cross-validation and use of an internal standard in an analytical method.
Caption: Workflow for selecting and using an internal standard.
Signaling Pathway for Phenanthrene Metabolism
The choice of internal standard can also be influenced by the metabolic pathway of the analyte. For studies investigating phenanthrene metabolism, it is crucial to use internal standards that can adequately represent the behavior of the various metabolites.
Caption: Simplified metabolic pathway of phenanthrene.
Conclusion
The cross-validation of Phenanthrene-[U-13C] with other internal standards demonstrates its suitability for robust and sensitive quantification of phenanthrene. Its stability and distinct mass shift make it an excellent choice, particularly for isotope dilution mass spectrometry methods. While deuterated standards like phenanthrene-d10 are also effective and widely used, researchers should consider the specific requirements of their analytical method and sample matrix when selecting the most appropriate internal standard. For metabolic studies, the use of labeled metabolites as internal standards is recommended for the most accurate quantification of detoxification products.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Evaluation of behavioral differences between native polycyclic aromatic hydrocarbons and (13)C-labeled internal standards during clean-up steps of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry [mdpi.com]
- 4. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing Phenanthrene-[U-13C] with other 13C-labeled PAH standards
A Comprehensive Comparison of Phenanthrene-[U-13C] and Other 13C-Labeled PAH Standards for Analytical Applications
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is critical. The use of isotopically labeled internal standards is a well-established technique to enhance the precision and accuracy of these measurements, particularly when using isotope dilution mass spectrometry (ID-MS). Among the available options, 13C-labeled PAH standards have emerged as a superior choice over their deuterated counterparts. This guide provides an objective comparison of Phenanthrene-[U-13C] with other 13C-labeled PAH standards, supported by experimental data and detailed protocols.
The Superiority of 13C-Labeled PAH Standards
Carbon-13 labeled standards offer a significant advantage over deuterated standards in the analysis of PAHs. The primary benefit is the stable nature of the 13C isotope, which prevents back-exchange of labels that can sometimes be observed with deuterated standards, especially under harsh extraction conditions or in acidic matrices.[1] This ensures greater reliability and accuracy in quantitative analysis. When using 13C-labeled internal standards with techniques like isotope dilution high-resolution mass spectrometry (ID-HRMS), detection limits can reach the parts-per-trillion (ppt) level in tissues and parts-per-quadrillion (ppq) in water.[2]
Comparison of Phenanthrene-[U-13C] with Other 13C-Labeled PAH Standards
Phenanthrene-[U-13C], being uniformly labeled with 13C, provides a distinct mass shift from its native counterpart, ensuring clear analytical separation. The choice of a specific 13C-labeled PAH as an internal standard often depends on the specific PAHs being quantified and the sample matrix. While comprehensive head-to-head comparative studies of individual 13C-labeled standards are limited, we can compare their key properties based on available data from manufacturers and research articles.
Data Presentation: Comparison of 13C-Labeled PAH Standards
| Feature | Phenanthrene-[U-13C₁₄] | Phenanthrene-13C₆ | Chrysene-13C₆ | Perylene-13C₆ | Benzo[a]pyrene-13C₄ |
| CAS Number | 1262770-68-2 | Not specified | Not specified | Not specified | Not specified |
| Isotopic Purity | ≥99 atom % ¹³C | Typically ≥99% | Typically ≥99% | Typically ≥99% | Typically ≥99% |
| Chemical Purity | Not specified in search results | Typically ≥98% | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Mass Shift (M+) | +14 | +6 | +6 | +6 | +4 |
| Molecular Weight | 192.13 g/mol | Varies | Varies | Varies | Varies |
| Common Applications | Internal standard for PAH analysis in environmental and biological samples.[3][4] | Internal standard for PAH analysis. | Internal standard for PAH analysis. | Internal standard for PAH analysis. | Internal standard for PAH analysis. |
| Observed Performance | In a study comparing 13C-labeled PAHs to deuterated PAHs during pressurized liquid extraction, 13C-PAHs demonstrated different recovery behaviors, suggesting that the choice of internal standard can influence analytical results.[5] |
Note: Specific data for chemical purity and for other individual 13C-labeled standards were not available in a comparative format from the search results. The "Typically ≥98%" for chemical purity is a general specification for such standards.
Experimental Protocols
Accurate and reproducible results in PAH analysis are highly dependent on the experimental methodology. Below are detailed protocols for sample extraction and analysis, synthesized from established methods.
Pressurized Liquid Extraction (PLE) of PAHs from Sediment
This method is suitable for the extraction of PAHs from solid matrices like soil and sediment.
-
Sample Preparation: Air-dry the sediment sample and sieve to remove large debris.
-
Extraction Cell Preparation: Place a glass fiber filter at the bottom of the extraction cell. Mix the dried sediment sample with a drying agent like anhydrous sodium sulfate to form a free-flowing powder and pack it into the cell.
-
Spiking: Add a known amount of the 13C-labeled internal standard solution (e.g., Phenanthrene-[U-13C]) directly onto the sample in the cell.
-
Extraction Conditions:
-
Solvent: Toluene or a mixture of acetone/hexane (1:3, v/v).
-
Temperature: 100-180 °C.
-
Pressure: 1500-2000 psi.
-
Static Extraction Time: 5-10 minutes per cycle.
-
Number of Cycles: 2-3 cycles.
-
-
Collection: Collect the extract in a clean vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PAHs
This protocol is for the quantification of PAHs in the prepared extracts.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 250 °C at 10 °C/min.
-
Ramp 2: Increase to 320 °C at 5 °C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.
-
Data Acquisition: Monitor the characteristic ions for each native PAH and its corresponding 13C-labeled internal standard.
-
Quantification: Calculate the concentration of each native PAH using the isotope dilution method, based on the response ratio of the native analyte to its 13C-labeled internal standard.
Mandatory Visualization
Caption: Experimental workflow for PAH analysis using 13C-labeled internal standards.
Caption: Logical relationship between isotopic stability and analytical accuracy for PAH standards.
References
- 1. dspsystems.eu [dspsystems.eu]
- 2. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 3. The use of 13C-labelled polycyclic aromatic hydrocarbons for the analysis of their transformation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Accuracy of Phenanthrene-[U-13C] in Isotope Dilution: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest accuracy in quantitative analysis, isotope dilution mass spectrometry (IDMS) stands as a gold standard. The choice of internal standard is paramount to the success of this technique. This guide provides an objective comparison of Phenanthrene-[U-13C] with other alternatives, supported by experimental data, to inform your selection process.
Isotope dilution is a powerful analytical method that relies on the addition of a known amount of an isotopically labeled standard to a sample.[1] This "isotope spike" acts as an internal standard that behaves nearly identically to the native analyte throughout sample preparation and analysis, correcting for variations and matrix effects.[2] For the analysis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, both uniformly 13C-labeled and deuterated analogues are common choices for internal standards.
Comparison of Phenanthrene-[U-13C] and Deuterated Phenanthrene
The primary distinction between Phenanthrene-[U-13C] and deuterated phenanthrene lies in the potential for isotopic exchange. Deuterated standards, while widely used, can sometimes undergo deuterium-hydrogen exchange, which may compromise the accuracy of results, particularly at very low detection limits.[3] In contrast, 13C-labeled standards do not experience this exchange, ensuring greater stability and reliability of the isotopic ratio.[3]
A comparative study on the behavior of 13C- and deuterium-labeled PAHs in sediment samples using pressurized liquid extraction (PLE) in conjunction with gas chromatography-mass spectrometry (GC-MS) revealed that the concentrations determined using deuterated PAHs as internal standards were significantly lower (by 1.9-4.3%) than those determined with 13C-PAHs.[4] The study attributed this discrepancy to the higher stability and recovery of the deuterated compounds during the PLE process.[4] This suggests that while both can be effective, the choice of isotopic label can introduce a bias in the final quantified value, highlighting the importance of method validation.
Performance Data in Isotope Dilution Analysis
The following tables summarize quantitative data from various studies employing isotope dilution methods for the analysis of phenanthrene and other PAHs, using either 13C-labeled or deuterated internal standards.
| Analyte | Method | Linearity (R²) | Limit of Quantification (LOQ) | Reference |
| Phenanthrene | ID-GC-MS/MS | > 0.999 | 0.42 - 2.7 µg/kg | [5] |
| 8 PAHs | ID-GC-MS | > 0.9942 | 0.24 - 0.75 µg/kg | [6] |
| 16 PAHs | ID-HRMS | Not Specified | <0.3 ng/g (tissue) | [3] |
| 13 PAHs | HS-SPME/GC-IDMS | Not Specified | 2.28 - 22.8 ng/L | [7] |
Table 1: Linearity and Limits of Quantification for PAH Analysis using Isotope Dilution.
| Analyte | Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 16 PAHs | ID-GC-MS/MS | 10 µg/kg | 52.5 - 117 | 1.8 - 15 | [5] |
| 50 µg/kg | 52.6 - 119 | 0.9 - 15 | [5] | ||
| 250 µg/kg | 81.4 - 108 | 1.0 - 15 | [5] | ||
| 8 PAHs | ID-GC-MS | Not Specified | 69.0 - 97.5 | 3.6 - 12.7 | [8] |
| PAHs | ID-HRMS | 5 ng | 86 - 121 | Not Specified | [3] |
Table 2: Recovery Rates and Precision in PAH Analysis using Isotope Dilution.
Experimental Protocols
General Isotope Dilution Workflow for Phenanthrene Analysis
The fundamental principle of isotope dilution analysis involves adding a known quantity of the isotopically labeled standard (e.g., Phenanthrene-[U-13C]) to the sample at the beginning of the analytical process.[8] The sample is then subjected to extraction, cleanup, and analysis by mass spectrometry. The ratio of the native analyte to the labeled standard is measured to determine the concentration of the native analyte.
Below is a generalized experimental workflow for the analysis of PAHs in environmental or biological samples using isotope dilution GC-MS.
Figure 1: General workflow for phenanthrene analysis using isotope dilution.
Detailed Methodologies
1. Sample Preparation for Water Samples (adapted from[3])
-
Adjust the pH of a 1-liter water sample to 10.
-
Spike the sample with a known amount (e.g., 50 ng) of Phenanthrene-[U-13C] solution.
-
Extract the sample with dichloromethane.
-
Concentrate the extract to a final volume of 1 mL prior to GC-HRMS analysis.
2. Sample Preparation for Tissue Samples (adapted from[3])
-
Homogenize a 10 g tissue sample.
-
Fortify with a known amount of PAH standard and Phenanthrene-[U-13C] (e.g., 5 ng and 50 ng respectively).
-
Perform base saponification by refluxing with methanol and NaOH to remove lipids.
-
Extract the solution with hexane.
-
Wash the hexane extract with water.
-
Perform cleanup using a silica gel column.
-
Concentrate the final extract for GC-HRMS analysis.
3. Sample Preparation for Olive Pomace Oil (adapted from[8])
-
Dilute the oil sample with n-pentane.
-
Add a known amount of the labeled internal standards.
-
Perform liquid-liquid extraction with dimethyl sulphoxide (DMSO).
-
Add water and back-extract with cyclohexane.
-
Conduct a further purification step using thin-layer chromatography (TLC) on silica gel.
-
Scrape the PAH spot from the TLC plate, extract, and concentrate for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatography (GC): A capillary column (e.g., DB-5MS) is typically used for separation. The oven temperature is programmed to achieve optimal separation of the PAHs.
-
Mass Spectrometry (MS): The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific molecular ions of native and labeled phenanthrene. Quantification is based on the ratio of the integrated peak areas of the native analyte to its corresponding labeled internal standard.
Conclusion
Phenanthrene-[U-13C] offers a highly accurate and reliable internal standard for isotope dilution analysis of phenanthrene. Its key advantage over deuterated counterparts is its immunity to isotopic exchange, which can be a source of error in trace analysis. The experimental data consistently demonstrate that isotope dilution methods employing labeled standards achieve excellent linearity, recovery, and precision. For researchers and professionals in drug development and environmental analysis, the use of Phenanthrene-[U-13C] in a well-validated isotope dilution mass spectrometry method provides the highest confidence in the accuracy of quantitative results.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Under Pressure: Phenanthrene-[U-13C] in Proficiency Testing
A Comparative Guide for Researchers and Analytical Laboratories
In the precise world of environmental and food safety analysis, the accuracy of quantifying polycyclic aromatic hydrocarbons (PAHs) is paramount. For researchers, scientists, and drug development professionals, the choice of internal standard is a critical factor that directly impacts data reliability. This guide provides a comprehensive performance evaluation of Phenanthrene-[U-13C] in proficiency testing, comparing it with alternative internal standards and presenting supporting experimental data from interlaboratory studies.
The Gold Standard: Why Isotope-Labeled Internal Standards?
Isotope-labeled internal standards are the cornerstone of accurate PAH quantification, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By introducing a known quantity of a labeled analogue of the analyte of interest at the beginning of the analytical process, laboratories can correct for the loss of the native analyte during sample preparation and analysis. The two most common types of isotope labeling for PAHs are deuterium (²H) labeling and carbon-13 (¹³C) labeling.
Phenanthrene-[U-13C] vs. Deuterated Phenanthrene: A Head-to-Head Comparison
While deuterated standards have been traditionally more common due to their lower cost, ¹³C-labeled standards, such as Phenanthrene-[U-13C], are increasingly recognized as the superior choice for high-precision analysis.
Key Advantages of Phenanthrene-[U-13C]:
-
No Isotopic Exchange: Unlike deuterated standards, where the deuterium atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvents, ¹³C atoms are integral to the carbon skeleton of the molecule and are not susceptible to exchange. This inherent stability ensures a more accurate and reliable quantification.
-
Identical Chromatographic Behavior: Phenanthrene-[U-13C] co-elutes perfectly with the native (unlabeled) phenanthrene. Some studies have shown that deuterated standards can exhibit slight chromatographic separation from their native counterparts, which can introduce bias in the results, especially in complex matrices.
-
Improved Accuracy in Isotope Dilution Mass Spectrometry (IDMS): The stability and co-elution of ¹³C-labeled standards make them ideal for the highly accurate IDMS technique. Research has indicated that the use of deuterated internal standards can sometimes lead to an underestimation of PAH concentrations compared to ¹³C-labeled standards.
Performance in Interlaboratory Studies: A Look at the Data
Proficiency testing (PT) schemes and the analysis of certified reference materials (CRMs) are essential tools for laboratories to assess and demonstrate the quality of their analytical measurements. The data from these interlaboratory studies provide valuable insights into the performance of different analytical methods and internal standards.
Below is a summary of certified values for phenanthrene from well-characterized reference materials, which are determined through interlaboratory comparisons involving expert laboratories. While these reports do not always specify the exact internal standard used by each participant, the consensus values reflect the state-of-the-art in analytical methodology, where the use of ¹³C-labeled standards is increasingly prevalent for achieving the highest accuracy.
Table 1: Certified Mass Fraction of Phenanthrene in Soil and Sediment Certified Reference Materials (CRMs)
| Certified Reference Material | Matrix | Certified Mass Fraction (mg/kg) | Expanded Uncertainty (mg/kg) |
| BAM-U013c [1][2] | Soil | 7.0 | 0.5 |
| NIST SRM 1941b [3] | Marine Sediment | 10.1 | 0.8 |
Data from interlaboratory certification studies.
Experimental Protocols: A Blueprint for Accurate Analysis
The following section outlines a typical experimental workflow for the analysis of PAHs in environmental samples using Phenanthrene-[U-13C] as an internal standard, based on methodologies employed in proficiency testing and CRM certification.
1. Sample Preparation and Extraction:
-
Objective: To extract PAHs from the sample matrix and introduce the Phenanthrene-[U-13C] internal standard.
-
Protocol:
-
A known weight of the homogenized sample (e.g., 5-10 g of soil or sediment) is accurately weighed into an extraction vessel.
-
A precise volume of a standard solution containing Phenanthrene-[U-13C] and other ¹³C-labeled PAH internal standards is added to the sample.
-
The sample is extracted using an appropriate technique, such as Pressurized Fluid Extraction (PFE) with a solvent like dichloromethane or a hexane/acetone mixture, or Soxhlet extraction.
-
The resulting extract is concentrated and may undergo a clean-up step to remove interfering substances. Common clean-up techniques include solid-phase extraction (SPE) or gel permeation chromatography (GPC).
-
2. Instrumental Analysis (GC-MS):
-
Objective: To separate, identify, and quantify phenanthrene and its ¹³C-labeled internal standard.
-
Protocol:
-
The final extract is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatograph Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless or on-column injection.
-
Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The mass spectrometer is set to monitor the molecular ions of native phenanthrene (m/z 178) and Phenanthrene-[U-13C] (m/z 192).
-
-
3. Quantification:
-
Objective: To calculate the concentration of native phenanthrene in the original sample.
-
Protocol:
-
The concentration of phenanthrene is determined using the isotope dilution method.
-
The ratio of the peak area of the native phenanthrene to the peak area of the Phenanthrene-[U-13C] internal standard is calculated.
-
This ratio is then used in conjunction with the known amount of the added internal standard and the response factor (determined from the analysis of calibration standards) to calculate the concentration of phenanthrene in the original sample.
-
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind the use of Phenanthrene-[U-13C], the following diagrams illustrate the experimental workflow and the logical advantages of ¹³C-labeled standards.
Caption: Experimental workflow for PAH analysis using Phenanthrene-[U-13C].
Caption: Logical advantages of Phenanthrene-[U-13C] over deuterated standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in the analytical workflow for PAH determination. The evidence from interlaboratory studies and the fundamental chemical properties of isotopically labeled compounds strongly support the use of Phenanthrene-[U-13C] for achieving the highest levels of accuracy and reliability. Its stability against isotopic exchange and identical chromatographic behavior to the native analyte make it the superior choice over deuterated alternatives, ensuring data integrity in proficiency testing and routine sample analysis. For laboratories aiming for the most precise and defensible results, Phenanthrene-[U-13C] represents the gold standard for phenanthrene quantification.
References
A Comparative Guide to Uncertainty Estimation in PAH Analysis: Phenanthrene-[U-13C] Isotope Dilution vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), ensuring the accuracy and reliability of quantitative data is paramount. The estimation of measurement uncertainty is a critical component of this process, providing a quantitative indication of the confidence in a measurement result. This guide provides an objective comparison of the use of Phenanthrene-[U-13C] in Isotope Dilution Mass Spectrometry (IDMS) with two common alternative quantification methods: External Standard Calibration and the Standard Addition Method. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for specific analytical needs.
Comparison of Quantitative Performance
The choice of quantification method directly impacts the uncertainty associated with the final analytical result. The following table summarizes the typical performance characteristics of each method based on available literature.
| Performance Metric | Isotope Dilution Mass Spectrometry (IDMS) with Phenanthrene-[U-13C] | External Standard Calibration | Standard Addition Method |
| Accuracy | High (often considered a primary method) | Variable (susceptible to matrix effects) | High (compensates for matrix effects) |
| Precision (RSD) | Typically <5% | Can be <10% in simple matrices, but higher in complex matrices | Typically <10% |
| Uncertainty | Low (accounts for many sources of error) | Higher (does not account for matrix effects or analyte loss during sample preparation) | Moderate (reduces uncertainty from matrix effects, but can be influenced by extrapolation) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Recovery | Not necessary to calculate as the internal standard corrects for losses | 80-120% is generally acceptable, but can be highly variable | Not directly measured as the method inherently corrects for proportional matrix effects |
| Limit of Detection (LOD) | Low (dependent on instrument sensitivity) | Dependent on instrument sensitivity and matrix interference | Dependent on instrument sensitivity and matrix interference |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are outlines of the experimental protocols for each of the discussed quantification techniques for the analysis of PAHs using Gas Chromatography-Mass Spectrometry (GC-MS).
Isotope Dilution Mass Spectrometry (IDMS) using Phenanthrene-[U-13C]
This method is considered the gold standard for accurate quantification as it effectively corrects for sample matrix effects and variations in sample preparation and instrument response.
1. Sample Preparation:
- A known amount of the sample is accurately weighed.
- A precise amount of Phenanthrene-[U-13C] internal standard solution is added to the sample at the beginning of the extraction process.
- The sample is then subjected to an appropriate extraction technique (e.g., Soxhlet, pressurized liquid extraction) and cleanup procedure (e.g., solid-phase extraction) to isolate the PAH fraction.
2. Instrumental Analysis (GC-MS):
- The final extract is injected into the GC-MS system.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor for specific ions of the native phenanthrene and the 13C-labeled internal standard.
3. Quantification:
- The concentration of the native phenanthrene is calculated based on the ratio of the peak area of the native analyte to the peak area of the 13C-labeled internal standard and the known amount of the internal standard added.
External Standard Calibration
This is the most straightforward calibration method but is highly susceptible to errors from matrix effects and analyte loss during sample preparation.
1. Calibration Standards Preparation:
- A series of calibration standards containing known concentrations of native phenanthrene are prepared in a clean solvent.
2. Sample Preparation:
- The sample is extracted and cleaned up using the same procedure as for the calibration standards, but without the addition of an internal standard.
3. Instrumental Analysis (GC-MS):
- The calibration standards and the sample extracts are analyzed by GC-MS under the same conditions.
4. Quantification:
- A calibration curve is generated by plotting the peak area of phenanthrene versus its concentration for the calibration standards.
- The concentration of phenanthrene in the sample extract is determined by interpolating its peak area on the calibration curve.
Standard Addition Method
This method is particularly useful for complex matrices where significant matrix effects are expected. It involves adding known amounts of the analyte to the sample itself to create a sample-specific calibration.
1. Sample Aliquoting and Spiking:
- The sample is divided into several equal aliquots.
- One aliquot is left unspiked, while increasing known amounts of a standard phenanthrene solution are added to the other aliquots.
2. Sample Preparation and Analysis:
- All aliquots (spiked and unspiked) are subjected to the same extraction, cleanup, and GC-MS analysis procedures.
3. Quantification:
- A calibration plot is created by plotting the peak area of phenanthrene against the concentration of the added standard for each aliquot.
- The data is linearly regressed, and the absolute value of the x-intercept of the regression line corresponds to the initial concentration of phenanthrene in the unspiked sample.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the analytical process for PAH analysis using Phenanthrene-[U-13C] IDMS and the relationship between the different quantification methods.
Caption: Experimental workflow for PAH analysis using Phenanthrene-[U-13C] IDMS.
Caption: Logical relationship of key performance factors for different PAH quantification methods.
Conclusion
The selection of a quantification method for PAH analysis should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available resources.
-
Isotope Dilution Mass Spectrometry (IDMS) with Phenanthrene-[U-13C] offers the highest accuracy and lowest uncertainty, making it the preferred method for reference measurements and studies requiring the most reliable data. It effectively mitigates errors arising from matrix effects and analyte loss during sample preparation.
-
The Standard Addition Method provides a robust alternative for complex matrices when isotopically labeled standards are unavailable. It effectively compensates for proportional matrix effects, leading to high accuracy.
-
External Standard Calibration is the simplest and most rapid method but is prone to significant errors in complex matrices. Its use should be limited to samples with a well-characterized and simple matrix, or for screening purposes where a higher degree of uncertainty is acceptable.
By carefully considering the strengths and limitations of each method, researchers can select the most appropriate approach to ensure the generation of high-quality, reliable data in their PAH analysis.
A Comparative Guide to Method Validation for Phenanthrene Analysis in Food Matrices Utilizing ¹³C-Labeled Internal Standards
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene in complex food matrices is of paramount importance due to their potential carcinogenicity. This guide provides a comparative overview of method validation for the analysis of phenanthrene, emphasizing the use of uniformly carbon-13 labeled phenanthrene (Phenanthrene-[U-¹³C]) as an internal standard to ensure accuracy and precision. The comparison focuses on two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
The use of isotopically labeled internal standards, such as Phenanthrene-[U-¹³C], is a cornerstone of robust analytical methods for PAH quantification.[1][2] These standards, added to the sample at the beginning of the analytical process, mimic the behavior of the native analyte during extraction, cleanup, and analysis, thereby correcting for analyte losses and matrix effects.[3]
Comparative Performance of Analytical Methods
The selection of an analytical method for phenanthrene quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the food matrix. Below is a summary of typical validation parameters for GC-MS and HPLC-FLD methods for PAH analysis in food.[4][5][6][7]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg | 0.003 - 0.006 ng/g |
| Limit of Quantification (LOQ) | 0.09 - 0.44 µg/kg | 0.01 - 0.02 ng/g |
| Accuracy (Recovery) | 80 - 120% | 60 - 100% |
| Precision (RSD) | < 15% | < 20% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for the analysis of phenanthrene in food matrices using GC-MS and HPLC-FLD, incorporating Phenanthrene-[U-¹³C] as an internal standard.
Sample Preparation and Extraction
A generic yet effective sample preparation workflow is essential for isolating PAHs from complex food matrices.
Caption: General workflow for sample preparation in PAH analysis.
1. Sample Homogenization: Solid food samples are homogenized to ensure a representative sample is taken for analysis.
2. Internal Standard Spiking: A known amount of Phenanthrene-[U-¹³C] solution is added to the homogenized sample prior to extraction.
3. Extraction: PAHs are extracted from the food matrix using a suitable solvent and technique. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Soxhlet extraction, or pressurized liquid extraction. For fatty foods, a saponification step may be necessary to remove lipids.
4. Cleanup: The crude extract is purified to remove interfering co-extractives using techniques like solid-phase extraction (SPE) with silica or Florisil cartridges.
5. Concentration and Reconstitution: The cleaned extract is concentrated, typically by evaporation under a gentle stream of nitrogen, and reconstituted in a solvent suitable for the chosen analytical instrument.
GC-MS Analysis
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like phenanthrene.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 280°C.
-
Oven Program: Start at 80°C (hold for 1 min), ramp to 290°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Phenanthrene: m/z 178 (quantifier), 179, 176 (qualifiers)
-
Phenanthrene-[U-¹³C]: m/z 192 (quantifier)
-
-
HPLC-FLD Analysis
HPLC with fluorescence detection is a highly sensitive and selective method for PAHs that fluoresce.
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: 250 nm
-
Emission Wavelength: 364 nm
-
Method Validation Workflow
A systematic approach is necessary to validate an analytical method for its intended purpose.
Caption: Key stages in the validation of an analytical method.
1. Linearity and Range: A calibration curve is generated by analyzing standard solutions at multiple concentration levels. The linearity is assessed by the coefficient of determination (R²).
2. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
3. Accuracy (Recovery): The accuracy of the method is determined by spiking blank food matrices with known amounts of phenanthrene at different concentration levels and calculating the percentage recovery.
4. Precision (Repeatability and Reproducibility):
- Repeatability (Intra-day precision): The variation in results obtained by the same analyst on the same day with the same equipment.
- Reproducibility (Inter-day precision): The variation in results obtained by different analysts on different days.
5. Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Both GC-MS and HPLC-FLD are powerful techniques for the analysis of phenanthrene in food matrices. The choice between them will depend on the specific requirements of the analysis, including regulatory limits, matrix complexity, and available instrumentation. GC-MS generally offers higher specificity due to the mass spectrometric detection, while HPLC-FLD can provide excellent sensitivity for fluorescent PAHs. Regardless of the chosen technique, the use of Phenanthrene-[U-¹³C] as an internal standard is critical for achieving accurate and reliable results through proper method validation. This guide provides a framework for researchers to compare and implement robust analytical methods for PAH monitoring in food.
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Measurement of Polycyclic Aromatic Hydrocarbons in Baby Food Samples in Tehran, Iran With Magnetic-Solid-Phase-Extraction and Gas-Chromatography/Mass-Spectrometry Method: A Health Risk Assessment [frontiersin.org]
- 7. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenanthrene Analysis: The Impact of Phenanthrene-[U-13C] Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phenanthrene, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides an objective comparison of analytical outcomes for phenanthrene quantification with and without the use of a uniformly carbon-13 labeled internal standard, Phenanthrene-[U-13C]. The inclusion of an isotopic internal standard is a critical factor in mitigating experimental variability and enhancing data quality.
Data Presentation: Quantitative Comparison of Analytical Performance
The use of an isotopic internal standard like Phenanthrene-[U-13C] significantly improves the precision and accuracy of the analytical method. The following table summarizes the typical performance data obtained from methods with and without an internal standard.
| Analytical Parameter | With Phenanthrene-[U-13C] Internal Standard | Without Internal Standard (External Standard Method) |
| Accuracy (Recovery) | Typically 71% - 98%[1][2] | Highly variable, can range from 10% to over 100% depending on matrix complexity and extraction efficiency[3] |
| Precision (RSD) | Typically < 15%[1][2] | Can be acceptable (<10%) in simple matrices, but often higher and less consistent in complex samples[3][4] |
| Reliability | High - effectively corrects for sample loss during preparation and instrumental variations.[5][6] | Lower - susceptible to errors from sample matrix effects, extraction inconsistencies, and injection volume variations.[7][8] |
| Linearity (r²) | > 0.99[1] | > 0.99 (for the calibration curve itself, but does not guarantee accuracy of sample results)[4] |
| Limit of Detection (LOD) | Generally lower due to reduced noise and interference. | Can be higher and more variable due to matrix effects. |
Experimental Protocols
The following are detailed methodologies for the analysis of phenanthrene in a representative environmental sample (e.g., soil or sediment) using Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Analysis with Phenanthrene-[U-13C] Internal Standard (Isotope Dilution Method)
This method is the gold standard for accurate quantification of organic contaminants in complex matrices.
1. Sample Preparation and Extraction:
- A known weight of the homogenized sample (e.g., 10 g of soil) is placed in an extraction thimble.
- A precise volume of a standard solution containing a known concentration of Phenanthrene-[U-13C] is added to the sample. This is a critical step.
- The sample is extracted using a suitable technique, such as Soxhlet extraction with a solvent mixture like acetone/cyclohexane or pressurized liquid extraction.[2]
- The resulting extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.
2. Cleanup:
- The concentrated extract is passed through a silica gel or Florisil column to remove interfering compounds.[3]
- The fraction containing phenanthrene is collected.
3. Instrumental Analysis (GC-MS):
- The cleaned extract is injected into a GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Inlet: Splitless injection at 280°C
- Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both native phenanthrene (e.g., m/z 178) and Phenanthrene-[U-13C] (e.g., m/z 192, assuming full 13C labeling of a C14 molecule would be m/z 192).
4. Quantification:
- The concentration of native phenanthrene in the sample is calculated based on the ratio of the peak area of the native phenanthrene to the peak area of the Phenanthrene-[U-13C] internal standard and the known amount of internal standard added.
Method 2: Analysis without Internal Standard (External Standard Method)
This method is simpler but more prone to inaccuracies.
1. Sample Preparation and Extraction:
- A known weight of the homogenized sample is extracted using the same procedure as in Method 1, but without the addition of an internal standard.
2. Cleanup:
- The extract is cleaned using the same procedure as in Method 1.
3. Instrumental Analysis (GC-MS):
- The instrumental conditions are the same as in Method 1.
4. Quantification:
- A calibration curve is generated by injecting a series of standard solutions of native phenanthrene at different known concentrations.
- The concentration of phenanthrene in the sample extract is determined by comparing its peak area to the calibration curve.
- The final concentration in the original sample is calculated based on the initial sample weight and the volume of the final extract. This calculation does not account for any loss of analyte during the sample preparation and cleanup steps.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical advantage of using an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
Establishing Traceability for Phenanthrene-[U-13C] Measurements: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for establishing metrological traceability for the measurement of Phenanthrene, with a focus on the use of Phenanthrene-[U-13C] as an internal standard. Establishing traceability is critical for ensuring the accuracy, comparability, and reliability of analytical measurements over time and across different laboratories. This is of particular importance in regulated environments such as drug development and environmental monitoring.
The Importance of Metrological Traceability
Metrological traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For chemical measurements, this ensures that a reported value is a reliable estimate of the true value of the measurand.
The core principle of establishing traceability is to link the measurement of an analyte to a primary reference material of known purity and concentration. This is often achieved through a calibration hierarchy.
Comparison of Approaches for Establishing Traceability
The two primary methods for establishing traceability in the quantitative analysis of phenanthrene are Isotope Dilution Mass Spectrometry (IDMS) using a labeled internal standard like Phenanthrene-[U-13C], and external calibration using a Certified Reference Material (CRM) of unlabeled phenanthrene.
Isotope Dilution Mass Spectrometry (IDMS) with Phenanthrene-[U-13C]
IDMS is a primary ratio method that is considered a high-accuracy technique for chemical analysis. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., Phenanthrene-[U-13C]) to the sample. The labeled compound serves as an internal standard. Since the labeled and unlabeled analytes are chemically identical, they behave the same way during sample preparation, extraction, and analysis. Any losses of the analyte during these steps will be mirrored by losses of the internal standard. The ratio of the unlabeled to the labeled analyte is measured by mass spectrometry, which allows for a very accurate determination of the analyte concentration, independent of sample recovery.
Advantages:
-
High Accuracy and Precision: Corrects for variations in sample matrix and analyte loss during sample preparation.[1]
-
Reduced Matrix Effects: The internal standard co-elutes with the analyte, minimizing the impact of matrix components on ionization efficiency in mass spectrometry.
-
Traceability to the SI: When a well-characterized isotopic standard is used, traceability to the International System of Units (SI) can be established.
Disadvantages:
-
Cost and Availability: Isotopically labeled standards can be expensive and may not be available for all analytes.
-
Potential for Isotopic Exchange: While less common with 13C labels, the possibility of isotopic exchange with the native analyte should be considered.
External Calibration with a Certified Reference Material (CRM)
The external calibration method involves creating a calibration curve by analyzing a series of standard solutions of the unlabeled analyte at known concentrations. These standards are typically prepared from a CRM. The concentration of the analyte in an unknown sample is then determined by comparing its analytical response to the calibration curve.
Advantages:
-
Simplicity and Cost-Effectiveness: This method is generally simpler and less expensive to implement than IDMS.
-
Wide Applicability: CRMs are available for a wide range of analytes.[2][3][4][5]
Disadvantages:
-
Susceptibility to Matrix Effects: The accuracy of the measurement can be affected by components of the sample matrix that are not present in the calibration standards.
-
Dependence on Consistent Recovery: The method assumes that the recovery of the analyte from the sample is consistent and ideally close to 100%. Any variability in recovery will directly impact the accuracy of the result.
-
Instrumental Drift: Variations in instrument performance over time can affect the accuracy of the measurements.
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of phenanthrene using IDMS with an isotopic internal standard versus an external calibration method. The data is compiled from various validation studies.
| Performance Parameter | Isotope Dilution Mass Spectrometry (IDMS) with Phenanthrene-[U-13C] | External Calibration (HPLC or GC-MS) |
| Recovery | Not directly measured as the ratio is used, but corrects for losses. Effective recovery is near 100%. | 95.22% - 100.80% (for phenanthrenes in a specific matrix)[6] |
| Precision (Repeatability as RSD) | Typically < 5% | 0.25% - 7.58% (intraday and interday for phenanthrenes)[6] |
| Linearity (R²) | > 0.99[1] | > 0.999[6] |
| Limit of Detection (LOD) | Can achieve very low detection limits (pg/mL range) | 0.78 - 0.89 µg/mL (for specific phenanthrenes in an HPLC method)[6] |
| Measurement Uncertainty | Generally lower due to correction for major sources of error. | Can be higher due to uncorrected variations in recovery and matrix effects. |
Experimental Protocols
Protocol for Phenanthrene Analysis using IDMS with Phenanthrene-[U-13C]
This protocol outlines the general steps for the quantitative analysis of phenanthrene in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with isotope dilution.
1. Materials and Reagents:
-
Phenanthrene-[U-13C] internal standard solution of known concentration and isotopic purity.
-
Unlabeled phenanthrene certified reference material (CRM) for calibration.
-
High-purity solvents (e.g., hexane, dichloromethane).
-
Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary).
-
GC-MS system with a suitable capillary column.
2. Sample Preparation:
-
Accurately weigh a known amount of the sample into a vial.
-
Spike the sample with a known amount of the Phenanthrene-[U-13C] internal standard solution. The amount of internal standard should be chosen to be close to the expected amount of the native analyte.
-
Allow the sample and internal standard to equilibrate.
-
Perform sample extraction using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction). The choice of extraction method will depend on the sample matrix.
-
Concentrate the extract to a final known volume.
3. GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Use a temperature program that provides good chromatographic separation of phenanthrene from other matrix components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the molecular ions of both unlabeled phenanthrene (m/z 178) and Phenanthrene-[U-13C] (e.g., m/z 184 for [13C6]-phenanthrene).
-
Integrate the peak areas for both ions.
4. Quantification:
-
Prepare a series of calibration standards containing known amounts of unlabeled phenanthrene and a constant amount of the Phenanthrene-[U-13C] internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Create a calibration curve by plotting the ratio of the peak area of the unlabeled phenanthrene to the peak area of the Phenanthrene-[U-13C] internal standard against the ratio of their concentrations.
-
Calculate the concentration of phenanthrene in the sample using the measured peak area ratio and the calibration curve.
Visualizing Workflows
Metrological Traceability Chain
The following diagram illustrates the concept of an unbroken chain of comparisons to establish metrological traceability for a phenanthrene measurement.
Isotope Dilution Mass Spectrometry (IDMS) Workflow
This diagram outlines the key steps in the experimental workflow for the analysis of phenanthrene using IDMS.
Conclusion
For establishing the highest level of metrological traceability for phenanthrene measurements, Isotope Dilution Mass Spectrometry (IDMS) with a well-characterized isotopic internal standard such as Phenanthrene-[U-13C] is the method of choice. It provides superior accuracy and precision by effectively compensating for analytical variability. While external calibration using a Certified Reference Material is a simpler and more cost-effective approach, it is more susceptible to errors from matrix effects and inconsistent analyte recovery. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For regulatory submissions and in situations where the highest confidence in the data is required, the use of IDMS is strongly recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Phenanthrene certified reference material, TraceCERT 85-01-8 [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. accustandard.com [accustandard.com]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision and Accuracy: A Comparative Guide to Uniform Labeling in Phenanthrene-[U-13C]
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies and quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of uniformly labeled Phenanthrene-[U-13C] against other alternatives, supported by experimental data, to demonstrate its superior performance in enhancing analytical precision and accuracy.
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry. By mimicking the physiochemical properties of the analyte, these standards effectively compensate for variations in sample preparation, matrix effects, and instrument response. While various labeling strategies exist, uniform carbon-13 (¹³C) labeling of phenanthrene (Phenanthrene-[U-¹³C]) offers distinct advantages over other approaches, such as deuterium labeling or the use of unlabeled analogues.
Superior Analytical Performance: A Data-Driven Comparison
The primary benefit of Phenanthrene-[U-¹³C] lies in its ability to provide more accurate and precise quantification. Unlike deuterated standards, which can exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, ¹³C-labeled compounds are chemically identical to their native counterparts, ensuring co-elution and identical behavior throughout the analytical process.[1] This leads to more reliable correction for analyte losses and ionization suppression.
Experimental data consistently demonstrates the enhanced performance of ¹³C-labeled internal standards. A study comparing ¹³C-labeled and deuterium-labeled polycyclic aromatic hydrocarbons (PAHs) found that the concentrations determined using deuterated standards were significantly lower (by 1.9-4.3%) than those determined with ¹³C-PAHs, highlighting the superior accuracy of the latter.[1]
| Parameter | Phenanthrene-[U-¹³C] | Deuterated Phenanthrene | Unlabeled Phenanthrene (External Standard) |
| Quantification Accuracy | High (errors typically <5%)[2] | Moderate (potential for isotopic exchange and chromatographic shifts)[1] | Low (highly susceptible to matrix effects and extraction inconsistencies) |
| Precision (RSD) | Excellent (<15%)[3] | Good to Moderate | Poor |
| Recovery | 86-121%[1] | Variable, can be affected by sample matrix | Not directly measured, leading to inaccurate results |
| Limit of Detection (LOD) | Low (e.g., <1 ng/L for water)[1] | Low, but can be compromised by isotopic instability | Higher, due to lack of correction for matrix effects |
| Limit of Quantification (LOQ) | Low (e.g., 0.42 to 2.7 µg kg⁻¹)[3] | Low to Moderate | Higher |
Table 1: Comparison of Analytical Performance. This table summarizes the key performance metrics for Phenanthrene-[U-¹³C] compared to deuterated and unlabeled phenanthrene as internal standards. Data is compiled from various studies on PAH analysis.
Experimental Protocols
To illustrate the practical application of Phenanthrene-[U-¹³C], two detailed experimental protocols for the analysis of phenanthrene and its metabolites are provided below.
Protocol 1: Quantitative Analysis of Phenanthrene in Environmental Samples by GC-MS
This protocol describes the determination of phenanthrene in water samples using isotope dilution gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
- To a 1-liter water sample, add a known amount of Phenanthrene-[U-¹³C] solution as the internal standard.
- Perform liquid-liquid extraction with dichloromethane (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 8890 GC (or equivalent)
- Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)
- Inlet: 320 °C, pulsed splitless injection
- Oven Program: 60 °C (hold 1 min), ramp to 320 °C at 10 °C/min, hold 5 min
- Mass Spectrometer: Agilent 5977 Series MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MSD Transfer Line: 320 °C
- Source Temperature: 320 °C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Phenanthrene: m/z 178
- Phenanthrene-[U-¹³C]: m/z 192
3. Data Analysis:
- Quantify the native phenanthrene by calculating the ratio of the peak area of the native analyte to the peak area of the Phenanthrene-[U-¹³C] internal standard and comparing it to a calibration curve.
Protocol 2: Analysis of Phenanthrene Metabolites in Urine by LC-MS/MS
This protocol outlines the procedure for measuring hydroxylated phenanthrene metabolites in human urine.
1. Sample Preparation:
- To 1 mL of urine, add a known amount of a solution containing ¹³C-labeled hydroxyphenanthrene internal standards.
- Add β-glucuronidase/sulfatase to deconjugate the metabolites and incubate at 37 °C for 2 hours.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the cartridge with methanol and water.
- Load the sample.
- Wash with water and 10% methanol.
- Elute the metabolites with methanol.
- Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu UFLC system (or equivalent)
- Column: Kinetex C18 (2.6 µm, 100 Å, 2.1 mm i.d. × 100 mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 5% B to 95% B over 10 minutes
- Mass Spectrometer: AB Sciex QTRAP 5500 (or equivalent)
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Monitor the specific precursor-to-product ion transitions for each hydroxyphenanthrene isomer and its corresponding ¹³C-labeled internal standard.
3. Data Analysis:
- Calculate the concentration of each metabolite by comparing the peak area ratio of the native metabolite to its ¹³C-labeled internal standard against a calibration curve.
Visualizing the Advantage: Workflows and Pathways
To further clarify the application and benefits of Phenanthrene-[U-¹³C], the following diagrams illustrate a typical experimental workflow and the metabolic pathway of phenanthrene.
Figure 1: Experimental Workflow. A typical workflow for quantitative analysis using Phenanthrene-[U-¹³C] as an internal standard.
Figure 2: Phenanthrene Metabolic Pathway. A simplified diagram of the major metabolic pathways of phenanthrene in biological systems.
Conclusion
The use of Phenanthrene-[U-¹³C] as an internal standard offers significant advantages for the quantitative analysis of phenanthrene and its metabolites. Its chemical identity to the native analyte ensures co-elution and identical behavior during sample processing and analysis, leading to superior accuracy and precision compared to deuterated or unlabeled standards. For researchers in drug development, environmental science, and toxicology, the adoption of uniformly ¹³C-labeled standards is a critical step towards generating highly reliable and reproducible data.
References
Safety Operating Guide
Proper Disposal of Phenanthrene-[U-13C]: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Phenanthrene-[U-13C] as a hazardous chemical waste. Due to its properties, improper disposal can lead to significant environmental harm and potential health risks. This guide provides detailed procedures for the safe handling and disposal of Phenanthrene-[U-13C] in a laboratory setting.
Phenanthrene is classified as a polycyclic aromatic hydrocarbon (PAH) and presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, may provoke an allergic skin reaction, is suspected of causing cancer, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] The isotopic labeling with Carbon-13 ([U-13C]) does not alter its chemical hazards. Therefore, stringent disposal protocols are mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Lab Coat | A standard laboratory coat is required. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of dust generation. |
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Phenanthrene-[U-13C] must be handled through your institution's hazardous waste program.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6]
1. Waste Identification and Segregation:
-
Solid Waste: All solid Phenanthrene-[U-13C], including contaminated items such as weighing paper, gloves, and pipette tips, must be collected as solid hazardous waste.[6][7][8]
-
Liquid Waste: If Phenanthrene-[U-13C] is in a solution, it must be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[8]
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-on cap.[2][4][8] The original container is often a suitable choice if it is in good condition.
-
Labeling: The container must be clearly labeled with a hazardous waste tag.[3] The label must include:
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory.[2][4]
-
Segregation: Store the Phenanthrene-[U-13C] waste segregated from incompatible materials, such as strong oxidizing agents.[2]
-
Container Management: Keep the waste container closed except when adding waste.[4][8]
4. Request for Disposal:
-
Once the waste container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3][4]
Disposal Workflow Diagram
Caption: Disposal workflow for Phenanthrene-[U-13C].
Quantitative Data Summary
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 1.8 g/kg | [2] |
| Melting Point | 96-100 °C | |
| Boiling Point | 340 °C | |
| Water Solubility | Insoluble |
Note: The toxicological and physical data are for phenanthrene and are expected to be nearly identical for Phenanthrene-[U-13C].
Experimental Protocols Cited
This document provides operational guidance for the disposal of Phenanthrene-[U-13C] and does not cite specific experimental protocols. The disposal procedures are based on established hazardous waste management guidelines from various safety and environmental agencies.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistical Information for Handling Phenanthrene-[U-13C]
This document provides immediate, procedural guidance for the safe handling and disposal of Phenanthrene-[U-13C]. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize exposure and ensure laboratory safety. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is classified as a hazardous substance. The stable isotope label [U-13C] does not impart radiological hazards but requires careful handling to prevent chemical exposure and contamination.
Hazard Identification and Personal Protective Equipment
Phenanthrene is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2] Some safety data sheets also indicate that it may cause cancer.[2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) for Handling Phenanthrene-[U-13C] |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Always handle Phenanthrene-[U-13C] within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust during handling.[1]
-
Use dedicated spatulas and weighing boats for transferring the solid compound.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
All waste containing Phenanthrene-[U-13C], including contaminated consumables and excess material, must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed container.
-
Liquid waste, if any, should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Waste Disposal :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of Phenanthrene-[U-13C].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
